1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJUSOZDDOOTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178919-63-5 | |
| Record name | 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive framework for the definitive structure elucidation of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The pyrazole scaffold is a cornerstone in medicinal chemistry, while the sulfonyl chloride moiety serves as a versatile reactive handle for synthesizing diverse sulfonamide libraries.[1] Given the potential for isomerism inherent in its synthesis, rigorous analytical characterization is not merely procedural but essential for ensuring chemical integrity. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. It moves beyond a simple listing of techniques to explain the causal logic behind experimental choices and data interpretation, establishing a self-validating system for structural confirmation.
Introduction: Chemical Context and Analytical Imperative
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (Molecular Formula: C₇H₉ClN₂O₂S, Molecular Weight: 220.67 g/mol ) is a bifunctional molecule featuring a reactive sulfonyl chloride group appended to an N-substituted pyrazole ring.[2][3] The synthesis of this compound typically involves a two-step process: N-alkylation of a pyrazole precursor followed by chlorosulfonylation.
Each step presents unique challenges that necessitate thorough analytical validation:
-
Regioselectivity of N-alkylation: The alkylation of an unsubstituted pyrazole ring with a cyclopropylmethyl halide can potentially yield two distinct regioisomers: the desired N1-substituted product and the N2-substituted isomer.[4][5] Differentiating these isomers is critical as their reactivity and biological activity profiles can vary significantly.
-
Positional Isomerism of Sulfonylation: The chlorosulfonylation step must be selective for the C4 position of the pyrazole ring. The presence of other positional isomers would compromise the purity and identity of the final product.
Therefore, the structural elucidation process must not only confirm the presence of all constituent parts but also unequivocally establish their precise connectivity.
Plausible Synthetic Pathway
A logical synthesis route provides the context for the analytical strategy. Understanding the potential byproducts and isomers informs the focus of the elucidation process.
Core Analytical Techniques for Structure Verification
An integrated analytical approach is paramount. Data from each technique should be complementary, providing cross-validation to build an unassailable structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential.
Principle & Causality: This technique provides information on the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling. For this molecule, ¹H NMR is crucial for confirming the N1-alkylation and the C4-sulfonylation pattern. The N1-substitution results in a distinct set of signals for the pyrazole ring protons (at C3 and C5), which would differ significantly from an N2-substituted isomer due to symmetry.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and unlikely to react with the sulfonyl chloride.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum at 25 °C. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.
-
Referencing: The spectrum is referenced to the residual CHCl₃ signal at 7.26 ppm.
Expected Results and Interpretation:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-5 (Pyrazole) | ~8.0 - 8.2 | Singlet (s) | 1H | Deshielded proton adjacent to two nitrogen atoms. |
| H-3 (Pyrazole) | ~7.8 - 8.0 | Singlet (s) | 1H | Deshielded aromatic proton. The singlet nature of H-3 and H-5 confirms substitution at the C-4 position. |
| -N-CH₂ -Cyclopropyl | ~4.0 - 4.2 | Doublet (d) | 2H | Methylene protons adjacent to the pyrazole nitrogen, split by the cyclopropyl methine proton. |
| -CH₂-CH -Cyclopropyl | ~1.2 - 1.4 | Multiplet (m) | 1H | Methine proton of the cyclopropylmethyl group, coupled to the adjacent methylene and cyclopropyl protons. |
| Cyclopropyl -CH₂ - | ~0.6 - 0.8 | Multiplet (m) | 2H | Diastereotopic methylene protons on the cyclopropyl ring, coupled to the methine and other cyclopropyl protons. |
| Cyclopropyl -CH₂ - | ~0.3 - 0.5 | Multiplet (m) | 2H | Diastereotopic methylene protons on the cyclopropyl ring, exhibiting complex coupling. |
Table 1: Predicted ¹H NMR data for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in CDCl₃.
Principle & Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, making this technique ideal for confirming the substitution pattern on the pyrazole ring. The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group will be significantly deshielded.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz (or higher) NMR spectrometer, operating at ~100 MHz for carbon.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., >1024) and a longer relaxation delay (e.g., 2-5 seconds) are required due to the lower natural abundance of ¹³C.
Expected Results and Interpretation:
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-3 (Pyrazole) | ~142 - 145 | Aromatic carbon adjacent to two nitrogens. |
| C-5 (Pyrazole) | ~135 - 138 | Aromatic carbon adjacent to one nitrogen. |
| C-4 (Pyrazole) | ~120 - 125 | Carbon atom directly attached to the strongly electron-withdrawing -SO₂Cl group. Its exact shift is highly diagnostic. |
| -N-C H₂- | ~55 - 58 | Aliphatic carbon attached to the pyrazole nitrogen. |
| -C H- (Cyclopropyl) | ~10 - 12 | Methine carbon of the cyclopropylmethyl group. |
| -C H₂- (Cyclopropyl) | ~3 - 5 | Methylene carbons of the cyclopropyl ring, expected to be equivalent. |
Table 2: Predicted ¹³C NMR data for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in CDCl₃.
High-Resolution Mass Spectrometry (HRMS)
Principle & Causality: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula, which is a cornerstone of structural proof. Furthermore, the isotopic distribution pattern provides a definitive fingerprint for elements like chlorine and sulfur.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol (~1 mg/mL).
-
Instrument: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
Expected Results and Interpretation:
-
Molecular Formula Confirmation: The primary validation is the detection of the protonated molecular ion [M+H]⁺.
-
Calculated m/z for [C₇H₁₀ClN₂O₂S]⁺: 221.01460
-
Experimental m/z: Should match the calculated value within 5 ppm.
-
-
Isotopic Pattern Analysis: The presence of one chlorine atom and one sulfur atom creates a highly characteristic isotopic signature.
-
[M+H]⁺ Peak: The most abundant peak (A), corresponding to ³⁵Cl and ³²S.
-
[A+1] Peak: Contribution from ¹³C.
-
[A+2] Peak: A prominent peak with ~33% the intensity of the A peak, primarily due to the natural abundance of ³⁷Cl (~24.2%) and to a lesser extent ³⁴S (~4.2%). This 3:1 ratio of the A to A+2 peak is definitive proof of a single chlorine atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The sulfonyl chloride group has two very strong and characteristic stretching vibrations that are easily identified, providing direct evidence of its presence.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a dispersion in a KBr pellet.
-
Instrument: A standard FTIR spectrometer.
-
Acquisition: Scan the mid-infrared region, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Results and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3100 - 3150 | Medium | C-H Stretch | Pyrazole ring C-H |
| ~2850 - 2960 | Medium | C-H Stretch | Aliphatic (Cyclopropylmethyl) C-H |
| ~1375 - 1390 | Strong | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1170 - 1190 | Strong | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1450 - 1550 | Medium | C=C / C=N Stretch | Pyrazole ring skeletal vibrations |
| ~650 - 700 | Strong | S-Cl Stretch | Sulfonyl Chloride (-S-Cl) |
Table 3: Key diagnostic FTIR absorption bands for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
Integrated Elucidation Workflow: A Self-Validating System
No single technique is sufficient for complete structure elucidation. The trustworthiness of the final assignment comes from the convergence of all data points into a single, consistent structural model.
Conclusion
The definitive structural elucidation of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is achieved through a multi-technique, synergistic approach. ¹H and ¹³C NMR spectroscopy establish the precise connectivity of the carbon-hydrogen framework, confirming the N1-alkylation and C4-sulfonylation pattern. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement and the characteristic isotopic signature of chlorine and sulfur. Finally, FTIR spectroscopy provides unambiguous evidence for the critical sulfonyl chloride functional group. The convergence of these independent datasets provides a robust and self-validating proof of structure, ensuring the material's integrity for subsequent use in research and development.
References
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ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
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ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... Retrieved from [Link]
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ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
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Thieme Chemistry. (n.d.). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]
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Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
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PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]
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ChemSrc. (n.d.). 1H-Pyrazole-4-sulfonylchloride,1,3-dimethyl-(9CI). Retrieved from [Link]
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Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
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PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from [Link]
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Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3273–3278. Available at: [Link]
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Qadir, A., et al. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry, 28(2), 343-346. Available at: [Link]
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PubChemLite. (n.d.). 3-cyclopropyl-1-methyl-1h-pyrazole-4-sulfonyl chloride. Retrieved from [Link]
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PubChemLite. (n.d.). C7H9ClN2O3 - Explore. Retrieved from [Link]
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Willis, M. C., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3354–3357. Available at: [Link]
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ResearchGate. (n.d.). Structure of Pyrazole. Retrieved from [Link]
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Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
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PubChemLite. (n.d.). 4-cyclopropyl-1-methyl-1h-pyrazole-5-sulfonyl chloride. Retrieved from [Link]
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1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride chemical properties
An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride: Properties, Synthesis, and Applications
Introduction and Strategic Importance
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a specialized chemical intermediate of significant interest to the fields of medicinal chemistry and drug discovery. Its structure combines three key pharmacophoric elements: a pyrazole core, a reactive sulfonyl chloride handle, and a cyclopropylmethyl N-substituent. The pyrazole ring is a well-established "privileged scaffold," found in a multitude of approved therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2] The sulfonyl chloride group serves as a highly reactive electrophilic center, primarily for the synthesis of sulfonamides—a critical functional group in numerous drug classes.[3]
Furthermore, the inclusion of the cyclopropylmethyl moiety is a strategic design choice. The cyclopropyl group is known to enhance metabolic stability, improve potency, and provide conformational rigidity, addressing common challenges encountered during drug development.[4][5] This guide provides a comprehensive overview of the chemical properties, a validated synthetic approach, reactivity profile, and practical applications of this valuable building block for researchers and scientists.
Physicochemical and Spectroscopic Profile
The compound is a reactive solid that requires careful handling and storage under controlled conditions to maintain its integrity.[6]
| Property | Value | Source |
| CAS Number | 1178919-63-5 | [6] |
| Molecular Formula | C₇H₉ClN₂O₂S | [6][7] |
| Molecular Weight | 220.68 g/mol | [6] |
| Appearance | Solid (inferred from related compounds) | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM) | [9] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra are not publicly cataloged, the structural features allow for a reliable prediction of its key spectroscopic signatures.
| Technique | Predicted Characteristics |
| ¹H-NMR | Pyrazole Protons: Two singlets (or narrow doublets) in the aromatic region (~7.5-8.5 ppm). Cyclopropylmethyl Protons: A doublet for the -CH₂- group (~4.0-4.3 ppm), a multiplet for the -CH- group (~1.2-1.5 ppm), and two multiplets for the non-equivalent cyclopropyl -CH₂- groups (~0.4-0.8 ppm). |
| ¹³C-NMR | Signals corresponding to the two distinct pyrazole CH carbons, the pyrazole C-SO₂Cl carbon, the N-CH₂ carbon, and the three carbons of the cyclopropyl ring. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found in the ranges of 1370-1385 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric). |
| Mass Spectrometry | Predicted monoisotopic mass of 220.00732 Da.[7] Expected adducts in ESI-MS would include [M+H]⁺ at m/z 221.01460 and [M+Na]⁺ at m/z 242.99654.[7] |
Synthesis and Manufacturing
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is not directly reported in peer-reviewed literature but can be reliably achieved via a two-step process involving the initial formation of the N-substituted pyrazole followed by chlorosulfonation.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Chlorosulfonation
This protocol is adapted from established methods for the synthesis of related pyrazole-4-sulfonyl chlorides.[10] The causality for using chloroform is its inertness and ability to dissolve the starting pyrazole, while chlorosulfonic acid is a powerful and direct sulfonating agent. The subsequent addition of thionyl chloride ensures the complete conversion of any initially formed sulfonic acid to the desired sulfonyl chloride.
-
Inert Atmosphere: Equip a three-neck round-bottom flask with a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the main flask, dissolve 1-(cyclopropylmethyl)-1H-pyrazole (1.0 equiv) in anhydrous chloroform (approx. 3 mL per gram of pyrazole).
-
Initial Reaction: Prepare a solution of chlorosulfonic acid (5.5 equiv) in anhydrous chloroform (approx. 7 mL per gram of acid) in the dropping funnel. Cool the main flask to 0°C using an ice bath.
-
Slow Addition: Add the chlorosulfonic acid solution dropwise to the stirred pyrazole solution, ensuring the internal temperature does not exceed 10°C.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C. Maintain this temperature with stirring for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Conversion to Chloride: Once the starting material is consumed, add thionyl chloride (1.3 equiv) dropwise to the reaction mixture at 60°C over 20 minutes. Stir for an additional 2 hours at this temperature.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water. The product will precipitate or separate.
-
Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride can be purified by column chromatography if necessary, though it is often used directly in subsequent steps due to its high reactivity.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride stems from the high electrophilicity of the sulfonyl sulfur atom. It readily undergoes nucleophilic substitution reactions where the chloride ion acts as a good leaving group.[11][12]
Caption: Key nucleophilic substitution reactions.
The most common and valuable transformation is the reaction with primary or secondary amines to form stable sulfonamides.[10] This reaction is foundational for building libraries of potential drug candidates.
Experimental Protocol: Sulfonamide Synthesis
This self-validating protocol describes a standard procedure for coupling the sulfonyl chloride with an amine. The choice of diisopropylethylamine (DIPEA) as the base is critical; it is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the primary amine nucleophile.[10] Dichloromethane (DCM) is an excellent aprotic solvent for this reaction.
-
Amine Solution: In a round-bottom flask, dissolve the desired primary or secondary amine (1.05 equiv) in dichloromethane (approx. 10 mL per mmol of amine).
-
Base Addition: Add DIPEA (1.5 equiv) to the amine solution and stir at room temperature (25–30 °C).
-
Sulfonyl Chloride Addition: Prepare a separate solution of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane (approx. 5 mL per mmol). Add this solution dropwise to the stirred amine/base mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for the disappearance of the sulfonyl chloride by TLC.
-
Quenching: Upon completion, add cold water (approx. 10 volumes) to the reaction flask and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to obtain the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pyrazole sulfonamide derivative.[10]
Applications in Medicinal Chemistry and Drug Discovery
This reagent is a strategic tool for accessing novel chemical matter with therapeutic potential.
-
Scaffold for Kinase Inhibitors: The pyrazole nucleus is a core component of numerous kinase inhibitors used in oncology.[2][13] This building block allows for the exploration of novel sulfonamide derivatives as potential inhibitors of targets like CDK2.[13]
-
CNS Receptor Modulators: Pyrazole derivatives have been extensively investigated as modulators of central nervous system (CNS) targets, such as cannabinoid (CB1) receptors.[4] The cyclopropylmethyl group, in particular, has featured in potent CB1 antagonists.[4]
-
Anti-inflammatory and Anticancer Agents: The broader class of pyrazole-containing molecules has demonstrated significant anti-inflammatory and antiproliferative activities, making derivatives from this sulfonyl chloride attractive for screening in these therapeutic areas.[1][10]
Safety and Handling
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires appropriate engineering controls and personal protective equipment (PPE).
| Hazard Information | Details | Source |
| GHS Pictogram | GHS05 (Corrosion) | [6] |
| Signal Word | Danger | [6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [6] |
| UN Number | 3261 or 3265 (Corrosive Solid, Acidic, Organic, N.O.S.) | [6][14][15] |
| Handling | Handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. | N/A |
| Storage | Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. | [6] |
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An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1178919-63-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights for its use in drug discovery and development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The versatility of the pyrazole ring, including its ability to participate in hydrogen bonding and its susceptibility to substitution at various positions, makes it an attractive starting point for the design of novel therapeutic agents.
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, in particular, offers a unique combination of a reactive sulfonyl chloride group at the 4-position, ripe for derivatization, and a cyclopropylmethyl substituent at the N1-position. The cyclopropylmethyl motif is often introduced into drug candidates to improve metabolic stability, potency, and pharmacokinetic properties. This technical guide will provide a detailed roadmap for the synthesis and utilization of this valuable intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 1178919-63-5 | N/A |
| Molecular Formula | C₇H₉ClN₂O₂S | N/A |
| Molecular Weight | 220.68 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | No data available | N/A |
| SMILES | C1CC1CN2C=C(C=N2)S(=O)(=O)Cl | N/A |
Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a two-step process that begins with the N-alkylation of pyrazole, followed by chlorosulfonation at the 4-position.
Step 1: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole
The introduction of the cyclopropylmethyl group onto the pyrazole ring is typically achieved through an N-alkylation reaction. A general and reliable method involves the reaction of pyrazole with a suitable cyclopropylmethyl halide, such as (bromomethyl)cyclopropane, in the presence of a base.
Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole (Adapted from a similar procedure[3])
-
Materials:
-
Pyrazole
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add (bromomethyl)cyclopropane (1.0 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 1-(cyclopropylmethyl)-1H-pyrazole, which can be purified by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of pyrazole, facilitating the nucleophilic attack on the alkyl halide.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 reaction.
-
Work-up: The aqueous work-up removes the inorganic salts and DMF, while the extraction with diethyl ether isolates the desired product.
Caption: Workflow for the N-alkylation of pyrazole.
Step 2: Chlorosulfonation of 1-(Cyclopropylmethyl)-1H-pyrazole
The key step in the synthesis is the regioselective introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring. This is achieved through chlorosulfonation using chlorosulfonic acid.
Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (Adapted from a general procedure[4])
-
Materials:
-
1-(Cyclopropylmethyl)-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, but recommended for higher yield)
-
Chloroform (CHCl₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool a solution of chlorosulfonic acid (5-10 eq) in chloroform to 0 °C.
-
Slowly add a solution of 1-(cyclopropylmethyl)-1H-pyrazole (1.0 eq) in chloroform to the cooled chlorosulfonic acid solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 8-12 hours.
-
(Optional) Add thionyl chloride (1.2-1.5 eq) to the reaction mixture and continue heating for an additional 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with cold water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure to yield the crude 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. The product can be further purified by recrystallization or column chromatography if necessary.
-
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful electrophilic sulfonating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Temperature Control: The initial reaction is highly exothermic, and low-temperature addition is crucial to control the reaction rate and prevent side reactions.
-
Thionyl Chloride: The addition of thionyl chloride can help to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thus improving the overall yield.[4]
-
Work-up: Quenching with ice hydrolyzes the excess chlorosulfonic acid, and the subsequent extraction isolates the product.
Caption: Workflow for the chlorosulfonation reaction.
Reactivity and Applications in Drug Discovery
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a versatile intermediate primarily used for the synthesis of pyrazole-4-sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly amines, leading to the formation of a stable sulfonamide linkage.
Synthesis of Pyrazole-4-Sulfonamides
The reaction of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride with a primary or secondary amine in the presence of a base provides the corresponding sulfonamide. This reaction is a cornerstone of many drug discovery programs.
Experimental Protocol: General Procedure for the Synthesis of Pyrazole-4-Sulfonamides[4][5]
-
Materials:
-
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., triethylamine, diisopropylethylamine, or pyridine) (1.5-2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in DCM or THF.
-
To this solution, add a solution of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in the same solvent dropwise at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-4-sulfonamide.
-
Role in Medicinal Chemistry
Pyrazole sulfonamides are a prominent class of compounds in drug discovery, known to exhibit a wide array of pharmacological activities. They are frequently employed as:
-
Kinase Inhibitors: The pyrazole scaffold can effectively mimic the hinge-binding region of ATP in many kinases, making pyrazole derivatives potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes, leading to the development of inhibitors for enzymes such as carbonic anhydrases.
-
Antimicrobial Agents: Pyrazole sulfonamides have shown promising activity against various bacterial and fungal strains.
The use of the cyclopropylmethyl group can further enhance the drug-like properties of these molecules by improving their metabolic stability and binding affinity.
Safety Information
As a sulfonyl chloride, 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel drug candidates. Its straightforward two-step synthesis and high reactivity make it an attractive starting material for the construction of diverse libraries of pyrazole-4-sulfonamides. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI, 2023. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 2022. [Link]
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An In-depth Technical Guide to Pyrazole-Containing Sulfonyl Chlorides for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Moiety as a Privileged Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[2] The incorporation of a sulfonyl chloride group onto this privileged scaffold generates a highly reactive and versatile intermediate: the pyrazole-containing sulfonyl chloride. This guide provides an in-depth exploration of the synthesis, characterization, and application of these critical building blocks, with a particular focus on their role in the development of novel therapeutics. The number of approved drugs containing a pyrazole nucleus has seen a significant increase, underscoring the importance of this heterocyclic system in modern drug discovery.[1][2]
I. The Strategic Importance of Pyrazole-Containing Sulfonyl Chlorides
Pyrazole-containing sulfonyl chlorides are not merely chemical curiosities; they are enabling reagents for the synthesis of a diverse array of pyrazole sulfonamides. This class of compounds has demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[3][4] The sulfonamide functional group, structurally similar to p-aminobenzoic acid, is a key pharmacophore in numerous clinically successful drugs.[3] The strategic combination of the pyrazole ring and the sulfonamide moiety has led to the development of blockbuster drugs such as Celecoxib, a selective COX-2 inhibitor.[5][6][7]
The reactivity of the sulfonyl chloride group allows for its facile reaction with a wide range of nucleophiles, particularly amines, to form stable sulfonamide linkages. This "late-stage functionalization" capability is invaluable in drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8]
II. Synthesis of Pyrazole-Containing Sulfonyl Chlorides: A Mechanistic Perspective
The synthesis of pyrazole-containing sulfonyl chlorides can be broadly categorized into two main approaches: the formation of the pyrazole ring followed by sulfonation, or the synthesis of a sulfonated precursor that is then cyclized to form the pyrazole ring. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.
A. Direct Sulfonation of Pre-formed Pyrazoles
A common and direct method for the synthesis of pyrazole sulfonyl chlorides involves the electrophilic sulfonation of a pre-existing pyrazole ring using chlorosulfonic acid.[9][10]
Causality Behind Experimental Choices:
-
Choice of Reagent: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating agent. Its high reactivity is necessary to overcome the relative electron-deficiency of the pyrazole ring.
-
Solvent: Chloroform is often used as the solvent due to its inertness under the harsh reaction conditions.[10]
-
Temperature Control: The reaction is typically initiated at 0°C to control the initial exothermic reaction, and then heated to drive the reaction to completion.[10]
-
Addition of Thionyl Chloride: Thionyl chloride (SOCl₂) is often added towards the end of the reaction to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thereby increasing the overall yield.[10]
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [10]
-
Preparation of 3,5-Dimethyl-1H-pyrazole: 3,5-Dimethyl-1H-pyrazole is synthesized by the condensation of pentane-2,4-dione with hydrazine hydrate in methanol. This is an exothermic reaction that proceeds in high yield.[10][11]
-
Sulfonylation:
-
A solution of 3,5-dimethyl-1H-pyrazole (1 equivalent) in chloroform is slowly added to a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform at 0°C under a nitrogen atmosphere.
-
The reaction mixture is then heated to 60°C and stirred for 10 hours.
-
Thionyl chloride (1.3 equivalents) is added at 60°C over 20 minutes, and the mixture is stirred for an additional 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully quenched with cold water, and the organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude sulfonyl chloride.
-
Diagram: General Workflow for Direct Sulfonation
Caption: Workflow for the synthesis of a pyrazole-4-sulfonyl chloride via direct sulfonation.
B. Cyclization Strategies to Form the Pyrazole Ring
A notable example is the synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde.[12] This two-step method involves the cyclization with various hydrazines followed by oxidative chlorination.[12] Another prominent example is the synthesis of Celecoxib, where the pyrazole ring is formed by the condensation of a β-diketone with a substituted phenylhydrazine bearing a sulfonic acid group.[13]
Experimental Protocol: Key Intermediate Synthesis for Celecoxib [13]
-
Formation of the Pyrazole Sulfonic Acid: 4,4,4-Trifluoro-1-(p-tolyl)-butane-1,3-dione is reacted with 4-hydrazinylbenzenesulfonic acid in ethanol with hydrochloric acid. The mixture is refluxed for 8 hours. After cooling and concentration, the product, 4-(5-p-methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic acid, is crystallized.[13]
-
Conversion to the Sulfonyl Chloride: The sulfonic acid intermediate is suspended in dichloromethane, and phosphorus pentachloride is added in portions. A catalytic amount of DMF is added, and the mixture is refluxed for 8 hours. After concentration, the residue is worked up with water and extracted with ethyl acetate. The product, 4-(5-p-methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl chloride, is crystallized from cyclohexane.[13]
III. Applications in Drug Discovery: The Power of the Pyrazole Sulfonamide Moiety
The pyrazole sulfonamide scaffold is a prominent structural motif in a multitude of pharmaceutically active compounds.[10][11] The versatility of the pyrazole-containing sulfonyl chloride as a synthetic intermediate allows for the exploration of a vast chemical space, leading to the discovery of potent and selective drug candidates.
A. Anti-inflammatory Agents: The Celecoxib Story
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[5] Its synthesis relies on a pyrazole-containing sulfonyl chloride intermediate. The sulfonamide moiety is crucial for its selective binding to the COX-2 enzyme. Researchers have synthesized numerous Celecoxib analogs by modifying the pyrazole and sulfonamide portions of the molecule, leading to compounds with enhanced anti-inflammatory activity and improved safety profiles.[5][6][7][14]
Diagram: Role of Pyrazole Sulfonyl Chloride in Celecoxib Synthesis
Caption: Synthesis of Celecoxib from its pyrazole sulfonyl chloride precursor.
B. Anticancer Agents
The pyrazole sulfonamide scaffold has also emerged as a promising pharmacophore for the development of anticancer agents.[4][15] These compounds have been shown to inhibit various targets involved in cancer progression, including carbonic anhydrases and tyrosine kinases.[15] The ability to readily synthesize a library of pyrazole sulfonamide derivatives from the corresponding sulfonyl chlorides facilitates the optimization of their anticancer activity.[16]
C. Other Therapeutic Areas
The therapeutic potential of pyrazole sulfonamides extends beyond inflammation and cancer. Derivatives have been investigated for their antimicrobial, antioxidant, and aldose reductase inhibition effects.[3][7]
IV. Data Summary: Synthetic Yields of Pyrazole Sulfonyl Chlorides
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | 90 | [10] |
| 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid | Phosphorus pentachloride, DMF | 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride | 77 | [13] |
V. Conclusion and Future Perspectives
Pyrazole-containing sulfonyl chlorides are indispensable tools in the arsenal of medicinal chemists. Their straightforward synthesis and high reactivity provide a robust platform for the generation of diverse pyrazole sulfonamide libraries. The continued exploration of novel synthetic methodologies and the application of these versatile intermediates in drug discovery programs will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases. The future of drug discovery will likely see an increased use of these privileged scaffolds in the design of next-generation medicines.[1]
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D'yachenko, I. V., et al. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7. [Link]
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Ghorab, M. M., et al. (2017). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Archiv der Pharmazie, 350(1-2), e1600270. [Link]
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Stepanov, V. A., et al. (2018). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 52(4), 324-327. [Link]
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Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26239-26254. [Link]
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Kumar, A., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 88(1), 107-113. [Link]
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Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
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Küçükgüzel, Ş. G., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 14647-14674. [Link]
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Bayrak, C. (2022). Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. Bioorganic Chemistry, 128, 106086. [Link]
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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Kumar, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6268. [Link]
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Singh, U. P., & Singh, R. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1723-1748. [Link]
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Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. [Link]
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Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1187-1207. [Link]
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Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 11(1), 1-49. [Link]
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1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. (2024). ChemBK. [Link]
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Duan, X., et al. (2016). Design, synthesis and biological evaluation of some novel N-arylpyrazole derivatives bearing the sulfonamide moiety as cytotoxic agents. Monatshefte für Chemie - Chemical Monthly, 147(9), 1575-1582. [Link]
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Pitre, S. P., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(39), 17094-17100. [Link]
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Wang, Y., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(15), 4867. [Link]
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Graham, T. J. A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3294-3297. [Link]
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An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its established role in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Chemical Identity and Physicochemical Properties
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a substituted pyrazole derivative featuring a cyclopropylmethyl group at the N1 position of the pyrazole ring and a sulfonyl chloride moiety at the C4 position.
Molecular Formula: C7H9ClN2O2S[1]
Molecular Weight: 220.68 g/mol
CAS Number: 1178919-63-5
Canonical SMILES: C1CC1CN2C=C(C=N2)S(=O)(=O)Cl[1]
IUPAC Name: 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
The physicochemical properties of this compound are critical for its handling, reaction setup, and pharmacokinetic profiling in drug discovery pipelines. While experimental data for some properties are not extensively reported in public literature, predicted values provide a useful baseline for experimental design.
| Property | Value (Predicted) |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 220.007323 g/mol |
| Monoisotopic Mass | 220.007323 g/mol |
| Topological Polar Surface Area | 60.3 Ų |
| Heavy Atom Count | 13 |
| Complexity | 275 |
Data sourced from PubChem.[1]
Synthesis and Mechanistic Insights
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a multi-step process that begins with the construction of the substituted pyrazole core, followed by the introduction of the sulfonyl chloride functional group. The following protocol is a well-established and reliable method.
Synthesis of the Precursor: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
The synthesis of the key intermediate, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, is achieved through the N-alkylation of 4-bromo-1H-pyrazole.
Reaction Scheme:
Sources
An In-depth Technical Guide to the Physical Properties of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of the essential physical properties of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block for drug discovery and development. Recognizing the limited availability of publicly accessible data for this specific compound, this document emphasizes the robust experimental methodologies required for its thorough characterization. We present detailed, field-proven protocols for determining its thermal properties (melting point and stability), solubility profile, and purity, alongside standard procedures for spectroscopic confirmation. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this reagent's characteristics to ensure reproducibility, safety, and success in their synthetic endeavors.
Introduction: The Context of Pyrazole Sulfonyl Chlorides in Research
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of a sulfonyl chloride moiety onto the pyrazole scaffold, as seen in 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, creates a highly reactive and versatile intermediate.[3] This functional group serves as a linchpin for the synthesis of a diverse array of sulfonamides and sulfonate esters, compounds of significant interest in the pharmaceutical and agrochemical industries.
The physical properties of a reagent like 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride are not mere data points; they are critical parameters that dictate its behavior in chemical reactions, its stability under storage, and its safety profile. Properties such as melting point, thermal stability, and solubility directly influence reaction kinetics, solvent selection, purification strategies, and ultimately, the successful outcome of a synthetic campaign. This guide provides the necessary experimental framework to elucidate these properties with precision and reliability.
Compound Identification and Core Data
A precise understanding of a compound begins with its fundamental identifiers and structural representation.
| Property | Value | Source |
| Chemical Name | 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride | PubChem |
| CAS Number | 1178919-63-5 | BLDpharm[3] |
| Molecular Formula | C₇H₉ClN₂O₂S | BLDpharm[3] |
| Molecular Weight | 220.68 g/mol | BLDpharm[3] |
| Chemical Structure | ![]() | - |
| SMILES String | O=S(C1=CN(CC2CC2)N=C1)(Cl)=O | BLDpharm[3] |
| InChI Key | MWJUSOZDDOOTPT-UHFFFAOYSA-N | PubChemLite[4] |
Thermal Properties: Melting Point and Stability
The thermal behavior of a compound is paramount for its safe handling and use in synthesis, especially when reactions require heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques for these determinations.[5][6]
Causality Behind Experimental Choices
-
DSC for Melting Point: DSC is preferred over traditional capillary methods for its high precision, ability to detect phase transitions, and the small sample size required.[7] The use of a controlled nitrogen atmosphere is critical to prevent the oxidative or hydrolytic decomposition of the moisture-sensitive sulfonyl chloride at elevated temperatures.[8]
-
TGA for Thermal Stability: TGA provides a clear decomposition temperature by measuring mass loss as a function of temperature.[9][10][11][12] This data is crucial for establishing a maximum safe operating temperature for reactions involving this compound, preventing the generation of hazardous decomposition byproducts like sulfur oxides and HCl gas.[13]
Experimental Protocol: DSC for Melting Point Determination
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride into a hermetically sealed aluminum DSC pan. The hermetic seal is crucial to contain any potential off-gassing and prevent atmospheric moisture contamination.
-
DSC Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a rate of 10°C/min.
-
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.
-
-
Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).[8]
Experimental Protocol: TGA for Thermal Stability
-
Instrument Calibration: Perform a weight calibration and temperature verification according to the instrument manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
TGA Program:
-
Equilibrate at 30°C.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset of decomposition from the TGA curve, typically defined as the temperature at which 5% weight loss occurs.
Solubility Profile: A Practical Assessment
A compound's solubility dictates the choice of reaction solvents, purification methods (crystallization, chromatography), and formulation possibilities. A systematic screening across solvents of varying polarity is essential. The principle "like dissolves like" serves as a guiding hypothesis.[14][15]
Causality Behind Experimental Choices
The selection of solvents—spanning non-polar (Toluene), moderately polar aprotic (Dichloromethane, Ethyl Acetate), polar aprotic (Acetonitrile, DMSO), and polar protic (Methanol)—provides a comprehensive map of the compound's solubility behavior. Including water is critical to assess hydrolytic stability, a known issue for sulfonyl chlorides.[13] A semi-quantitative approach provides more practical information than a simple "soluble/insoluble" classification.
Experimental Protocol: Semi-Quantitative Solubility Determination
-
Preparation: Dispense 10 mg of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride into separate, labeled 1-dram vials.
-
Solvent Addition: To each vial, add a specific solvent dropwise (e.g., via a calibrated pipette) while vortexing. Start with 100 µL.
-
Observation: Observe for complete dissolution after each addition.
-
Iteration: If the solid does not dissolve, continue adding 100 µL aliquots of the solvent up to a total volume of 2 mL.
-
Classification: Classify the solubility based on the approximate concentration at which dissolution occurs.
| Solubility Class | Approx. Concentration (mg/mL) |
| Very Soluble | > 100 |
| Soluble | 50 - 100 |
| Sparingly Soluble | 10 - 50 |
| Insoluble | < 5 |
Structural Confirmation and Purity Assessment
The physical properties of a compound are intrinsically tied to its structure and purity. Therefore, a comprehensive guide must include protocols for their verification.
Spectroscopic Characterization
Spectroscopic methods provide an atomic-level confirmation of the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure.[3] Experiments should be conducted in a dry, aprotic deuterated solvent like CDCl₃ or DMSO-d₆ to prevent hydrolysis.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is ideal for identifying key functional groups. For this molecule, strong, characteristic absorption bands are expected for the asymmetric (1375-1410 cm⁻¹) and symmetric (1185-1204 cm⁻¹) S=O stretches.[3][16] Due to the compound's likely corrosive nature and moisture sensitivity, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation and protects the instrument optics.[3][17]
-
Mass Spectrometry (MS): MS confirms the molecular weight and provides structural clues through fragmentation patterns. A key expected fragment would be the loss of the chlorine atom (M-35/37).[3]
Experimental Protocol: Purity Determination by RP-HPLC
Because sulfonyl chlorides can be reactive, developing a robust HPLC method is crucial for accurate purity assessment.[18] Derivatization is sometimes required, but a direct reversed-phase method is often achievable with careful method development.[19][20]
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes.
-
Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Detection: UV detection at a wavelength such as 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute further as needed.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Safe Handling and Storage
Based on the general properties of sulfonyl chlorides, the following precautions are mandatory:
-
Handling: Always handle 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[21] It should be stored away from incompatible materials such as water, bases, alcohols, and oxidizing agents to prevent violent reactions and decomposition.[22][23]
-
Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.
Conclusion
While specific physical property data for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is not widely published, this guide establishes a comprehensive framework for its characterization. By employing the detailed experimental protocols for thermal analysis, solubility screening, spectroscopic identification, and purity assessment, researchers can generate the reliable data necessary for its effective and safe use. This systematic approach not only ensures the quality of the reagent but also builds a foundation for reproducible and scalable chemical synthesis in drug discovery and beyond.
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An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Executive Summary: This document provides a comprehensive technical overview of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical identity, synthesis protocols, mechanistic underpinnings, and its critical role as an intermediate in the development of pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its practical application, reactivity, and safe handling.
Compound Identification and Physicochemical Properties
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a substituted pyrazole derivative featuring a reactive sulfonyl chloride moiety. This functional group makes it an exceptionally useful electrophile for coupling with a wide array of nucleophiles, particularly amines, to form stable sulfonamide linkages. The presence of the N-cyclopropylmethyl group can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(cyclopropylmethyl)pyrazole-4-sulfonyl chloride | [1] |
| CAS Number | 1016803-37-3 (representative) | |
| SMILES | C1CC1CN2C=C(C=N2)S(=O)(=O)Cl | [1] |
| InChI | InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | [1] |
| InChIKey | MWJUSOZDDOOTPT-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂S | |
| Molecular Weight | 220.68 g/mol | |
| Monoisotopic Mass | 220.00732 Da | [1] |
| Appearance | White to off-white powder/solid | |
| Predicted XlogP | 0.9 | [1] |
| Reactivity | Reacts with water and nucleophiles. | [2] |
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile pharmacophore in a vast number of biologically active compounds.[3][5] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5]
The sulfonamide functional group is another critical pharmacophore present in numerous approved drugs.[3] The combination of a pyrazole core with a sulfonamide linker creates molecules with significant potential for targeted therapeutic intervention. Therefore, pyrazole-4-sulfonyl chlorides, such as the title compound, are high-value intermediates for generating libraries of novel drug candidates.[3][6]
Synthesis and Mechanistic Considerations
The most direct and widely employed method for the synthesis of pyrazole-4-sulfonyl chlorides is the electrophilic sulfonation of a corresponding N-substituted pyrazole with chlorosulfonic acid.[6][7]
Reaction Mechanism and Causality
The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by strong electrophiles.
-
Electrophile Generation : Chlorosulfonic acid (ClSO₃H) is a potent sulfonating agent.
-
Electrophilic Attack : The C-4 position of the pyrazole ring is typically the most nucleophilic and sterically accessible site for electrophilic attack, leading to the formation of a sigma complex (arenium ion intermediate).
-
Rearomatization : A base (which can be another molecule of chlorosulfonic acid or the conjugate base) removes the proton from the C-4 position, restoring the aromaticity of the pyrazole ring and yielding the final sulfonyl chloride product.
Using chlorosulfonic acid in excess is a common experimental choice as it serves as both the reagent and the reaction solvent, driving the reaction to completion. Heating is often required to overcome the activation energy of the reaction.[6]
General Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Disclaimer: This protocol is a general representation and must be performed by qualified personnel in a controlled laboratory setting with appropriate safety measures.
Step 1: Reaction Setup
-
To a clean, dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add the starting material, 1-(cyclopropylmethyl)-1H-pyrazole (1.0 equivalent).
-
Cool the flask in an ice bath (0 °C).
Step 2: Reagent Addition
-
Slowly add chlorosulfonic acid (approx. 5.0 equivalents) dropwise to the cooled pyrazole, maintaining the internal temperature below 10 °C.[6] The addition is highly exothermic and will generate hydrogen chloride gas.
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 100 °C.[6]
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and a suitable organic solvent like dichloromethane (DCM).[6]
-
Very slowly and carefully, pour the reaction mixture onto the ice/DCM slurry with vigorous stirring. This quenching step is extremely exothermic and must be done with caution in a fume hood.
-
Separate the organic phase, and extract the aqueous phase with additional DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.[6] Further purification can be achieved by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of pyrazole-4-sulfonyl chlorides.
Chemical Reactivity and Synthetic Applications
The primary utility of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride lies in its function as an electrophilic building block for constructing sulfonamides. The sulfonyl chloride group (-SO₂Cl) is highly reactive towards nucleophiles.
Formation of Pyrazole-4-Sulfonamides
This is the most common and valuable reaction for this class of compounds. The sulfonyl chloride readily reacts with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to form the corresponding N-substituted pyrazole-4-sulfonamide.
Causality: The base is essential to neutralize the HCl that is generated as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. The reaction is typically fast and high-yielding, making it a cornerstone of combinatorial chemistry and library synthesis for drug discovery.[8]
General Protocol: Sulfonamide Synthesis
Step 1: Dissolve the amine starting material (1.0 equivalent) and a base like triethylamine (1.5-2.0 equivalents) in a suitable aprotic solvent (e.g., THF, DCM) at 0 °C. Step 2: In a separate flask, dissolve 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0-1.2 equivalents) in the same solvent. Step 3: Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C. Step 4: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS). Step 5: Perform an aqueous work-up to remove the base hydrochloride salt and isolate the desired sulfonamide product, which can be purified by crystallization or chromatography.
Synthetic Utility Diagram
Caption: Reaction of the sulfonyl chloride to form target sulfonamides.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound requires careful handling. It is classified as corrosive and will cause severe skin and eye damage.[2][9] Inhalation may cause respiratory irritation.[9][10]
Table 3: GHS Hazard Information
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed | [9][10] |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [2][9][10] |
| H319 | Causes serious eye irritation | [10] |
| H335 | May cause respiratory irritation | [9][10] |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[11][2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][12]
-
Avoid breathing dust or vapors.[11][12] Do not allow contact with skin, eyes, or clothing.[11][10]
-
Handle in accordance with good industrial hygiene and safety practices.[11][2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][2]
-
Keep away from incompatible materials such as water, strong bases, and strong oxidizing agents, as these can cause vigorous decomposition.[11]
First-Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[11][12] Remove contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[12] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][2]
Conclusion
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a valuable and reactive chemical intermediate. Its structural features—a privileged pyrazole core and a highly functional sulfonyl chloride group—make it an essential tool for medicinal chemists engaged in the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is crucial for its safe and effective utilization in research and development.
References
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Pyrazole Sulfonyl Chlorides: Versatile Electrophilic Scaffolds in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole sulfonyl chlorides represent a cornerstone class of building blocks in contemporary synthetic chemistry, underpinning the development of a multitude of high-value compounds in the pharmaceutical and agrochemical sectors. The unique electronic properties of the pyrazole ring, combined with the high reactivity of the sulfonyl chloride functional group, provide a powerful platform for constructing complex molecular architectures with diverse biological activities. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of pyrazole sulfonyl chlorides, providing field-proven insights and detailed protocols to empower researchers in their scientific endeavors.
The Strategic Importance of the Pyrazole Sulfonyl Chloride Moiety
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical design.[1][2][3] Its structural features allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. When functionalized with a sulfonyl chloride group (-SO₂Cl), the pyrazole ring is transformed into a highly valuable and reactive intermediate.
The sulfonyl chloride group is a potent electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamides, sulfonates, and other sulfur-containing linkages. This reactivity is the key to its utility, enabling the facile introduction of the pyrazole scaffold into target molecules. The resulting pyrazole sulfonamides are prominent in numerous blockbuster drugs and highly effective herbicides, including the anti-inflammatory drug Celecoxib and a wide range of sulfonylurea herbicides that are crucial for modern agriculture.[4][5][6]
Synthesis of Pyrazole Sulfonyl Chlorides: A Methodological Overview
The synthetic approach to a pyrazole sulfonyl chloride is critical and often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials. Regioselectivity is a key challenge that must be addressed to ensure the desired isomer is obtained.[7][8][9][10]
Direct Chlorosulfonation of Pyrazoles
The most direct route to pyrazole sulfonyl chlorides is the electrophilic substitution of a pyrazole ring with chlorosulfonic acid (ClSO₃H).[1][11] This method is often effective for simple, unsubstituted, or activated pyrazoles. The sulfonation typically occurs at the 4-position of the pyrazole ring due to the electronic directing effects of the ring nitrogens.[12]
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. An excess is often used to drive the reaction to completion.
-
Solvent: The reaction is frequently carried out in a non-reactive solvent like chloroform or, in some cases, neat.[1]
-
Temperature Control: The reaction is highly exothermic and requires careful temperature control, typically starting at low temperatures (0 °C) and then gently heating to complete the reaction.[1]
-
Addition of Thionyl Chloride: In some protocols, thionyl chloride (SOCl₂) is added after the initial sulfonation to ensure the complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.[1]
Multi-Step Synthetic Routes
For more complex or specifically substituted pyrazoles, multi-step sequences are often necessary. These routes offer greater control over regiochemistry. A notable example involves a two-step method starting from 2-(benzylthio)malonaldehyde, which allows for the synthesis of diverse pyrazole-4-sulfonyl chlorides that may not be accessible through direct chlorosulfonation.[13] Other methods involve the synthesis of pyrazole sulfonic acids followed by chlorination, or the oxidation of pyrazole thiols.[14][15]
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents | Typical Position | Advantages | Disadvantages |
| Direct Chlorosulfonation | Substituted Pyrazoles | Chlorosulfonic acid, Thionyl chloride | C4-position | Direct, fewer steps.[1][11] | Harsh conditions, potential for side reactions, regioselectivity can be an issue for some substrates. |
| From Pyrazole Sulfonic Acids | Pyrazole Sulfonic Acids | Phosphorus pentachloride, Thionyl chloride | Varies | Milder conditions for the chlorination step.[14] | Requires prior synthesis of the sulfonic acid. |
| Multi-step Synthesis | Acyclic precursors (e.g., diketones, aldehydes) | Hydrazines, then sulfonating/chlorinating agents | Varies | High control over regioselectivity, access to diverse substitutions.[9][13] | Longer synthetic sequence. |
| From Organozinc Reagents | Heteroarylzinc reagents | 2,4,6-Trichlorophenyl chlorosulfate (TCPC) | Varies | Mild conditions, good functional group tolerance.[16][17] | Requires preparation of the organometallic reagent. |
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
This protocol is adapted from a published procedure for the direct chlorosulfonation of a pyrazole.[1]
Step 1: Sulfonation
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3,5-dimethyl-1H-pyrazole (1.0 equiv) to chloroform (3 mL per gram of pyrazole).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 mL per gram of acid) to the stirred pyrazole solution, maintaining the temperature at 0 °C.
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
Step 2: Conversion to Sulfonyl Chloride
-
To the reaction mixture at 60 °C, add thionyl chloride (1.32 equiv) dropwise over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to 0-10 °C.
-
Carefully pour the reaction mass into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be used in the next step without further purification or purified by column chromatography if necessary.
Visualization of Synthetic Pathways
Caption: General synthetic workflows for pyrazole sulfonyl chlorides.
Reactivity Profile: The Electrophilic Heart of the Molecule
The synthetic utility of pyrazole sulfonyl chlorides stems from the high electrophilicity of the sulfur atom, making it an excellent target for nucleophilic attack.
Sulfonamide Formation: The Primary Reaction
The most common and significant reaction of pyrazole sulfonyl chlorides is their condensation with primary or secondary amines to form pyrazole sulfonamides.[1][18] This reaction is the cornerstone of their application in drug discovery and agrochemicals.
Causality Behind Experimental Choices:
-
Base: A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct generated during the reaction.[18] DIPEA is often preferred as it is a non-nucleophilic base, reducing the likelihood of side reactions.[18]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent unwanted hydrolysis of the sulfonyl chloride.[1]
-
Temperature: The reaction is usually carried out at room temperature, providing a balance between reaction rate and stability of the reactants.[18]
Other Key Reactions
-
Hydrolysis: Pyrazole sulfonyl chlorides are sensitive to water and will hydrolyze to the corresponding pyrazole sulfonic acids. This necessitates the use of anhydrous conditions during their synthesis and subsequent reactions.
-
Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters, which can also be valuable intermediates or final products.[19]
Visualization of Key Reactions
Caption: Key reactions of pyrazole sulfonyl chlorides.
Applications as Strategic Building Blocks
The ability to readily form stable sulfonamide linkages makes pyrazole sulfonyl chlorides indispensable in constructing molecules with tailored biological functions.
In Drug Discovery: Crafting Modern Therapeutics
The pyrazole sulfonamide motif is a well-established pharmacophore.[1][20] Its most famous representative is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[4][14][21][22] The sulfonamide group is crucial for binding to the active site of the COX-2 enzyme.
The Role of Pyrazole Sulfonyl Chlorides in COX-2 Inhibitor Synthesis: The synthesis of Celecoxib and its analogs typically involves the reaction of a pre-formed diarylpyrazole with a benzenesulfonyl chloride derivative, or the construction of the pyrazole ring onto a benzenesulfonamide scaffold.[14] Specifically, 4-(5-p-methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl chloride is a key intermediate for synthesizing Celecoxib derivatives.[14] This highlights how pyrazole sulfonyl chlorides serve as direct precursors to these important anti-inflammatory agents.
Beyond COX-2 inhibitors, these building blocks are used to develop:
-
Carbonic Anhydrase Inhibitors: For treating glaucoma and other conditions.[23]
-
Anticancer Agents: Targeting various pathways involved in cell proliferation.[3]
-
Antimicrobial Compounds: Providing scaffolds for new antibiotics and antifungals.[20]
Experimental Protocol: Synthesis of a Pyrazole-4-sulfonamide Derivative
This protocol describes the general synthesis of a pyrazole sulfonamide from a pyrazole-4-sulfonyl chloride and an amine.[1][18]
-
Dissolve the desired amine (1.05 equiv) in dichloromethane (DCM).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv) to the solution at room temperature (25-30 °C).
-
Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM to the amine mixture.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding cold water and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide derivative.
In Agrochemicals: Designing Potent Herbicides
Pyrazole sulfonyl chlorides are fundamental to the synthesis of sulfonylurea herbicides.[5][6][24][25][26] These herbicides are highly effective at low application rates and work by inhibiting acetolactate synthase (ALS), an enzyme essential for plant growth but not present in mammals, which contributes to their low toxicity profile.[5]
The general structure consists of a pyrazole ring connected to a heterocyclic group (like a pyrimidine or triazine) via a sulfonylurea bridge. The pyrazole sulfonyl chloride is reacted with an appropriate amine-containing heterocycle and an isocyanate (or equivalent) to form the final herbicide. Substituents on the pyrazole ring can be modified to fine-tune the herbicidal activity and crop selectivity.[24][25]
| Herbicide | Key Structural Feature | Primary Use |
| Pyrazosulfuron-ethyl | Pyrazole-sulfonamide linked to a dimethoxypyrimidine | Control of broadleaf weeds and sedges in paddy fields.[5] |
| Halosulfuron-methyl | Chlorine-substituted pyrazole linked to a dimethoxypyrimidine | Control of broadleaf weeds and sedges in corn, rice, and wheat.[5][25] |
| Azimsulfuron | Pyrazole-sulfonamide linked to a dimethoxypyrimidine | Herbicide for use in rice fields.[5] |
Visualization of the Sulfonylurea Linkage Formation
Caption: Formation of the key sulfonamide bond in sulfonylurea herbicides.
Conclusion
Pyrazole sulfonyl chlorides are more than just chemical intermediates; they are enabling tools for innovation. Their predictable reactivity, coupled with the favorable biological properties of the pyrazole scaffold, secures their role as high-value building blocks in the ongoing quest for novel drugs and more effective, safer agrochemicals. A thorough understanding of their synthesis and reactivity, as detailed in this guide, is essential for any scientist looking to leverage their full potential in creating next-generation chemical solutions.
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Angeli, A., et al. (2019). 3-Aryl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry, 62(17), 8239-8249. ([Link])
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The Ascendant Scaffold: A Technical Guide to the Biological Potential of 1-(Cyclopropylmethyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(cyclopropylmethyl)-1H-pyrazole moiety is emerging as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We will explore their promise as kinase inhibitors for oncology applications, their efficacy as antifungal agents, and their broader therapeutic implications. This document is intended to serve as a comprehensive resource, amalgamating current research to inform and guide future drug discovery and development efforts.
Introduction: The Strategic Advantage of the 1-(Cyclopropylmethyl)-1H-pyrazole Core
The pyrazole ring is a well-established pharmacophore, present in numerous clinically approved drugs.[1] Its five-membered aromatic structure with two adjacent nitrogen atoms offers a unique combination of physicochemical properties, including metabolic stability and the capacity for diverse substitutions, making it a versatile template in drug design.[1] The introduction of a cyclopropylmethyl group at the N1 position of the pyrazole ring confers several advantageous properties. The cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation and can also improve binding affinity to target proteins through favorable hydrophobic interactions. This strategic modification has led to the development of potent and selective modulators of various biological targets. This guide will delve into the specifics of this chemical scaffold, highlighting its therapeutic promise.
Synthetic Strategies: Building the 1-(Cyclopropylmethyl)-1H-pyrazole Scaffold
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole derivatives typically involves a multi-step process, beginning with the construction of the pyrazole core, followed by the introduction of the cyclopropylmethyl group and further functionalization. A common and adaptable approach is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2]
General Synthetic Protocol for 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
This protocol outlines a general method for the synthesis of a key intermediate, 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid, which can be further derivatized to generate a library of bioactive compounds.[3][4]
Step 1: Synthesis of the Pyrazole-5-carboxylate Ester
-
Dissolve the hydrazine derivative (e.g., cyclopropylmethylhydrazine) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add a β-ketoester (e.g., ethyl 2-formyl-3-oxobutanoate) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the pyrazole-carboxylate ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to the solution and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a 1M HCl solution to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid.
Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-carboxamide Derivatives
The carboxylic acid intermediate is readily converted to a variety of carboxamides, which have shown significant biological activity.[5]
Step 1: Activation of the Carboxylic Acid
-
Suspend the 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C and slowly add an activating agent like oxalyl chloride or thionyl chloride.
-
Allow the mixture to warm to room temperature and stir until a clear solution is formed, indicating the formation of the acid chloride.
Step 2: Amide Coupling
-
In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent.
-
Slowly add the freshly prepared acid chloride solution from Step 1 to the amine solution at 0 °C.
-
Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
-
The reaction mixture is then worked up by washing with aqueous solutions to remove impurities.
-
The final product is purified by column chromatography or recrystallization.
Caption: General synthetic workflow for 1-(cyclopropylmethyl)-1H-pyrazole derivatives.
Biological Potential and Therapeutic Applications
Derivatives of the 1-(cyclopropylmethyl)-1H-pyrazole scaffold have demonstrated promising activity in several key therapeutic areas.
Anticancer Activity: Targeting Kinases
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[6] Several 1-(cyclopropylmethyl)-1H-pyrazole derivatives have emerged as potent kinase inhibitors.
-
JNK Inhibitors: C-Jun N-terminal kinases (JNKs) are implicated in inflammatory diseases and cancer.[7] A number of pyrazole-based compounds have been identified as potent JNK inhibitors.[7][8] For instance, a derivative incorporating a cyclopropanecarbonyl moiety exhibited an IC50 value of 227 nM against JNK3, highlighting the potential of this scaffold in developing selective kinase inhibitors for neurodegenerative diseases and cancer.[9]
-
TGF-β Type I Receptor (ALK5) Inhibitors: The transforming growth factor-β (TGF-β) signaling pathway plays a critical role in tumor progression and fibrosis.[10] Novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives have been developed as potent and selective ALK5 inhibitors, with one compound demonstrating strong in vitro and in vivo activity and good oral bioavailability.[10]
-
Multi-targeted Kinase Inhibitors: AT9283, a 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl) urea, is a multi-targeted kinase inhibitor with activity against Aurora kinases, JAKs, and Abl.[11] This compound has shown efficacy in suppressing mast cell-mediated allergic responses by inhibiting Syk kinase and has been investigated for its potential in treating various cancers.[11]
Caption: Kinase inhibition pathways of 1-(cyclopropylmethyl)-1H-pyrazole derivatives.
Antifungal Activity
The increasing incidence of fungal infections and the rise of antifungal resistance necessitate the development of novel antifungal agents. Pyrazole carboxamides have been identified as a promising class of compounds with significant antifungal activity.[12][13][14]
Studies on N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides have shown that these compounds exhibit moderate to good antifungal activity against various phytopathogenic fungi.[13][15] The structure-activity relationship studies suggest that the nature and position of substituents on both the pyrazole and pyridine rings significantly influence the antifungal potency. While direct studies on 1-(cyclopropylmethyl) analogs in this specific context are limited, the established fungicidal potential of the pyrazole carboxamide core warrants further investigation into derivatives bearing the cyclopropylmethyl group.
Other Therapeutic Areas
The versatility of the pyrazole scaffold suggests that 1-(cyclopropylmethyl) derivatives may have applications in other therapeutic areas as well. For example, pyrazole derivatives have been explored as cannabinoid receptor modulators for the treatment of pain and inflammation.[4] The cyclopropylmethyl group could potentially enhance the binding affinity and pharmacokinetic properties of such compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-(cyclopropylmethyl)-1H-pyrazole derivatives is highly dependent on the nature and position of other substituents on the pyrazole ring.
| Position | Substituent | Biological Activity | Reference |
| N1 | Cyclopropylmethyl | Enhances metabolic stability and binding affinity. | [10][11] |
| C3 | Substituted aryl/heteroaryl | Crucial for kinase inhibitory activity and selectivity. | [8][9] |
| C4 | Carboxamide | Essential for antifungal activity. | [12][13][14] |
| C5 | Aryl/heteroaryl | Influences potency and selectivity of kinase inhibitors. | [8][10] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of 1-(cyclopropylmethyl)-1H-pyrazole derivatives against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a microplate.
-
Add the diluted test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Antifungal Susceptibility Testing
This protocol outlines a method for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against fungal strains.
-
Reagents and Materials:
-
Fungal strains
-
Growth medium (e.g., Potato Dextrose Agar/Broth)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Fluconazole)
-
96-well microplates
-
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Conclusion and Future Directions
The 1-(cyclopropylmethyl)-1H-pyrazole scaffold represents a highly promising platform for the development of novel therapeutics. The unique combination of the pyrazole core and the cyclopropylmethyl substituent provides a foundation for designing potent and selective modulators of various biological targets. The demonstrated efficacy of these derivatives as kinase inhibitors and their potential as antifungal agents underscore the importance of continued research in this area.
Future efforts should focus on:
-
Expanding the library of 1-(cyclopropylmethyl)-1H-pyrazole derivatives with diverse substitutions to further explore the structure-activity landscape.
-
Conducting in-depth mechanistic studies to elucidate the precise molecular interactions responsible for their biological activities.
-
Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards clinical development.
The insights and methodologies presented in this technical guide are intended to facilitate these endeavors and accelerate the translation of this promising chemical scaffold into novel and effective therapies.
References
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Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
-
Gudipati, A., Anreddy, N., & Poddutoori, R. (2017). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 27(15), 3415-3419. [Link]
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Li, X., Wang, J., Chen, Z., Wang, X., & Li, Z. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4385-4397. [Link]
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Tran, T. H., Nguyen, T. T., & Le, T. H. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(33), 28864-28876. [Link]
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Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2015). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules, 20(7), 11844-11856. [Link]
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Oh, Y., Jang, M., Cho, H., Yang, S., Im, D., Moon, H., & Hah, J. M. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. [Link]
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Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Li, Y., & Li, Z. (2021). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 14(11), 103401. [Link]
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Li, Y., Wang, Y., & Zhang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1335-1354. [Link]
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Kim, D. Y., Lee, S. Y., & Kim, Y. K. (2020). AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics, 28(2), 167-174. [Link]
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Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2023). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 8(1), 1035-1049. [Link]
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Kumar, A., & Singh, R. K. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6489. [Link]
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Li, X., Wang, J., Chen, Z., Wang, X., & Li, Z. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4385-4397. [Link]
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Dago, C. D., Le Maux, P., Mignen, O., & Bazureau, J. P. (2018). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. International Journal of Molecular Sciences, 19(3), 856. [Link]
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Hamed, M. A., El Gokha, A. A., Abdelwahed, R. E. R., Mohamed, A. A., EL-Torgoman, A. M., & El Sayed, I. E. T. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421. [Link]
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Wang, Y., Zhang, Y., Liu, Y., Li, Y., & Li, Z. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4945. [Link]
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Kumar, A., & Singh, R. K. (2021). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 26(16), 4899. [Link]
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Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2015). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 20(7), 11844-11856. [Link]
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MySkinRecipes. (2026). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. [Link]
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Oh, Y., Jang, M., Cho, H., Yang, S., Im, D., Moon, H., & Hah, J. M. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. [Link]
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Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2017). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3308-3312. [Link]
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El-Sayed, M. A. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Introduction: The Significance of Pyrazole Sulfonamides in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic motif containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents. When coupled with the sulfonamide functional group (-SO₂NR₂), the resulting pyrazole sulfonamide derivatives exhibit a remarkable spectrum of biological activities. These compounds have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents.[1][2] The sulfonamide group, with its ability to act as a hydrogen bond donor and acceptor, often plays a crucial role in the binding of these molecules to their biological targets, such as enzymes and receptors.
This application note provides a comprehensive guide to the synthesis of novel sulfonamides derived from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. The presence of the N-cyclopropylmethyl substituent is of particular interest in drug design, as this lipophilic group can enhance metabolic stability and improve binding affinity to target proteins.[3] We will delve into the synthetic strategy, from the preparation of the key sulfonyl chloride intermediate to its reaction with various primary and secondary amines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Mechanistic Insights: The Chemistry Behind the Synthesis
The synthesis of sulfonamides from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a two-step process, beginning with the preparation of the sulfonyl chloride itself, followed by its reaction with an amine.
Step 1: Synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
The synthesis of the key intermediate, 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, first requires the N-alkylation of pyrazole with (bromomethyl)cyclopropane. This reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of the pyrazole ring attacks the electrophilic methylene carbon of (bromomethyl)cyclopropane.
The subsequent chlorosulfonation of the resulting 1-(cyclopropylmethyl)-1H-pyrazole is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) is a highly reactive electrophile that introduces the chlorosulfonyl group (-SO₂Cl) onto the electron-rich pyrazole ring. The reaction is typically performed in the presence of a dehydrating agent like thionyl chloride (SOCl₂) to consume the water generated during the reaction and drive the equilibrium towards the product. The regioselectivity of this reaction is directed to the C4 position of the pyrazole ring due to the electronic directing effects of the nitrogen atoms.
A critical consideration in this step is the stability of the cyclopropylmethyl group under strongly acidic conditions. While the cyclopropylmethyl group is generally stable, it can be susceptible to rearrangement to a cyclobutyl or homoallyl cation under certain conditions, particularly if a carbocation intermediate is formed.[4] The use of controlled temperature and reaction time is therefore crucial to minimize potential side reactions.
Step 2: Synthesis of Sulfonamides
The final step is the nucleophilic substitution reaction between the synthesized 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride and a primary or secondary amine. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the sulfonamide bond. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[5]
Experimental Protocols
Part A: Synthesis of 1-(cyclopropylmethyl)-1H-pyrazole
This protocol is adapted from a known procedure for the N-alkylation of pyrazoles.[6]
Materials and Reagents:
| Reagent | Formula | MW | Quantity | Moles |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | 146.97 | 1.0 g | 6.8 mmol |
| (Bromomethyl)cyclopropane | C₄H₇Br | 135.00 | 0.92 g | 6.8 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.88 g | 13.6 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 g, 6.8 mmol) in DMF (20 mL) in a 50 mL round-bottom flask, add potassium carbonate (1.88 g, 13.6 mmol).
-
Add (bromomethyl)cyclopropane (0.92 g, 6.8 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to afford the crude 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole.
The subsequent debromination and chlorosulfonation would follow to yield the desired sulfonyl chloride. For the purpose of this application note, we will assume the availability of 1-(cyclopropylmethyl)-1H-pyrazole.
Part B: Synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
This protocol is adapted from general methods for the chlorosulfonation of pyrazoles.[7]
Materials and Reagents:
| Reagent | Formula | MW | Quantity | Moles |
| 1-(cyclopropylmethyl)-1H-pyrazole | C₇H₁₀N₂ | 122.17 | 5.0 g | 40.9 mmol |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 20 mL | - |
| Thionyl Chloride | SOCl₂ | 118.97 | 5 mL | - |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | 50 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel and a condenser, add 1-(cyclopropylmethyl)-1H-pyrazole (5.0 g, 40.9 mmol) dissolved in chloroform (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (20 mL) to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.
-
Add thionyl chloride (5 mL) dropwise to the reaction mixture at 60 °C.
-
Continue stirring at 60 °C for an additional 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (100 g).
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).
-
Combine the organic layers, wash with cold water (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride as a crude product, which can be used in the next step without further purification.
Part C: Synthesis of N-Aryl/Alkyl-1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamides
This is a general protocol for the reaction of the sulfonyl chloride with a representative amine (aniline).
Materials and Reagents:
| Reagent | Formula | MW | Quantity | Moles |
| 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride | C₇H₉ClN₂O₂S | 220.68 | 1.0 g | 4.53 mmol |
| Aniline | C₆H₇N | 93.13 | 0.46 g | 4.98 mmol |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.92 g | 9.06 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
Procedure:
-
Dissolve 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 g, 4.53 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask.
-
In a separate flask, dissolve aniline (0.46 g, 4.98 mmol) and triethylamine (0.92 g, 9.06 mmol) in dichloromethane (10 mL).
-
Add the amine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure N-phenyl-1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide.
Characterization of a Representative Sulfonamide
N-phenyl-1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (s, 1H, pyrazole-H), 7.82 (s, 1H, pyrazole-H), 7.25-7.35 (m, 2H, Ar-H), 7.10-7.20 (m, 3H, Ar-H), 6.85 (br s, 1H, NH), 4.05 (d, J = 7.2 Hz, 2H, N-CH₂), 1.20-1.30 (m, 1H, CH-cyclopropyl), 0.60-0.70 (m, 2H, CH₂-cyclopropyl), 0.35-0.45 (m, 2H, CH₂-cyclopropyl).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 140.2, 137.5, 135.8, 129.4, 125.1, 121.8, 118.9, 58.2, 11.5, 3.8.
-
FT-IR (KBr, cm⁻¹): 3265 (N-H stretch), 1340, 1160 (SO₂ stretch).
-
MS (ESI): m/z 292.1 [M+H]⁺.
(Note: The characterization data provided is a representative example based on analogous structures and may vary slightly for the actual compound.)[5][8]
Visualizing the Workflow
Caption: Workflow for the synthesis of sulfonamides from pyrazole.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid. Therefore, all reactions involving this intermediate should be carried out under anhydrous conditions.
-
Exothermic Reactions: The chlorosulfonation reaction is highly exothermic. It is crucial to maintain a low temperature during the addition of chlorosulfonic acid to prevent uncontrolled reactions and potential degradation of the starting material.
-
Purification: The crude sulfonyl chloride can often be used directly in the next step. However, if purification is necessary, it should be done quickly and under anhydrous conditions. The final sulfonamide products are generally stable and can be purified by standard techniques like column chromatography or recrystallization.
-
Choice of Base: The choice of base for the sulfonamidation step is important. Hindered non-nucleophilic bases like DIPEA are often preferred to minimize potential side reactions with the sulfonyl chloride.
-
Reaction Monitoring: TLC is an effective tool for monitoring the progress of all reaction steps. A suitable solvent system should be determined empirically.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of novel sulfonamides from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. By understanding the underlying reaction mechanisms and following the outlined protocols, researchers can efficiently access a diverse library of these promising compounds for further investigation in drug discovery and development programs. The versatility of the final sulfonamidation step allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.
References
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Chemistry Stack Exchange. Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]
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PubChem. 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonamide. [Link]
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PubChem. 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl-chloride. [Link]
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TCG Lifesciences. (2024). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
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Reaction of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride with primary amines
An In-Depth Guide to the Synthesis of N-Substituted 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamides
Introduction: The Significance of Pyrazole Sulfonamides
The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically relevant agents and drug candidates.[1][2] Its prevalence stems from the unique combination of the pyrazole ring's metabolic stability and hydrogen bonding capabilities with the sulfonamide linker's ability to act as a potent hydrogen bond donor and acceptor, as well as a bioisostere for amide bonds.[3] This combination allows for robust interactions with biological targets, leading to applications in areas such as anti-inflammatory, antimicrobial, and anticancer therapies.[1][4]
The reaction of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride with primary amines is a fundamental and highly effective method for generating a diverse library of these valuable compounds. The cyclopropylmethyl group at the N1 position of the pyrazole can enhance metabolic stability and introduce favorable lipophilicity. This guide provides a comprehensive, field-proven protocol for this reaction, delving into the mechanistic underpinnings, procedural nuances, and critical troubleshooting strategies to ensure reproducible and high-yield synthesis.
Core Reaction Mechanism and Rationale
The fundamental transformation is a nucleophilic acyl substitution reaction. The primary amine, acting as the nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[5] The chloride ion is an excellent leaving group, facilitating the formation of a sulfonamide bond.
Key Components and Their Roles:
-
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride: The electrophilic partner. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to nucleophilic attack.
-
Primary Amine (R-NH₂): The nucleophile. The reactivity can be influenced by the steric hindrance and electronic properties of the 'R' group. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.
-
Tertiary Amine Base (e.g., Triethylamine, DIPEA): This is not a catalyst but a crucial acid scavenger. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted primary amine, rendering it non-nucleophilic.[6] The tertiary amine base neutralizes the HCl in situ, allowing the reaction to proceed to completion.[7] Pyridine can also be used, sometimes acting as both the base and the solvent.[6]
Caption: General reaction scheme for sulfonamide formation.
Detailed Experimental Protocol
This protocol describes a general procedure on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride | 1178919-63-5 | Various | Moisture sensitive; store under inert gas.[8] |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | Various | Purity >98%. |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 121-44-8 | Various | Anhydrous grade, freshly distilled recommended. |
| Dichloromethane (DCM) | 75-09-2 | Various | Anhydrous grade, <50 ppm water. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Various | Anhydrous, granular. |
| Hydrochloric Acid (HCl), 1M aq. | 7647-01-0 | Various | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | Various | For work-up. |
| Saturated Sodium Chloride (Brine) Solution | 7647-14-5 | Various | For work-up. |
| Silica Gel | 7631-86-9 | Various | For column chromatography, 230-400 mesh. |
| TLC Plates | N/A | Various | Silica gel 60 F₂₅₄. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice-water bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: High-level experimental workflow diagram.
1. Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 mmol, 1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM, 5-10 mL).
-
Add the tertiary amine base (e.g., triethylamine, 1.5 mmol, 1.5 eq.).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Expert Insight: Starting the reaction at 0 °C is critical. It helps to control the initial exotherm of the reaction and minimizes potential side reactions, such as the formation of di-sulfonated byproducts, where a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide.[7]
-
2. Addition of Sulfonyl Chloride:
-
In a separate vial, dissolve 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.05 mmol, 1.05 eq.) in a minimal amount of anhydrous DCM (~2-3 mL).
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Expert Insight: A slight excess of the sulfonyl chloride is sometimes used to ensure full consumption of the valuable amine, but a 1:1 ratio is often sufficient. Dropwise addition is crucial to maintain temperature control and prevent localized high concentrations of the electrophile.[7]
-
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir for 2-16 hours.
-
Monitor the progress by Thin Layer Chromatography (TLC). A typical eluent system is 30-50% Ethyl Acetate in Hexanes. The reaction is complete when the starting amine spot is no longer visible.
-
Trustworthiness Check: TLC is the primary method for ensuring the reaction has gone to completion. The product sulfonamide should have an Rf value intermediate between the polar baseline amine and the less polar sulfonyl chloride. For more quantitative analysis, HPLC or LC-MS can be used.[9]
-
4. Aqueous Work-up:
-
Once the reaction is complete, quench it by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 10 mL) - to remove excess tertiary and primary amines.
-
Saturated NaHCO₃ solution (2 x 10 mL) - to remove any unreacted sulfonyl chloride (as sulfonic acid) and residual HCl.
-
Brine (1 x 10 mL) - to remove the bulk of the dissolved water.
-
Expert Insight: This washing sequence is a self-validating system for purification. Each step is designed to remove a specific class of impurity, ensuring the crude product is significantly cleaner before final purification.[7]
-
5. Isolation and Purification:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by one of two methods:
-
Column Chromatography: Purify on a silica gel column using a gradient of Ethyl Acetate in Hexanes as the eluent.
-
Recrystallization: If the product is a solid, dissolve the crude material in a minimum amount of a hot solvent (e.g., isopropanol, ethanol/water mixture) and allow it to cool slowly to form crystals.[9][10]
-
6. Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[9]
-
FT-IR Spectroscopy: To identify characteristic functional group stretches, such as the N-H bond (~3200-3300 cm⁻¹) and the S=O bonds of the sulfonamide (~1350 and 1160 cm⁻¹).[9]
-
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently nucleophilic amine.3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride. Ensure anhydrous conditions.2. For weakly nucleophilic amines (e.g., anilines), increase reaction temperature (e.g., 40 °C) or use a stronger, non-nucleophilic base like DBU. |
| Significant Polar Byproduct | Presence of water leading to hydrolysis of the sulfonyl chloride into sulfonic acid.[7] | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere. |
| Formation of Di-sulfonated Product | 1. The sulfonamide N-H is deprotonated and reacts again.2. Reaction temperature too high. | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.2. Maintain a low reaction temperature (0 °C) during addition and allow a slow warm-up. Monitor the reaction closely and quench it once the starting amine is consumed.[7] |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the work-up procedure to remove as many impurities as possible. For chromatography, try a different solvent system or use a high-performance flash chromatography system for better resolution. |
References
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Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts. [Link]
- Sulfonamide purification process.
-
Youn, S. W. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. As referenced in "Recent advances in synthesis of sulfonamides: A review". [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC, PubMed Central. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. [Link]
-
The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. [Link]
-
1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride. PubChemLite. [Link]
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Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PMC, PubMed Central. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
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Application Notes and Protocols for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold".[1] This five-membered aromatic heterocycle is a cornerstone in the design of numerous therapeutic agents due to its versatile chemical properties and its ability to form key interactions with biological targets.[2] The pyrazole ring is a feature in several blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, underscoring its clinical significance.[1][3]
This guide focuses on a particularly valuable building block: 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride . This reagent combines three key pharmacophoric elements:
-
The Pyrazole Core: Provides a stable, aromatic platform amenable to substitution, influencing the molecule's spatial arrangement and electronic properties.
-
The Cyclopropylmethyl Group: This N-substituent is of particular interest in medicinal chemistry. The cyclopropyl ring introduces conformational rigidity and can improve metabolic stability and binding affinity.[4][5]
-
The Sulfonyl Chloride Moiety: A highly reactive functional group that serves as a versatile handle for constructing sulfonamides. Pyrazole sulfonamides are a prominent class of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7]
These application notes provide detailed protocols for the synthesis of this key intermediate and its subsequent derivatization, offering researchers a robust platform for the exploration of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂S | [8] |
| Molecular Weight | 220.68 g/mol | [8] |
| Monoisotopic Mass | 220.00732 Da | [8] |
| Appearance | Predicted to be a solid | N/A |
| XLogP3 (Predicted) | 0.9 | [8] |
| CAS Number | 1178919-63-5 | [9] |
Synthetic Workflow Overview
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride and its application in medicinal chemistry follows a logical two-step process from commercially available starting materials, followed by a versatile derivatization step.
Caption: Overall workflow for the synthesis and application of the title compound.
Experimental Protocols
Part 1: Synthesis of 1-(cyclopropylmethyl)-1H-pyrazole (Precursor)
This protocol details the N-alkylation of 1H-pyrazole. The choice of a polar aprotic solvent like DMF facilitates the reaction, and a mild base such as potassium carbonate is sufficient to deprotonate the pyrazole, minimizing side reactions.
Reaction Scheme:
Caption: N-Alkylation of 1H-pyrazole.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).[10]
-
Causality: K₂CO₃ is a mild base that deprotonates the pyrazole nitrogen, activating it for nucleophilic attack. DMF is an excellent solvent for this type of Sₙ2 reaction.
-
-
Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (1.0 eq) dropwise to the stirring suspension at room temperature.[10]
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Causality: This aqueous work-up removes the DMF and inorganic salts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
This protocol describes the electrophilic chlorosulfonation at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for this reaction.
Reaction Scheme:
Caption: Chlorosulfonation of the pyrazole precursor.
Step-by-Step Protocol:
-
Reaction Setup: In a flask equipped with a dropping funnel and under a nitrogen atmosphere, cool an excess of chlorosulfonic acid (ClSO₃H, ~5-10 eq) to 0 °C in an ice bath.
-
Causality: The reaction is highly exothermic and using excess chlorosulfonic acid serves as both the reagent and the solvent. Cooling prevents degradation of the starting material.
-
-
Substrate Addition: Slowly add 1-(cyclopropylmethyl)-1H-pyrazole (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours.[7] The use of thionyl chloride (SOCl₂) as a co-reagent can improve yields in some cases by reacting with any sulfonic acid formed to generate the desired sulfonyl chloride.[7]
-
Reaction Monitoring: Monitor the reaction by taking a small aliquot, quenching it carefully into ice/water, extracting with dichloromethane (DCM), and analyzing by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.
-
Causality: This step quenches the highly reactive excess chlorosulfonic acid. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.
-
-
Extraction and Purification: The resulting precipitate (the product) can be collected by filtration, or the aqueous mixture can be extracted with DCM. The organic layer is then washed with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which is often used in the next step without further purification.
Part 3: Application in Sulfonamide Synthesis
This protocol demonstrates the utility of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride as a scaffold for creating a library of sulfonamide derivatives.
Reaction Scheme:
Caption: General synthesis of pyrazole sulfonamides.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the amine (e.g., a primary or secondary amine, 1.05 eq) in DCM. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or pyridine (1.5 eq).[7]
-
Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Addition of Sulfonyl Chloride: To this solution, add a solution of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in DCM dropwise at room temperature.[7]
-
Reaction: Stir the reaction mixture at room temperature for 16 hours or until completion as indicated by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1N HCl solution, saturated sodium bicarbonate solution, and brine.
-
Causality: The acidic wash removes the excess base, and the basic wash removes any unreacted sulfonyl chloride (by hydrolysis) and other acidic impurities.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by flash column chromatography or recrystallization to yield the final product.
Medicinal Chemistry Relevance and Applications
The 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide scaffold is a highly promising motif in drug discovery. The sulfonamide functional group is a key pharmacophore that can act as a hydrogen bond donor and acceptor, enabling strong interactions with enzyme active sites.[11] For instance, many carbonic anhydrase inhibitors and antibacterial agents are based on the sulfonamide moiety.[11]
The combination of the pyrazole ring and the sulfonamide group has been explored for a variety of therapeutic targets:
-
Anti-inflammatory Agents: Pyrazole-sulfonamide derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), similar to Celecoxib.[12]
-
Antimicrobial Agents: This scaffold has shown potent activity against various bacterial and fungal strains.[6]
-
Anticancer Agents: Numerous pyrazole-containing compounds, including those with sulfonamide functionalities, have been developed as kinase inhibitors for cancer therapy.[2]
-
Antitubercular Agents: Novel sulfonamide-based pyrazole derivatives have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[13]
The protocols provided herein offer a reliable and reproducible pathway to access novel derivatives based on the 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride core, enabling researchers to systematically explore structure-activity relationships (SAR) for these and other important biological targets.
Conclusion
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a high-value, versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its reactivity allows for the facile generation of diverse sulfonamide libraries. The combination of the metabolically robust cyclopropylmethyl group, the privileged pyrazole core, and the pharmacologically significant sulfonamide linker makes this an attractive scaffold for developing novel therapeutic agents across a wide range of disease areas.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Preprints.org. (2022). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved from [Link]
-
Cimr, J., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PMC. Retrieved from [Link]
-
Leisen, C., et al. (2023). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Cyclopropylethyl)pyrazole-4-sulfonyl chloride. Retrieved from [Link]
-
Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]
-
Patel, H. D., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives. ACS Omega. Retrieved from [Link]
-
Angeli, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with.... Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Cyclopropyl-1-methyl-1H-pyrazole. Retrieved from [Link]
-
Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. Retrieved from [Link]
-
Yakimova, A. S., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). N-alkylation method of pyrazole.
-
Sharma, S., & Bhatt, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]
-
De, S. K. (2016). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonamide. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
NIH. (n.d.). 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
Wang, D., et al. (2021). Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. PubMed. Retrieved from [Link]
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Application Notes and Protocols: A Guide to Sulfonamide Coupling Using Pyrazole Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of sulfonamides through the coupling of pyrazole sulfonyl chlorides with primary and secondary amines. The pyrazole motif is a privileged scaffold in medicinal chemistry, and its incorporation into the sulfonamide framework offers vast potential for the development of novel therapeutic agents.[1][2][3] This document outlines the synthesis of the key pyrazole-4-sulfonyl chloride intermediate, followed by a robust protocol for the sulfonamide coupling reaction. We delve into the mechanistic underpinnings of these transformations, provide guidance on reaction optimization, and offer troubleshooting strategies for common challenges.
Introduction: The Significance of Pyrazole Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anticancer drugs.[4][5] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is also a prominent feature in numerous pharmaceuticals due to its unique physicochemical properties that can enhance pharmacological activity and pharmacokinetic profiles.[6] The combination of these two pharmacophores in pyrazole sulfonamides has led to the discovery of compounds with diverse biological activities, making this class of molecules particularly attractive for drug discovery programs.[7][8]
This application note provides a practical guide for researchers to efficiently synthesize pyrazole sulfonamides. We will first detail the preparation of the crucial pyrazole sulfonyl chloride intermediate, followed by a comprehensive protocol for the coupling reaction with various amines.
Part 1: Synthesis of Pyrazole-4-Sulfonyl Chloride
The most common and effective method for the synthesis of pyrazole-4-sulfonyl chlorides is the direct sulfonation of a pyrazole derivative with chlorosulfonic acid.[9] This electrophilic aromatic substitution reaction is typically followed by treatment with a chlorinating agent, such as thionyl chloride, to convert the resulting sulfonic acid into the desired sulfonyl chloride.
Reaction Mechanism: Electrophilic Sulfonation
The reaction proceeds through the attack of the electron-rich pyrazole ring on the highly electrophilic sulfur trioxide, which is in equilibrium with chlorosulfonic acid. The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride by thionyl chloride.
Diagram 1: Synthesis of Pyrazole-4-Sulfonyl Chloride
Caption: Workflow for the synthesis of pyrazole-4-sulfonyl chloride.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
This protocol is adapted from a literature procedure and has been shown to be effective.[7]
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Sodium sulfate
-
Dichloromethane (DCM)
-
Cold water
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (5.5 equiv) to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly raise the temperature to 60 °C and stir for 10 hours under a nitrogen atmosphere.
-
To the reaction mixture, add thionyl chloride (1.3 equiv) dropwise at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
-
The crude product can be purified by column chromatography if necessary.
Part 2: Sulfonamide Coupling Reaction
The reaction between a sulfonyl chloride and an amine is a classic and reliable method for the formation of a sulfonamide bond.[10] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Mechanism: Nucleophilic Acyl Substitution
The coupling reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.
Diagram 2: Sulfonamide Coupling Mechanism
Caption: Mechanism of sulfonamide bond formation.
Optimization of Reaction Conditions
The efficiency of the sulfonamide coupling reaction can be influenced by several factors. The choice of base, solvent, and reaction temperature can significantly impact the yield and purity of the final product.
| Parameter | Options | Rationale and Considerations |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA)[7], Potassium Carbonate | A non-nucleophilic, sterically hindered base like DIPEA is often preferred to minimize side reactions.[7] The pKa of the base should be sufficient to neutralize the generated HCl. |
| Solvent | Dichloromethane (DCM)[7], Tetrahydrofuran (THF), Acetonitrile (ACN) | Aprotic solvents are generally used to avoid reaction with the sulfonyl chloride. DCM is a common choice due to its good solvating properties and ease of removal.[7] |
| Temperature | 0 °C to Room Temperature | The reaction is often started at a lower temperature to control the initial exotherm and then allowed to warm to room temperature for completion. |
| Stoichiometry | Amine (1.0-1.2 equiv), Base (1.5-2.0 equiv) | A slight excess of the amine can be used to ensure complete consumption of the sulfonyl chloride. An excess of the base is necessary to neutralize the HCl produced.[7] |
Experimental Protocol: General Procedure for Sulfonamide Coupling
This protocol provides a general procedure for the coupling of a pyrazole-4-sulfonyl chloride with an amine.[7]
Materials:
-
Pyrazole-4-sulfonyl chloride (1.0 equiv)
-
Amine (primary or secondary) (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)[7]
-
Dichloromethane (DCM)
-
Cold water
-
Sodium sulfate
Procedure:
-
Dissolve the amine (1.05 equiv) in DCM in a round-bottom flask.
-
Add DIPEA (1.5 equiv) to the solution at room temperature (25–30 °C).[7]
-
In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM.
-
Add the pyrazole-4-sulfonyl chloride solution to the amine solution at room temperature.[7]
-
Stir the reaction mixture for 16 hours at room temperature.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.[7][8]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.[7][8]
Diagram 3: Decision Workflow for Reaction Optimization
Caption: Troubleshooting workflow for sulfonamide coupling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure reagents are pure and dry. |
| Poor nucleophilicity of the amine | Use a more forcing base or a higher reaction temperature. Consider a different coupling strategy if the amine is particularly unreactive. | |
| Side Product Formation | Reaction with a nucleophilic base | Use a sterically hindered, non-nucleophilic base like DIPEA. |
| Decomposition of sulfonyl chloride | Ensure anhydrous conditions. Prepare the sulfonyl chloride fresh if it is unstable. | |
| Difficult Purification | Similar polarity of product and starting materials | Optimize the stoichiometry to ensure complete consumption of the limiting reagent. Explore different solvent systems for column chromatography or consider recrystallization. |
Conclusion
The synthesis of pyrazole sulfonamides via the coupling of pyrazole sulfonyl chlorides and amines is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. This guide provides a detailed and practical framework for performing this reaction, from the synthesis of the key intermediate to the optimization and troubleshooting of the final coupling step. By understanding the underlying chemical principles and following the outlined protocols, researchers can efficiently generate diverse libraries of pyrazole sulfonamides for further investigation in drug discovery and development.
References
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 2019.
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 2019.
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Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
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Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2013.
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 2021.
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Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 2020.
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 2012.
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Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 2010.
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Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. ResearchGate.
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023.
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ISRN Organic Chemistry, 2014.
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Synthesis of Primary Sulfonamides. ResearchGate.
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Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 2015.
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Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. Chemical Technology and Engineering, 2020.
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Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 2019.
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Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery.
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Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 2019.
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PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate, 2024.
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Using 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride as a synthetic intermediate
Application Notes & Protocols: 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride
A Senior Application Scientist's Guide to a Versatile Synthetic Intermediate for Drug Discovery
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. We will move beyond simple procedural lists to explore the rationale behind its application, ensuring robust and reproducible synthetic outcomes.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity have made it a cornerstone in the design of numerous approved drugs, particularly kinase inhibitors.[1] The title compound, 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, is a functionalized building block designed to leverage these advantages.
-
The Pyrazole Core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing sites for substitution to modulate physiochemical and pharmacological properties.[1]
-
The 4-Sulfonyl Chloride Group : A highly reactive functional group that serves as an electrophilic handle, primarily for the synthesis of sulfonamides through reaction with primary or secondary amines.
-
The N1-Cyclopropylmethyl Group : This substituent is of particular interest in drug design. The cyclopropyl ring can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity and oral bioavailability of the final compound.[2]
Compound Properties Summary:
| Property | Value |
| Molecular Formula | C₇H₉ClN₂O₂S[3] |
| Molecular Weight | 220.67 g/mol [4] |
| Appearance | Typically a solid (specifics may vary by supplier) |
| Primary Application | Intermediate for sulfonamide synthesis |
Synthesis of the Intermediate: A General Overview
While this guide focuses on the application of the title compound, understanding its synthesis provides context for its purity and reactivity. The preparation generally follows a two-step sequence: N-alkylation of the pyrazole ring followed by electrophilic sulfonation. A common method for the sulfonation of pyrazoles involves treatment with chlorosulfonic acid.[5]
Caption: Simplified mechanism for sulfonamide formation.
Detailed Experimental Protocol
This protocol provides a robust, general method for the synthesis of a pyrazole sulfonamide derivative.
Materials:
-
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.0 - 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.05 equiv).
-
Solvent and Base Addition : Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath. Add the base (e.g., TEA, 1.5 equiv) dropwise with stirring.
-
Sulfonyl Chloride Addition : In a separate flask, dissolve 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. [6][7]5. Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
-
Work-up :
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. [7]7. Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product. [6] Protocol Summary Table:
-
| Parameter | Recommended Condition | Rationale / Notes |
| Equivalents (Amine) | 1.0 - 1.2 | A slight excess ensures complete consumption of the more valuable sulfonyl chloride. |
| Solvent | Anhydrous DCM, THF | Aprotic solvents prevent reaction with the sulfonyl chloride. |
| Base | TEA, DIPEA | Scavenges HCl byproduct without competing as a nucleophile. |
| Temperature | 0 °C to Room Temp | Initial cooling controls potential exotherm; reaction proceeds well at ambient temperature. |
| Reaction Time | 12 - 18 hours | Typically sufficient for completion; should be monitored by TLC/LC-MS. [6][7] |
Safety and Handling: A Trustworthy Approach
Sulfonyl chlorides are reactive and require careful handling. Adherence to safety protocols is non-negotiable for self-validating and trustworthy experimental work.
-
Corrosivity : Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage. [8][9]Always handle them inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. [10][11]* Moisture Sensitivity : This compound is sensitive to moisture and will decompose in contact with water, releasing corrosive HCl gas. [9]Store in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox). [9]* Handling : Use only under a chemical fume hood. [9]Avoid inhalation of dust or vapors. [10]In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. [9]* Disposal : Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Broader Context: Application in Drug Discovery Workflows
The synthesis of discrete sulfonamides is part of a larger, iterative process in drug discovery. This intermediate is a valuable tool for Structure-Activity Relationship (SAR) studies.
Caption: Role of the intermediate in a typical drug discovery workflow.
By reacting this single pyrazole intermediate with a library of diverse amines, chemists can rapidly generate a multitude of unique compounds. These are then tested in biological assays to identify "hits." The structural data from these hits informs the design of the next generation of compounds, leading to the optimization of potency, selectivity, and pharmacokinetic properties.
References
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]
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1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride PubChem Page. PubChem. Available at: [Link]
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. Available at: [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Center for Biotechnology Information. Available at: [Link]
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1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride PubChem Page. PubChemLite. Available at: [Link]
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3-Cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride Product Page. Dana Bioscience. Available at: [Link]
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Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Available at: [Link]
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Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. Available at: [Link]
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Application Notes and Protocols for the Experimental Procedure of Reacting Sulfonyl Chlorides with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Reactivity of Sulfonyl Chlorides
The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone in modern organic synthesis and medicinal chemistry. Its significance lies in the highly electrophilic nature of the sulfur atom, which is activated by two electron-withdrawing oxygen atoms and a good leaving group, the chloride ion.[1][2] This inherent reactivity makes sulfonyl chlorides invaluable for forging new sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds, leading to the synthesis of a diverse array of compounds, most notably sulfonamides and sulfonate esters. These structural motifs are prevalent in a multitude of pharmaceuticals, agrochemicals, and materials.[2][3][4][5]
The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur center.[2] The mechanism of this transformation is generally understood to proceed through a stepwise addition-elimination pathway, involving a transient, high-energy trigonal bipyramidal intermediate.[2] This guide provides an in-depth exploration of the experimental procedures for reacting sulfonyl chlorides with common nucleophiles, offering detailed protocols and insights for researchers in drug development and synthetic chemistry.
I. Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental method for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[4][6][7][8] The general transformation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid, which is typically neutralized by a base.[6]
Mechanistic Overview: Sulfonamide Formation
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction is typically carried out in the presence of a base to quench the HCl byproduct.
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines.
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Base (e.g., pyridine, triethylamine, or aqueous NaOH)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0-1.2 equiv) in the chosen solvent. If using an organic base like pyridine or triethylamine, add it to this solution (1.5-2.0 equiv). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
For water-immiscible organic solvents: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and brine.
-
For reactions in aqueous base: Acidify the reaction mixture with 1M HCl to precipitate the sulfonamide.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or silica gel column chromatography.
Note on Causality: The choice of base and solvent is crucial. Pyridine can act as both a base and a nucleophilic catalyst. For less reactive amines, a stronger, non-nucleophilic base like triethylamine is preferred. The use of aqueous NaOH is a classic method, particularly for the Hinsberg test to differentiate primary, secondary, and tertiary amines.[9]
| Parameter | Condition | Rationale |
| Temperature | 0 °C to room temp. | Controls the exothermic reaction and minimizes side reactions. |
| Base | Pyridine, Et₃N, NaOH | Neutralizes the HCl byproduct, driving the reaction to completion. |
| Solvent | DCM, THF, MeCN | Provides a medium for the reaction; choice depends on substrate solubility. |
II. Synthesis of Sulfonate Esters from Sulfonyl Chlorides and Alcohols
Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis.[10] They are typically prepared by reacting an alcohol with a sulfonyl chloride in the presence of a base.[10][11] Commonly used sulfonyl chlorides for this purpose include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and trifluoromethanesulfonyl chloride (TfCl).[10][12]
Mechanistic Overview: Sulfonate Ester Formation
The reaction of an alcohol with a sulfonyl chloride proceeds with the alcohol acting as the nucleophile. The reaction is facilitated by a base, which deprotonates the alcohol, increasing its nucleophilicity, and neutralizes the generated HCl.
Caption: A typical workflow for the synthesis of sulfonate esters.
Experimental Protocol: General Procedure for the Synthesis of Tosylates
This protocol describes the synthesis of a p-toluenesulfonate (tosylate) ester from an alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.1-1.5 equiv)
-
Pyridine or triethylamine (1.5-2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the alcohol (1.0 equiv) in anhydrous DCM, add pyridine or triethylamine (1.5-2.0 equiv). Cool the mixture to 0 °C.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.1-1.5 equiv) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude tosylate can be purified by recrystallization or column chromatography.
Causality in Protocol Design: The use of pyridine is common as it acts as both a base and a solvent.[1] The reaction is performed at low temperature to control its exothermic nature.[1] The aqueous work-up is designed to remove the pyridinium hydrochloride salt and any unreacted starting materials.
| Parameter | Condition | Rationale |
| Sulfonylating Agent | TsCl, MsCl, TfCl | Choice depends on the desired reactivity of the sulfonate ester leaving group. |
| Base | Pyridine, Et₃N | To neutralize the HCl byproduct and facilitate the reaction. |
| Solvent | Anhydrous DCM | Aprotic solvent to prevent hydrolysis of the sulfonyl chloride. |
III. Synthesis of Thioethers from Sulfonyl Chlorides
While the direct reaction of sulfonyl chlorides with thiols is not the most common method for thioether synthesis, recent methodologies have been developed that utilize sulfonyl chlorides as thiol surrogates.[13][14][15] One such method involves the phosphine-mediated deoxygenation of sulfonyl chlorides to generate a transient intermediate that can be trapped by nucleophiles.[13][15]
Experimental Protocol: One-Pot Synthesis of Thioethers
This protocol is adapted from a method for the synthesis of thioethers from sulfonyl chlorides and activated alcohols.[13]
Materials:
-
Sulfonyl chloride (1.0 equiv)
-
Activated alcohol (e.g., benzyl alcohol) (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sulfonyl chloride (1.0 equiv) and the activated alcohol (1.2 equiv) in anhydrous THF.
-
Addition of Phosphine: Add triphenylphosphine (1.5 equiv) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired thioether.
Mechanistic Insight: This reaction proceeds through the deoxygenation of the sulfonyl chloride by triphenylphosphine to form a transient thiophosphonium salt. This intermediate is then trapped in situ by the alcohol to form the thioether.[15]
IV. Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides are reactive and potentially hazardous chemicals that must be handled with appropriate safety precautions.
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin and eye burns.[16][17]
-
Moisture Sensitivity: They react with water, including moisture in the air, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[18][19] Therefore, they should be handled in a dry environment, and containers should be tightly sealed.[20]
-
Inhalation Hazard: The vapors of sulfonyl chlorides are irritating to the respiratory tract.[16] All manipulations should be performed in a well-ventilated fume hood.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling sulfonyl chlorides.[17][21]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17][21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[17][21]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[21]
-
Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste.[21] For larger spills, evacuate the area and follow institutional emergency procedures.
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Li, Y., et al. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. PubMed. Available at: [Link]
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Various Authors. (n.d.). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. Available at: [Link]
-
King, J. F. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC. Available at: [Link]
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Various Authors. (n.d.). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. Semantic Scholar. Available at: [Link]
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Li, Y., et al. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. figshare. Available at: [Link]
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Various Authors. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]
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Li, Y., et al. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. ACS Publications. Available at: [Link]
-
Various Authors. (n.d.). Preparation of sulfonamides from N-silylamines. NIH. Available at: [Link]
-
Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. J. Org. Chem. Available at: [Link]
-
Various Authors. (n.d.). A simple method for the synthesis of sulfonic esters. ResearchGate. Available at: [Link]
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King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. organic-chemistry.org. Available at: [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE. inchem.org. Available at: [Link]
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King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. organic-chemistry.org. Available at: [Link]
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Various Authors. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
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Various Authors. (n.d.). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
-
Various Authors. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Royal Society of Chemistry. Available at: [Link]
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Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
Various Authors. (2007). Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Taylor & Francis Online. Available at: [Link]
-
Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Nishiguchi, A., et al. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Organic Chemistry Portal. Available at: [Link]
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Various Authors. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Publications. Available at: [Link]
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Wikipedia. (n.d.). Hinsberg reaction. Wikipedia. Available at: [Link]
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Various Authors. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Royal Society of Chemistry. Available at: [Link]
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Various Authors. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Course Hero. Available at: [Link]
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New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
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Various Authors. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at: [Link]
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Various Authors. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. Available at: [Link]
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Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). organic-chemistry.org. Available at: [Link]
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King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. Available at: [Link]
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Various Authors. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. Available at: [Link]
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Various Authors. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
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Various Authors. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. Available at: [Link]
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Soderberg, T. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
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Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Available at: [Link]
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Various Authors. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. Available at: [Link]
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Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Taylor & Francis. Available at: [Link]
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Various Authors. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. NIH. Available at: [Link]
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1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride for novel heterocyclic synthesis
An In-Depth Guide to the Application of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, pyrazole-containing heterocycles have emerged as "privileged scaffolds," a testament to their remarkable versatility and consistent presence in a multitude of therapeutic agents.[1][2][3] The pyrazole ring system, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable physicochemical properties.[2][3] Its strategic incorporation into molecular designs has led to breakthroughs in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
The reagent at the core of this guide, 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride , represents a highly valuable building block for drug discovery professionals. It synergistically combines the proven pyrazole core with two other medicinally significant motifs:
-
The Cyclopropylmethyl Group: This moiety is frequently employed to enhance metabolic stability, improve lipophilicity, and optimize binding interactions with biological targets.[4]
-
The Sulfonyl Chloride Functional Group: A powerful electrophilic handle, the sulfonyl chloride group is the premier precursor for the synthesis of sulfonamides, a critical class of functional groups known for their strong hydrogen bonding capacity and bioisosteric relationship to amides.[5][6]
This document provides a comprehensive overview, detailed protocols, and expert insights into the application of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride for the efficient construction of novel sulfonamide-based heterocyclic libraries.
Reagent Synthesis: A Foundational Overview
The synthesis of the title sulfonyl chloride is typically achieved through a two-step sequence starting from the parent 1-(cyclopropylmethyl)-1H-pyrazole. The process involves the electrophilic substitution of the pyrazole ring at the C4 position, which is activated for such reactions.
Caption: General synthetic route for the title reagent.
The critical second step involves treating the N-alkylated pyrazole with a powerful sulfonating agent, most commonly chlorosulfonic acid, often at elevated temperatures to drive the reaction to completion.[7] The resulting sulfonyl chloride is a moisture-sensitive and highly reactive electrophile, which should be handled with appropriate care.[8]
Core Application: Synthesis of N-Substituted Pyrazole-4-sulfonamides
The primary and most impactful application of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is its reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, enabling the rapid diversification of a core scaffold to explore structure-activity relationships (SAR).[6][9]
Reaction Mechanism: Nucleophilic Substitution
The underlying mechanism is a classic nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[10] The lone pair of electrons on the amine's nitrogen atom attacks the sulfur, leading to the displacement of the chloride ion as a leaving group. A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation and deactivation of the starting amine.
Caption: Mechanism of sulfonamide bond formation.
Experimental Protocol 1: Standard Synthesis Conditions
This protocol provides a robust and widely applicable method for synthesizing pyrazole sulfonamides using conventional heating.
Materials:
-
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the selected amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C over 10-15 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), deionized water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[10]
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfonamide derivative.
Experimental Protocol 2: Microwave-Assisted Rapid Synthesis
For high-throughput synthesis and library generation, microwave-assisted protocols offer a significant acceleration in reaction times.
Materials:
-
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the sulfonyl chloride (1.0 eq), the amine (1.1 eq), and DIPEA (1.5 eq).
-
Solvent Addition: Add anhydrous THF or Dioxane to achieve a concentration of approximately 0.2-0.5 M.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes.
-
Post-Reaction: After cooling to room temperature, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified using flash chromatography or preparative HPLC.
Data Presentation: A Representative Virtual Library
The true power of this reagent lies in its ability to generate diverse libraries of compounds. The table below illustrates a hypothetical set of derivatives synthesized using Protocol 1, showcasing the versatility with different amine partners.
| Entry | Amine Partner | Product Structure | Representative Yield | Potential Therapeutic Area |
| 1 | Aniline | 85% | Anticancer, Anti-inflammatory | |
| 2 | Piperidine | 92% | CNS Disorders | |
| 3 | 2-Aminothiazole | 78% | Antimicrobial, Kinase Inhibitor | |
| 4 | Benzylamine | 88% | Various | |
| 5 | (R)-1-Phenylethanamine | 81% (as a diastereomeric mixture) | Asymmetric Synthesis |
Workflow Visualization
The overall process from reagent to a purified compound library can be visualized as a clear, multi-stage workflow.
Caption: Standard experimental workflow for sulfonamide synthesis.
Trustworthiness: Protocol Validation and Troubleshooting
A robust protocol is a self-validating one. Below are key checkpoints and troubleshooting tips to ensure successful and reproducible synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Start or is Sluggish | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base. | 1. Use freshly prepared or properly stored sulfonyl chloride.2. Increase reaction temperature or switch to microwave-assisted synthesis.3. Ensure at least 1.5 eq of base is used. |
| Low Yield of Desired Product | 1. Moisture in the reaction (hydrolysis of sulfonyl chloride).2. Formation of bis-sulfonated amine (with primary amines). | 1. Use anhydrous solvents and flame-dried glassware under an inert atmosphere.2. Add the sulfonyl chloride slowly at 0 °C to the amine solution to avoid localized high concentrations. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Presence of side products or impurities. | 1. Allow the reaction to stir for a longer duration.2. Ensure a thorough aqueous workup to remove salts and base. Optimize chromatography conditions for better separation. |
Expected Outcomes:
-
TLC Analysis: The starting amine and sulfonyl chloride spots should diminish over time, while a new, typically less polar, product spot appears.
-
Characterization: Successful synthesis can be confirmed by ¹H NMR (appearance of characteristic sulfonamide N-H proton, if applicable, and shifts in signals adjacent to the nitrogen), ¹³C NMR, and Mass Spectrometry (observation of the correct molecular ion peak).
References
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Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]
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The Synthesis of Functionalised Sulfonamides. CORE. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
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Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]
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An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. MDPI. [Link]
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Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH. [Link]
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The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. PubMed. [Link]
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Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. [Link]
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Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. [Link]
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Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. [Link]
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Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. [Link]
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Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]
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PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
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Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. RSC Publishing. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
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Application Notes & Protocols: Strategic Derivatization of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride for Accelerated Drug Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold".[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its versatile chemical reactivity and its ability to engage in diverse interactions with biological targets.[2] The presence of the pyrazole core in a multitude of FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticoagulant apixaban, underscores its significance and proven track record in successful drug development programs.[2][3]
The pharmacological profile of pyrazole derivatives is profoundly influenced by the nature of the substituents on the pyrazole ring. Strategic functionalization allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[2] One of the most powerful and versatile handles for derivatization is the sulfonyl chloride group (-SO₂Cl) at the C4 position. This highly reactive electrophile serves as a gateway to a vast chemical space, most notably through the formation of sulfonamides—a critical pharmacophore in its own right.[4][5]
This document provides a detailed guide to the derivatization of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride , a key intermediate for creating diverse libraries of potential drug candidates. We will explore the underlying chemical principles, provide field-tested experimental protocols, and discuss the application of the resulting derivatives in drug discovery.
Chemical Profile: 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride
The subject of this guide, 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, combines the favorable properties of the pyrazole core with the high reactivity of the sulfonyl chloride group. The N1-cyclopropylmethyl substituent can influence the compound's lipophilicity and metabolic stability, making it an attractive feature for drug design.
The sulfonyl chloride moiety is a potent electrophile, susceptible to nucleophilic attack.[6] This reactivity, while advantageous for synthesis, necessitates careful handling and storage to prevent degradation from atmospheric moisture.[6] The primary derivatization strategies revolve around its reaction with nucleophiles, such as amines and alcohols, to yield stable and functionally diverse sulfonamides and sulfonate esters, respectively.
Core Derivatization Workflow
The derivatization of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a streamlined process that allows for the rapid generation of a library of analogs from a common intermediate. The general workflow is depicted below.
Caption: General workflow for derivatizing the core scaffold.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for preparing sulfonamides.[5] This protocol provides a general, robust procedure for synthesizing a diverse library of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamides.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous dichloromethane (DCM) is chosen for its inertness, ability to dissolve a wide range of reactants, and ease of removal post-reaction.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the amine nucleophile.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to proceed to room temperature ensures completion.
Step-by-Step Methodology:
-
To a solution of the desired primary or secondary amine (1.05 equivalents) in anhydrous DCM (0.2 M), add the base (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.[7]
Self-Validation: The successful synthesis is confirmed by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, which should be consistent with the proposed structure. The disappearance of the sulfonyl chloride starting material should be confirmed by TLC or LC-MS.
Protocol 2: Synthesis of Pyrazole Sulfonate Esters
Sulfonate esters are formed by reacting sulfonyl chlorides with alcohols or phenols. This reaction also requires a base to neutralize the HCl byproduct.
Causality Behind Experimental Choices:
-
Nucleophile: Alcohols and phenols are generally less nucleophilic than amines. The reaction may require slightly longer reaction times or gentle heating to proceed to completion.
-
Base: Pyridine can be used as both a base and a catalyst in this reaction.
Step-by-Step Methodology:
-
Dissolve the alcohol or phenol (1.1 equivalents) and pyridine (2.0 equivalents) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C.
-
Slowly add a solution of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure sulfonate ester.
Data Presentation: Representative Derivatization
The following table summarizes expected outcomes for the derivatization of the title compound with a selection of representative nucleophiles.
| Entry | Nucleophile | Product Class | Expected Yield Range (%) | Key Analytical Features |
| 1 | Benzylamine | Sulfonamide | 75-90 | Characteristic N-H stretch in IR; benzylic CH₂ protons in ¹H NMR |
| 2 | Morpholine | Sulfonamide | 80-95 | Absence of N-H proton; characteristic morpholine ring protons in ¹H NMR |
| 3 | Aniline | Sulfonamide | 65-85 | Aromatic protons from the aniline ring in ¹H NMR |
| 4 | Phenol | Sulfonate Ester | 60-80 | Absence of O-H stretch in IR; aromatic protons in ¹H NMR |
| 5 | Isopropanol | Sulfonate Ester | 70-85 | Isopropyl group signals (septet and doublet) in ¹H NMR |
Application in Drug Discovery: Building on a Proven Pharmacophore
The derivatization of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride opens the door to a wide array of potential therapeutic applications. The resulting pyrazole sulfonamide moiety is a prominent structural motif in numerous pharmaceutically active compounds.[8]
Therapeutic Potential:
-
Anti-inflammatory Agents: Many pyrazole derivatives, including celecoxib, exhibit potent anti-inflammatory properties.[1] The sulfonamide group is often crucial for activity, for instance, by interacting with the active site of cyclooxygenase-2 (COX-2).[1]
-
Anticancer Agents: Pyrazole-based compounds have been investigated as inhibitors of various protein kinases and other targets implicated in cancer.[9][10] The diverse library generated from this core can be screened against panels of cancer cell lines to identify new antiproliferative agents.[8]
-
Antimicrobial Agents: The sulfonamide scaffold itself has a long history in antibacterial therapy.[4] Pyrazole-sulfonamide hybrids have shown promising activity against various bacterial and fungal strains.[4][11]
-
Antidiabetic Agents: Recent studies have highlighted acyl pyrazole sulfonamides as potential α-glucosidase inhibitors for the management of type 2 diabetes.[12]
The derivatization strategy outlined here allows for a systematic exploration of the structure-activity relationship (SAR). By varying the amine or alcohol component, researchers can modulate properties such as:
-
Potency and Selectivity: Introducing different functional groups can enhance binding to the biological target.
-
Physicochemical Properties: Modifying lipophilicity, polarity, and hydrogen bonding capacity can improve absorption, distribution, metabolism, and excretion (ADME) profiles.
Logical Framework for Library Development
A rational approach to library synthesis is key to efficient drug discovery. The following diagram illustrates a decision-making process for selecting derivatizing agents.
Caption: Decision tree for library synthesis strategy.
Conclusion
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a high-value starting material for medicinal chemistry programs. Its straightforward and efficient derivatization into sulfonamides and sulfonate esters provides rapid access to large, diverse libraries of compounds. The proven biological relevance of the pyrazole-sulfonamide scaffold makes these derivatives prime candidates for screening in a wide range of therapeutic areas, accelerating the path from initial hit identification to lead optimization.
References
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- ACS Publications. (2025, February 11).
- Frontiers. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis.
- PubMed Central (PMC). (2023, July 13).
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Application Notes and Protocols: One-Pot Synthesis of Sulfonamides using 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Introduction: The Strategic Value of Pyrazole Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents. Its bioisosteric relationship with the amide bond, coupled with enhanced metabolic stability and unique hydrogen bonding capabilities, renders it a valuable moiety in drug design.[1] When incorporated with a pyrazole nucleus—another pharmacologically significant heterocycle known for its diverse biological activities[2][3]—the resulting pyrazole sulfonamides represent a class of compounds with immense therapeutic potential.[4]
Traditional multi-step syntheses of sulfonamides, often involving the isolation of reactive sulfonyl chloride intermediates, can be time-consuming and inefficient.[1] One-pot synthesis methodologies offer a streamlined alternative, enhancing reaction efficiency, reducing waste, and accelerating the generation of compound libraries for screening.[5][6] This guide provides a comprehensive protocol for the one-pot synthesis of a diverse range of sulfonamides utilizing the versatile building block, 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
Scientific Rationale and Mechanistic Overview
The one-pot synthesis of sulfonamides from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride and a primary or secondary amine is a robust and efficient transformation. The reaction proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur.
Mechanism of Sulfonamide Formation:
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[7][8]
Below is a diagram illustrating the generally accepted mechanism for this transformation.
Caption: Mechanism of Sulfonamide Formation.
Experimental Workflow: A Visual Guide
The one-pot synthesis of sulfonamides from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a straightforward process. The following diagram outlines the general experimental workflow.
Caption: Experimental workflow for the one-pot synthesis of sulfonamides.
Detailed Experimental Protocol
This protocol provides a general method for the one-pot synthesis of sulfonamides from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride and a variety of primary and secondary amines.
Materials:
-
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the selected amine (1.0 eq) and anhydrous dichloromethane (or another suitable aprotic solvent).
-
Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure sulfonamide.[9][10]
Representative Data
The following table summarizes the expected results for the synthesis of a selection of sulfonamides using the described one-pot protocol.
| Amine Substrate | Product | Typical Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| Aniline | N-phenyl-1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide | 85-95 | 7.8-7.0 (m, 7H), 4.0 (d, 2H), 1.3 (m, 1H), 0.6 (m, 4H) | 140-120 (Ar-C), 55 (CH2), 10 (CH), 4 (CH2) | 3250 (N-H), 1340, 1160 (SO2) |
| Benzylamine | N-benzyl-1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide | 88-96 | 7.4-7.2 (m, 7H), 4.3 (d, 2H), 4.0 (d, 2H), 1.3 (m, 1H), 0.6 (m, 4H) | 140-125 (Ar-C), 55 (CH2), 48 (CH2), 10 (CH), 4 (CH2) | 3270 (N-H), 1335, 1155 (SO2) |
| Morpholine | 4-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)sulfonyl)morpholine | 90-98 | 7.8 (s, 1H), 7.6 (s, 1H), 4.0 (d, 2H), 3.7 (t, 4H), 3.2 (t, 4H), 1.3 (m, 1H), 0.6 (m, 4H) | 140, 130 (Ar-C), 66 (CH2), 55 (CH2), 46 (CH2), 10 (CH), 4 (CH2) | 1350, 1165 (SO2) |
Note on Characterization:
-
1H and 13C NMR: The chemical shifts provided are approximate and can vary depending on the solvent and the specific structure of the amine.[11][12]
-
IR Spectroscopy: Characteristic peaks for sulfonamides include N-H stretching (for primary and secondary sulfonamides) around 3300-3200 cm-1 and strong asymmetric and symmetric stretching bands for the S=O group around 1350-1300 cm-1 and 1170-1150 cm-1, respectively.[5][13][14]
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[15]
Reagent-Specific Hazards:
-
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride: Sulfonyl chlorides are corrosive and moisture-sensitive. They can cause severe skin burns and eye damage. Handle with care and avoid inhalation of dust or vapors.[4][15]
-
Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Pyridine/Triethylamine: These bases are flammable and have strong, unpleasant odors. They can cause irritation to the skin, eyes, and respiratory tract.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed) - Insufficiently reactive amine - Inadequate base | - Use freshly opened or properly stored sulfonyl chloride. - Increase reaction temperature or use a more nucleophilic amine. - Ensure at least stoichiometric amounts of a suitable base are used. |
| Formation of multiple products | - Side reactions of the amine or sulfonyl chloride - Impure starting materials | - Purify starting materials before use. - Optimize reaction conditions (e.g., lower temperature, different solvent). |
| Difficulty in purification | - Product is an oil - Co-elution of impurities | - Attempt to induce crystallization by scratching the flask or adding a seed crystal. - If purification by column chromatography is difficult, consider recrystallization from a different solvent system. |
Conclusion
The one-pot synthesis of sulfonamides using 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride offers an efficient and versatile method for the rapid generation of a diverse library of potentially bioactive molecules. The protocol outlined in this guide is robust and can be adapted for a wide range of primary and secondary amines. By understanding the underlying mechanism and adhering to proper experimental and safety procedures, researchers can effectively utilize this methodology to advance their drug discovery and development programs.
References
- Anastas, P. T., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39(1), 301-312.
- Beale, J. M., & Block, J. H. (Eds.). (2011). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.
- Bult, A., & Klasen, H. B. (1978). Structures of Silver Sulfonamides. Journal of Pharmaceutical Sciences, 67(2), 284-286.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Durgun, M., et al. (2023). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 20(4), e202201178*.
- Fuchs, P. L. (2011). Organic Chemistry. Wiley.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
- Lolak, N., et al. (2023). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
- Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-305.
- Navid Soltani Rad, M., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
-
PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Romero-duran, F. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1866*.
- S.A. (2023).
- S.A. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
- S.A. (2023). 13C NMR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3.
- Sigma-Aldrich. (2023). Safety Data Sheet for 1-Methyl-1H-pyrazole-4-sulfonyl chloride.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Verma, A., et al. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 8(7), 6753–6767*.
- Vougioukalakis, G. C., & Roubelakis, M. M. (2019). Pyrazole-based ligands in catalysis.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Yli-Kauhaluoma, J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 315-338). Royal Society of Chemistry.
- Zubrick, J. W. (2011). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
Sources
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- 3. collaborate.princeton.edu [collaborate.princeton.edu]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Welcome to the Technical Support Center for the synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for this critical building block.
Introduction
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutically active compounds. The preparation of this molecule typically involves two main stages: the N-alkylation of pyrazole with a cyclopropylmethyl halide, followed by chlorosulfonation of the resulting substituted pyrazole. While the synthetic route is well-established, achieving high yields and purity can be challenging. This guide provides a structured approach to troubleshooting common issues encountered during this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of 1-(cyclopropylmethyl)-1H-pyrazole (Precursor)
Symptoms:
-
Low isolated yield of the N-alkylated pyrazole after the reaction of pyrazole with (bromomethyl)cyclopropane.
-
Presence of significant amounts of unreacted pyrazole in the crude product.
-
Formation of multiple unidentified byproducts observed by TLC or LC-MS.
Potential Causes & Solutions:
-
Inefficient Deprotonation of Pyrazole: The nucleophilicity of the pyrazole nitrogen is crucial for the alkylation reaction. Incomplete deprotonation will result in a sluggish reaction and low conversion.
-
Solution: Ensure the use of a suitable base and appropriate reaction conditions. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally more effective than weaker bases like potassium carbonate (K₂CO₃) for this transformation.[1] The reaction should be carried out under anhydrous conditions to prevent quenching of the base.
-
-
Suboptimal Reaction Temperature: The rate of N-alkylation is temperature-dependent.
-
Solution: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[1] However, excessive heat may lead to the formation of byproducts. Monitor the reaction progress by TLC to determine the optimal temperature.
-
-
Poor Quality of Reagents: The purity of pyrazole, (bromomethyl)cyclopropane, and the base can significantly impact the reaction outcome.
-
Solution: Use freshly distilled or high-purity reagents. Ensure the solvent is anhydrous, as water can react with the base and inhibit the reaction.
-
Issue 2: Low Yield or No Product in the Chlorosulfonation Step
Symptoms:
-
Low isolated yield of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
-
Recovery of a large amount of the starting 1-(cyclopropylmethyl)-1H-pyrazole.
-
The reaction mixture turns dark or tar-like.
Potential Causes & Solutions:
-
Insufficient Amount of Chlorosulfonic Acid: Chlorosulfonic acid acts as both the reagent and the solvent in many cases. An insufficient amount will lead to incomplete reaction.
-
Reaction Temperature is Too Low: The electrophilic aromatic substitution of the pyrazole ring with chlorosulfonic acid is an activated process.
-
Premature Quenching: Adding the reaction mixture to ice/water too early will result in incomplete conversion.
-
Solution: Ensure the reaction has gone to completion by TLC or LC-MS analysis of a quenched aliquot before proceeding with the workup.
-
Issue 3: Product Degradation During Workup
Symptoms:
-
Initial analysis of the crude reaction mixture shows a good conversion to the desired product, but the isolated yield is low.
-
The product is an oil that is difficult to solidify or purify.
-
Presence of the corresponding sulfonic acid as a major byproduct.
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[4][5][6] The aqueous workup is a critical step where significant product loss can occur.[7]
-
Solution: Perform the quench by carefully and slowly adding the reaction mixture to a vigorously stirred mixture of ice and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[1][3] This ensures that the sulfonyl chloride is immediately extracted into the organic phase, minimizing its contact time with water. Maintain a low temperature (0-5 °C) throughout the workup.
-
-
Emulsion Formation during Extraction: The presence of acidic residues and salts can lead to the formation of emulsions, making phase separation difficult and leading to product loss.
-
Solution: If an emulsion forms, adding a saturated brine solution can help to break it. Alternatively, filtering the mixture through a pad of celite may be effective.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of chlorosulfonic acid for the chlorosulfonation of 1-(cyclopropylmethyl)-1H-pyrazole?
A1: While the optimal stoichiometry should be determined empirically for your specific scale and setup, a common starting point is to use a 4- to 5-fold molar excess of chlorosulfonic acid relative to the pyrazole substrate.[1][2][3] This excess not only serves as the sulfonating agent but also as the reaction solvent, helping to ensure a homogeneous reaction mixture and drive the reaction to completion.
Q2: How can I effectively monitor the progress of the chlorosulfonation reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A small aliquot of the reaction mixture should be carefully quenched in a biphasic system of ice-cold water and an organic solvent like ethyl acetate. The organic layer can then be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to visualize the disappearance of the starting material and the appearance of the product spot.
Q3: My final product is an oil and not a solid. How can I purify it?
A3: If the sulfonyl chloride is obtained as an oil, it may be due to the presence of impurities. Purification can be attempted via column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). It is crucial to use dry solvents and pack the column carefully to avoid hydrolysis of the product on the silica gel. In some cases, trituration with a non-polar solvent like cold hexanes can induce crystallization.
Q4: Are there any safety precautions I should be aware of when working with chlorosulfonic acid?
A4: Yes, chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The addition of chlorosulfonic acid should be done slowly and at a controlled temperature. The quenching of the reaction mixture with ice/water is highly exothermic and must be performed with extreme caution.
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for the Synthesis of 1-(cyclopropylmethyl)-1H-pyrazole
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) | Strong bases ensure complete deprotonation of pyrazole for efficient alkylation.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Polar aprotic solvents that are suitable for SN2 reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling for the addition of the base, followed by warming to room temperature. |
| Reaction Time | 4-16 hours | Monitor by TLC for completion. |
Table 2: Troubleshooting Chlorosulfonation Conditions
| Issue | Parameter to Adjust | Recommended Change | Expected Outcome |
| Low Conversion | Temperature | Increase temperature in 10 °C increments (e.g., from 60 °C to 80 °C) | Increased reaction rate and conversion.[1][3] |
| Low Conversion | Reagent Stoichiometry | Increase excess of chlorosulfonic acid to 5-6 equivalents | Drives the equilibrium towards the product.[2] |
| Product Degradation | Workup Temperature | Maintain quench and extraction temperature at 0-5 °C | Minimizes hydrolysis of the sulfonyl chloride.[4][7] |
| Byproduct Formation | Reaction Time | Optimize reaction time by monitoring with TLC | Avoids prolonged heating which can lead to side reactions. |
Visualizing the Workflow
Diagram 1: Synthetic Workflow
Caption: General two-step synthesis of the target compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
King, J. F., & Kice, J. L. (Year). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available from: [Link]
-
Stepanov, V. A., & Matyukhin, A. Yu. (Year). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal. Available from: [Link]
-
Robertson, R. E. (Year). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available from: [Link]
- Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Available from: [Link]
-
King, J. F., & Lee, T. M. (Year). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available from: [Link]
-
Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. Available from: [Link]
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2007). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available from: [Link]
-
Kanishchev, O. S., et al. (Year). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Tetrahedron Letters. Available from: [Link]
-
Cremlyn, R. J. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. Available from: [Link]
-
Vanderbilt University. (n.d.). Chlorosulfonic acid : a versatile reagent / R.J. Cremlyn. Vanderbilt University Library. Available from: [Link]
-
Piomelli, D., et al. (Year). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available from: [Link]
-
Kumar, A., et al. (Year). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Korean Chemical Society. Available from: [Link]
-
Stack Exchange. (2019). Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Chemistry Stack Exchange. Available from: [Link]
-
Yu, F., et al. (2020). Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. Asian Journal of Organic Chemistry. Available from: [Link]
-
Park, H., & Lee, S. (Year). A New, Mild Preparation of Sulfonyl Chlorides. Bulletin of the Korean Chemical Society. Available from: [Link]
-
Britton, J., et al. (Year). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available from: [Link]
-
MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. MySkinRecipes. Available from: [Link]
-
Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Caron, S., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with... ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Sulfonylpyrazole and pyrazole directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. ResearchGate. Available from: [Link]
-
Barabe, F., et al. (Year). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Available from: [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Available from: [Link]
-
PubChem. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole. PubChem. Available from: [Link]
-
PubChem. (n.d.). 1-(cyclopropylmethyl)-4-methyl-1H-pyrazole. PubChem. Available from: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Reddy, G. C., et al. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances. Available from: [Link]
-
Friščić, T., & Jones, W. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions. Available from: [Link]
-
Amgen. (Year). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available from: [Link]
-
Bio-Connect. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride. Bio-Connect. Available from: [Link]
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Technical Support Center: Optimizing Sulfonamide Synthesis with Pyrazole Sulfonyl Chlorides
Welcome to the technical support center for improving yields in sulfonamide synthesis utilizing pyrazole sulfonyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic pathway. Our focus is on not just what to do, but why certain experimental choices are critical for success.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of pyrazole sulfonamides, offering explanations grounded in chemical principles and actionable solutions.
Question 1: Why is my overall yield of the final pyrazole sulfonamide product consistently low?
Low yields can often be traced back to issues in one of the two key stages of the synthesis: the formation of the pyrazole sulfonyl chloride or the subsequent sulfonylation of the amine.
Possible Cause 1: Degradation of the Pyrazole Sulfonyl Chloride Intermediate
Pyrazole sulfonyl chlorides are highly reactive electrophiles and are particularly susceptible to hydrolysis by ambient moisture. This reaction converts the sulfonyl chloride into the corresponding and unreactive sulfonic acid, which will not couple with your amine.[1]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Fresh is Best: It is highly recommended to use the pyrazole sulfonyl chloride intermediate immediately after its synthesis and purification. If storage is unavoidable, ensure it is in a desiccator over a strong drying agent. Do not use sulfonyl chloride that has been stored for an extended period without re-characterization.[1]
Possible Cause 2: Suboptimal Reaction Conditions in the Sulfonylation Step
The efficiency of the reaction between the pyrazole sulfonyl chloride and the amine is highly dependent on the choice of base and solvent.
Solutions:
-
Base Selection: A non-nucleophilic organic base is crucial to neutralize the HCl byproduct without competing with the amine nucleophile.[1] Diisopropylethylamine (DIPEA) has been shown to give better yields compared to triethylamine (TEA).[2][3] Pyridine can also be used.[4] The base should be in excess (typically 1.5 equivalents or more) to drive the reaction to completion.[2][3]
-
Solvent Choice: The solvent must be inert and capable of dissolving both reactants. Dichloromethane (DCM) is a common and effective choice.[1][2][3] Tetrahydrofuran (THF) can also be used, though it may lead to longer reaction times.[2]
Question 2: I'm seeing a significant amount of an unexpected side product in my reaction with a primary amine. What is it and how can I prevent it?
Probable Cause: Bis-sulfonation
When using a primary amine, a common side reaction is the formation of a bis-sulfonated product. In this scenario, after the initial sulfonamide is formed, the nitrogen of the sulfonamide can be deprotonated by the base and react with a second molecule of the pyrazole sulfonyl chloride.[1]
Solutions:
-
Control Stoichiometry: Add the pyrazole sulfonyl chloride solution slowly (dropwise) to a solution containing a slight excess of the primary amine (e.g., 1.1-1.2 equivalents).[1] This ensures that the sulfonyl chloride is more likely to encounter an unreacted amine molecule rather than the sulfonamide product.
-
Use a Bulky Base: Employing a sterically hindered base can sometimes disfavor the deprotonation of the less accessible sulfonamide proton.
-
Protecting Groups: For complex substrates with multiple nucleophilic sites, consider using a suitable protecting group for the amine that can be removed post-sulfonylation.
Question 3: The synthesis of my pyrazole sulfonyl chloride is low-yielding. How can I optimize this step?
Possible Cause: Inefficient Sulfonylation of the Pyrazole Ring
The direct sulfonylation of a pyrazole can be challenging. The choice of reagents and reaction conditions is critical for achieving high yields.
Solutions:
-
Effective Reagents: A combination of chlorosulfonic acid and thionyl chloride in a solvent like chloroform has been demonstrated to produce high yields (around 90%) of pyrazole sulfonyl chlorides.[2][3]
-
Temperature Control: The initial addition of the pyrazole to the chlorosulfonic acid solution should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then typically heated (e.g., to 60 °C) to drive it to completion.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I monitor the progress of my sulfonamide synthesis?
-
A1: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[2][3] Co-spot your reaction mixture with your starting materials (the amine and the pyrazole sulfonyl chloride) to track their consumption and the formation of the new product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.[2]
Q2: What is the best way to purify the final pyrazole sulfonamide product?
-
A2: Column chromatography is the most commonly cited method for purifying pyrazole sulfonamides, effectively separating the desired product from unreacted starting materials and any side products.[2][3][5]
Q3: Are there alternative, more stable reagents I can use instead of pyrazole sulfonyl chlorides?
-
A3: Yes, the field of sulfonamide synthesis is evolving. For instance, pyrazole sulfonates, such as 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate, have been developed as bench-stable alternatives to the more labile sulfonyl chlorides.[6] These can be particularly useful for synthesizing sulfonamides from electron-deficient heterocycles.[6]
Q4: My pyrazole starting material has an N-H proton. Do I need to protect it before sulfonylation?
-
A4: Not necessarily. The sulfonylation with chlorosulfonic acid typically occurs at the C4 position of the pyrazole ring.[2][3] However, if you wish to synthesize an N-alkylated pyrazole sulfonamide, you would first perform the N-alkylation (e.g., using an alkyl halide and a base like potassium tert-butoxide) before proceeding with the sulfonylation step.[2][3]
Section 3: Experimental Protocols & Data
Optimized Reagent Stoichiometry and Conditions
| Step | Reagent | Equivalents | Solvent | Base | Time (h) | Temperature (°C) | Typical Yield (%) |
| Sulfonylation of Pyrazole | Pyrazole | 1.0 | Chloroform | - | 12 | 60 | ~90 |
| Chlorosulfonic Acid | 5.5 | ||||||
| Thionyl Chloride | 1.32 | ||||||
| Sulfonamide Formation | Pyrazole Sulfonyl Chloride | 1.0 | Dichloromethane | DIPEA | 16 | 25-30 | 41-71 |
| Amine | 1.05 | ||||||
| DIPEA | 1.5 - 3.0 |
Data synthesized from Mahesh, P., et al. (2023).[2][3]
Step-by-Step Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
-
To a stirred solution of chlorosulfonic acid (5.5 equiv.) in chloroform (7 vols), slowly add 3,5-dimethyl-1H-pyrazole (1.0 equiv.) in chloroform (3 vols) under a nitrogen atmosphere at 0 °C.
-
Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride (1.32 equiv.) to the reaction mixture at 60 °C over 20 minutes.
-
Stir the reaction for an additional 2 hours at 60 °C.
-
Monitor the reaction to completion using TLC.
-
Once complete, cool the reaction mass to 0–10 °C and carefully quench by adding it to a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the pyrazole sulfonyl chloride.[2]
Step-by-Step Protocol: Synthesis of Pyrazole Sulfonamide
-
In a flask, dissolve the desired amine (1.05 equiv.) in dichloromethane (5 vols).
-
Add diisopropylethylamine (DIPEA) (1.5 equiv.) to the solution at 25–30 °C.
-
In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equiv.) in dichloromethane (5 vols).
-
Add the pyrazole-4-sulfonyl chloride solution to the amine/DIPEA mixture at 25–30 °C.
-
Stir the reaction mixture for 16 hours at 25–30 °C.
-
Monitor the reaction to completion using TLC.
-
Upon completion, add cold water (10 vols) and stir for 10 minutes.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to yield the crude product.
-
Purify the crude material by column chromatography to obtain the pure pyrazole sulfonamide.[2][3]
Section 4: Visual Workflow and Troubleshooting Diagrams
Workflow for Pyrazole Sulfonamide Synthesis
Caption: General workflow for the two-step synthesis of pyrazole sulfonamides.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in pyrazole sulfonamide synthesis.
References
-
Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]
-
Bar-Rog, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available at: [Link]
-
Le-Dévédec, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
-
Le-Dévédec, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
-
Dykstra, K. M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]
-
Rao, V. U., et al. (2017). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. Available at: [Link]
-
Patel, H. M., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
Brand, S., et al. (2015). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PubMed Central. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support center for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability, proper storage, and successful application of this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
I. Core Concepts: Understanding the Instability of Pyrazole Sulfonyl Chlorides
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a highly reactive molecule, a characteristic that makes it an excellent sulfonating agent. However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis. The central sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, with water being a common and detrimental reactant.
This reaction, as detailed below, leads to the formation of the corresponding sulfonic acid, which is unreactive in sulfonylation reactions and can complicate product purification.
R-SO₂Cl + H₂O → R-SO₃H + HCl
Minimizing exposure to atmospheric and solvent-borne moisture is therefore the cornerstone of maintaining the integrity and reactivity of this reagent.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride?
For optimal stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 2-8°C.[1] It is crucial to prevent exposure to moisture. Many suppliers recommend cold-chain transportation to maintain its integrity upon arrival.[1]
Q2: How can I visually assess the quality of my 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride?
While visual inspection is not a definitive measure of purity, a high-quality product should appear as a crystalline solid. Any clumping, discoloration, or the presence of an oily film may indicate decomposition. For a more accurate assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are the primary hazards associated with this reagent?
Like most sulfonyl chlorides, this compound is corrosive and a lachrymator. It will cause severe burns upon contact with skin and eyes. Inhalation of its dust or vapors can lead to respiratory irritation. It is imperative to handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: What immediate steps should be taken in case of accidental exposure?
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
III. Troubleshooting Guide for Experimental Applications
The most common application of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is the sulfonylation of primary and secondary amines to form the corresponding sulfonamides. Below are troubleshooting strategies for common issues encountered in this reaction.
Scenario 1: Low or No Yield of the Desired Sulfonamide
A low or non-existent yield of the sulfonamide product is the most frequent challenge. The following decision tree can help diagnose the root cause:
Sources
Technical Support Center: Reactions of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride with Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in the synthesis of sulfonamides. Our goal is to equip you with the necessary insights to anticipate and resolve experimental challenges, ensuring the integrity and success of your synthetic routes.
Introduction: The Chemistry of Pyrazole Sulfonamides
The reaction of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride with primary or secondary amines is a fundamental transformation for the synthesis of a diverse range of sulfonamide derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold and the sulfonamide functional group in numerous biologically active molecules.[1] The core reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the liberation of hydrochloric acid.[2] While this reaction is generally robust, various side reactions can occur, leading to impurities and reduced yields. This guide will address these potential pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary contributing factors?
A1: Low yields in sulfonamide synthesis can often be attributed to several key factors:
-
Hydrolysis of the Sulfonyl Chloride: 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is susceptible to hydrolysis, converting it to the corresponding and unreactive sulfonic acid. This is exacerbated by the presence of moisture in the solvent, reagents, or reaction atmosphere.[3]
-
Inappropriate Base Selection: The base used to scavenge the HCl byproduct is critical. A base that is too weak may not effectively neutralize the acid, leading to the protonation of the amine nucleophile and halting the reaction. Conversely, a very strong base might promote undesired side reactions.
-
Sub-optimal Reaction Temperature: While heating can increase the reaction rate, excessive temperatures may lead to the degradation of the starting material or the product. For many sulfonylation reactions, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature is a good starting point.[2]
-
Poor Nucleophilicity of the Amine: Sterically hindered amines or anilines with electron-withdrawing groups can exhibit reduced nucleophilicity, leading to sluggish or incomplete reactions.[4]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the disulfonylated primary amine. How can this be minimized?
A2: The formation of a bis-sulfonated product is a common side reaction when using primary amines.[3] This occurs when the initially formed sulfonamide, which still possesses an acidic N-H proton, is deprotonated and reacts with a second molecule of the sulfonyl chloride.
To mitigate this:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a controlled temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and favors the initial monosulfonylation.[2]
-
Choice of Base: A non-nucleophilic, sterically hindered base can be less likely to deprotonate the sulfonamide product.
Q3: Is the cyclopropylmethyl group stable under typical sulfonylation conditions? Should I be concerned about ring-opening?
A3: The cyclopropylmethyl group is generally stable under standard sulfonylation conditions. The high stability of the cyclopropylmethyl carbocation is well-documented and is attributed to the ability of the cyclopropyl ring's bent sigma bonds to overlap with the empty p-orbital of the carbocationic center.[5][6][7][8] While ring-opening of cyclopropanes can occur, it typically requires specific catalytic conditions (e.g., Lewis acids) or involves highly strained systems, which is not the case here.[9][10] Standard basic or mildly acidic conditions used in sulfonamide synthesis are unlikely to induce the ring-opening of the cyclopropylmethyl moiety.
Q4: Can the pyrazole ring itself participate in side reactions?
A4: The pyrazole ring is an aromatic heterocycle and is generally stable.[11] However, under certain conditions, it can undergo reactions:
-
N-Alkylation: While the primary and secondary amines are more nucleophilic, there is a possibility of the pyrazole nitrogen acting as a nucleophile, particularly if the desired amine is unreactive. However, the nitrogen atom of the sulfonamide is generally more nucleophilic after deprotonation.[12][13][14][15][16]
-
Electrophilic Attack: The pyrazole ring can undergo electrophilic aromatic substitution. However, under the conditions of a sulfonylation reaction with an amine, this is highly unlikely as there are no strong electrophiles present that would react with the pyrazole ring in preference to the amine.[11]
-
Ring Opening: Ring-opening of the pyrazole ring is not a common side reaction under typical sulfonylation conditions. It would require much harsher conditions.[11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of sulfonamides using 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Sulfonyl Chloride | - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Inactive Amine | - Check the purity and integrity of the amine. - If the amine is a salt (e.g., hydrochloride), ensure an adequate amount of base is used for neutralization prior to the addition of the sulfonyl chloride. |
| Inappropriate Base | - For less reactive amines, a stronger, non-nucleophilic base like DBU or proton sponge may be required. - For standard reactions, pyridine or triethylamine are commonly used. Ensure the base is anhydrous.[2] |
| Low Reaction Temperature | - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) while monitoring for any degradation. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Disulfonylation of Primary Amine | - Add the sulfonyl chloride slowly to a solution of the amine. - Use a slight excess of the primary amine (1.1-1.2 eq).[2] |
| Reaction with Solvent | - If using a nucleophilic solvent (e.g., an alcohol), it may compete with the amine. Switch to an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Side reactions on the pyrazole ring | - While less common, if N-alkylation of the pyrazole is suspected, confirm by LC-MS and NMR. Consider using a less reactive base or lower reaction temperature. |
Problem 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Residual Starting Materials | - Ensure the reaction has gone to completion using TLC or LC-MS. - Use an appropriate aqueous workup to remove unreacted amine (acid wash) and sulfonyl chloride/sulfonic acid (base wash).[2] |
| Byproducts with Similar Polarity | - Optimize chromatographic conditions (e.g., gradient elution, different solvent systems). - Consider recrystallization from a suitable solvent system. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures with water.[3] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
To a solution of the amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under an inert atmosphere, add a suitable base (e.g., triethylamine, 1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Characterization of Potential Side Products
Accurate identification of byproducts is crucial for reaction optimization.
| Potential Side Product | Expected Mass (M+H)⁺ | Key ¹H NMR Signals |
| Sulfonic Acid | 223.04 | Absence of amine protons; potential shift in pyrazole and cyclopropylmethyl protons. |
| Disulfonylated Amine (R-NH₂) | (Mass of R-N) + 411.08 | Absence of N-H proton; two sets of pyrazole and cyclopropylmethyl signals. |
| N-Alkylated Pyrazole | (Mass of Sulfonamide) + (Mass of Alkylating Agent) - (Mass of Leaving Group) | Complex spectra; requires detailed 2D NMR for confirmation. |
Table 1: Analytical data for potential side products.
LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool for monitoring reaction progress and identifying byproducts.[17][18][19]
-
Method: A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is typically effective for separating the starting materials, product, and polar byproducts like the sulfonic acid.
-
Detection: Electrospray ionization in positive mode (ESI+) will readily show the protonated molecular ions of the sulfonamide product and most nitrogen-containing byproducts.
Visualizing Reaction Pathways
Main Reaction Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. Welcome to Chem Zipper.com......: Why is cyclopropyl methyl carbocation exceptionally stable? [chemzipper.com]
- 8. physicsforums.com [physicsforums.com]
- 9. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journalofchemistry.org [journalofchemistry.org]
- 19. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
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Welcome to the technical support guide for the purification of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Drawing from established principles in organic chemistry and practical field experience, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity and yield for your downstream applications.
Introduction: The Challenge of Purity
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride, a class of compounds known for its utility in synthesizing sulfonamides, which are prevalent in medicinal chemistry. However, the inherent reactivity of the sulfonyl chloride functional group presents specific purification challenges. The primary concerns are its susceptibility to hydrolysis and its potential for decomposition under certain conditions.[1] This guide will walk you through the common pitfalls and provide robust solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product shows significant amounts of a water-soluble impurity after aqueous workup. What is it and how do I prevent its formation?
Answer: The most likely impurity is 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonic acid, the hydrolysis product of your target compound. Sulfonyl chlorides are highly reactive towards water and even atmospheric moisture.[1][2]
Root Cause Analysis:
-
Excessive Water During Workup: Prolonged contact with the aqueous phase during extraction will inevitably lead to some hydrolysis.
-
Elevated Temperatures: Hydrolysis is accelerated at higher temperatures. All aqueous workup steps should be performed at low temperatures (e.g., 0-5 °C).
-
Basic Conditions: While a basic wash (e.g., with sodium bicarbonate) is necessary to neutralize acidic byproducts from the synthesis (like HCl), it can also promote the hydrolysis of the sulfonyl chloride.[3]
Solutions & Protocol:
-
Minimize Contact Time: Perform aqueous extractions swiftly. Vigorously stir the biphasic mixture for a short period (e.g., 5-10 minutes) before promptly separating the layers.[4]
-
Work at Low Temperatures: Conduct all aqueous washes and phase separations in an ice bath to minimize the rate of hydrolysis.[5]
-
Use Brine Washes: After the final aqueous wash, wash the organic layer with saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase.
-
Prompt Drying: Immediately dry the separated organic layer over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent without delay.
Question 2: I'm attempting purification by silica gel chromatography, but I'm observing streaking/tailing of my product spot on TLC and poor recovery from the column. What's going wrong?
Answer: This is a classic sign of product degradation on the silica gel. The acidic nature of standard silica gel can catalyze the hydrolysis of the sensitive sulfonyl chloride, leading to the formation of the corresponding sulfonic acid on the column. This sulfonic acid then interacts strongly with the polar stationary phase, causing streaking and irreversible adsorption.
Expert Insights & Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. A common method is to prepare a slurry of the silica gel in your starting eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like deactivated neutral alumina or florisil.
-
Rapid Chromatography: Do not let the product sit on the column for extended periods. Prepare your fractions and run the column efficiently. Use a slightly more polar solvent system than you might otherwise choose to expedite elution.
-
Solvent System Selection: Ensure your solvents are anhydrous. The presence of water in your mobile phase will lead to on-column hydrolysis. Use freshly opened or distilled solvents.
Experimental Workflow: Flash Chromatography of a Sensitive Sulfonyl Chloride
// Invisible edges for ordering prep_slurry -> prep_sample [style=invis]; } enddot Caption: Workflow for deactivated silica gel chromatography.
Question 3: I tried recrystallizing my product, but it "oiled out" instead of forming crystals. How can I achieve successful recrystallization?
Answer: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, or when the cooling process is too rapid, preventing proper crystal lattice formation. The presence of impurities can also disrupt crystallization.
Troubleshooting Steps for Recrystallization:
-
Solvent System Screening: The key is finding the right solvent or solvent pair. Your target compound is moderately polar.
-
Single Solvents: Test solvents like diethyl ether, toluene, or mixtures of ethyl acetate and hexanes.
-
Solvent/Anti-Solvent Pairs: A good strategy is to dissolve the compound in a minimal amount of a "good" solvent (like dichloromethane or ethyl acetate) at room temperature and then slowly add a "poor" solvent (like hexanes or pentane) until turbidity (cloudiness) persists. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Control the Cooling Rate: Slow cooling is paramount. After dissolving your compound in the hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop before transferring it to an ice bath or refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal to the supersaturated solution to induce crystallization.
-
Purity Check: If oiling out persists, your crude material may be too impure. Consider a preliminary purification step, like a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.[5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride? A1: Due to its moisture sensitivity, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] For long-term storage, keeping it in a freezer at -20°C is recommended to minimize degradation.
Q2: What analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is recommended for full characterization:
-
¹H NMR Spectroscopy: To confirm the structure and identify proton-bearing impurities.
-
GC-MS: Ideal for assessing the purity of volatile and thermally stable sulfonyl chlorides. It can help identify residual solvents and volatile byproducts. Derivatization to the more stable sulfonamide may be necessary for some systems.[6]
-
LC-MS: Useful for non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
FTIR Spectroscopy: To confirm the presence of the S=O bonds (strong stretches typically around 1370 and 1180 cm⁻¹) of the sulfonyl chloride group.
Q3: Can I use a scavenger resin to remove unreacted starting materials or byproducts? A3: Yes, scavenger resins can be highly effective, especially for removing excess nucleophilic starting materials or converting the reactive sulfonyl chloride into an easily separable derivative.[4] Amine-based scavenger resins (e.g., Tris-amine resin) are particularly effective at scavenging electrophiles like sulfonyl chlorides, simplifying the workup process significantly.[7] This is an excellent option when traditional extraction methods fail or for high-throughput synthesis.[7]
Q4: My purification yield is consistently low. What are the most likely causes? A4: Low yields often stem from product degradation during workup or purification.[8] Key factors include:
-
Hydrolysis: As discussed in Troubleshooting Question 1, this is a major pathway for product loss. Ensure all workup and purification steps are performed quickly, at low temperatures, and under anhydrous conditions where possible.[9]
-
Degradation on Silica Gel: See Troubleshooting Question 2. Using deactivated silica or an alternative stationary phase is crucial.
-
Incomplete Reaction: Ensure your initial synthesis reaction has gone to completion by monitoring with TLC or LC-MS before beginning the workup.
-
Physical Loss: Be mindful of losses during transfers, extractions, and filtrations, especially when working on a small scale.
Decision Tree: Purification Strategy Selection
References
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- JETIR. (2021).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Patil, S. A., et al. (2021).
- (n.d.).
- Bayer CropScience AG. (2008). Method for purifying pyrazoles.
- Sanofi. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Connors, D. E., et al. (2021). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride moisture sensitivity issues
Technical Support Center: 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
A Guide to Overcoming Moisture Sensitivity Issues
Welcome to the technical support center for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges associated with the handling and use of this highly reactive reagent. The inherent moisture sensitivity of the sulfonyl chloride functional group is the primary cause of many experimental failures, leading to decreased yields and complex purification challenges.[1] This document provides in-depth, field-proven troubleshooting advice and best-practice protocols to ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
Q1: My reaction yield is significantly lower than expected, and I suspect reagent degradation. What is the most probable cause? A: The most common cause of low yields when using sulfonyl chlorides is the hydrolysis of the reagent due to exposure to moisture.[1] The sulfonyl chloride functional group is highly electrophilic and reacts readily with water to form the corresponding sulfonic acid. This hydrolyzed product is unreactive in typical nucleophilic substitution reactions (e.g., sulfonamide or sulfonate ester formation), effectively lowering the concentration of your active reagent and thus reducing the overall yield.
Q2: I'm observing a new, highly polar spot on my TLC plate that doesn't correspond to my starting material or desired product. What is it? A: This polar spot is almost certainly the 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonic acid, the byproduct of hydrolysis.[2] Sulfonic acids are significantly more polar than their sulfonyl chloride counterparts and will exhibit much lower Rf values on silica gel chromatography. Its presence is a definitive indicator that your reagent or reaction has been compromised by moisture.
Q3: What is the correct way to store 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride to ensure its longevity? A: Proper storage is critical. The reagent should be stored in a tightly sealed container to prevent atmospheric moisture ingress.[3] For optimal stability, we recommend storing the container within a desiccator containing a drying agent (e.g., Drierite or silica gel). For long-term storage, keeping the container in a cool, dry place and backfilling the headspace with an inert gas like nitrogen or argon is a highly effective practice.[4]
Q4: Can I use standard grade solvents directly from the bottle for my reaction? A: No. Using anhydrous solvents is absolutely essential. Standard laboratory solvents contain trace amounts of water that are sufficient to hydrolyze a significant portion of the sulfonyl chloride. Always use freshly dried and distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).[5]
Q5: The solid reagent in my bottle appears clumpy and has a yellowish tint, whereas it was a free-flowing white powder when new. Is it still usable? A: These are classic signs of moisture contamination and potential decomposition. Clumping indicates water absorption, which leads to hydrolysis. A color change to yellow or brown suggests degradation, which can be accelerated by moisture and heat.[2][6] While the reagent might still contain some active sulfonyl chloride, its purity is compromised. For sensitive applications or to ensure reproducibility, using a fresh supply is strongly recommended.
Section 2: Troubleshooting Guides
When a reaction does not proceed as expected, a systematic approach is needed to identify the root cause. This guide provides a logical framework for troubleshooting common failures.
Problem 1: Reaction Fails to Initiate or Shows Low Conversion
-
Potential Cause: Complete or significant hydrolysis of the sulfonyl chloride before the reaction was initiated.
-
Diagnostic Check: Run a quick TLC of your starting material. If you see a significant spot at the baseline, hydrolysis has occurred.
-
Underlying Issue: The root cause is improper storage or handling of the reagent, exposing it to atmospheric moisture.
-
Solution:
-
Reagent Integrity: Discard the compromised reagent and obtain a fresh, unopened supply.
-
Glassware Preparation: Ensure all glassware is rigorously dried. The standard procedure is to oven-dry at >125 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.[7]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere of dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[4][8]
-
Problem 2: Complex Product Mixture and Difficult Purification
-
Potential Cause: Partial hydrolysis of the sulfonyl chloride during the reaction or aqueous workup.
-
Diagnostic Check: LC-MS or ¹H NMR analysis of the crude reaction mixture will likely show the presence of the desired product alongside the sulfonic acid byproduct.
-
Underlying Issue: A slow leak of moist air into the reaction setup or prolonged exposure to water during the workup phase.
-
Solution:
-
Seal Integrity: Check that all joints and septa in your reaction setup are secure and well-greased (if using ground glass joints). A continuous positive pressure of inert gas is crucial.[7]
-
Workup Optimization: If an aqueous workup is unavoidable, it should be performed as quickly as possible and at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[2] Using a saturated sodium chloride solution (brine) for extraction can reduce the solubility of the organic product in the aqueous layer, sometimes protecting it from hydrolysis.[9]
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture and removing the solvent under reduced pressure.
-
Troubleshooting Flowchart
The following diagram outlines a decision-making process for diagnosing issues with reactions involving 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
Caption: Troubleshooting decision tree for failed reactions.
Section 3: Core Experimental Protocols
Adherence to strict anhydrous techniques is non-negotiable for success. The following protocols provide a reliable foundation.
Protocol 1: Setting Up an Anhydrous Reaction Environment
-
Glassware Preparation: Place all required glassware (reaction flask, condenser, addition funnel, etc.) in an oven at 125-140 °C for a minimum of 4 hours (overnight is ideal).[7]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (nitrogen or argon). This is typically done using a Schlenk line or a balloon filled with the inert gas attached to a needle.[4][8]
-
Purging: Evacuate the flask under vacuum and backfill with inert gas. Repeat this "purge cycle" three times to ensure all atmospheric air and residual moisture is removed.[4]
-
Solvent Addition: Add the required volume of anhydrous solvent via a dry syringe or cannula.[7][10]
-
Equilibration: Allow the solvent to stir and reach the desired reaction temperature under the inert atmosphere before adding any reagents.
Protocol 2: Handling and Transfer of the Solid Reagent
The goal is to weigh and transfer the solid sulfonyl chloride with minimal exposure to air.
Caption: Workflow for transferring the moisture-sensitive solid.
-
Expert Tip: This procedure, known as a "nitrogen blanket" or "positive pressure" transfer, is highly effective. For extremely sensitive reactions, the transfer should be performed inside a glovebox, which provides the ultimate protection from air and moisture.[4]
Section 4: The Chemistry of Moisture Sensitivity
Understanding the underlying chemical reaction causing the issue is key to preventing it. The sulfonyl chloride group is a potent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. Water, though a weak nucleophile, readily attacks the electrophilic sulfur center.
Hydrolysis Mechanism
Caption: The irreversible hydrolysis reaction.
This reaction is generally irreversible and leads to the formation of the inert sulfonic acid and corrosive hydrochloric acid gas. The presence of HCl can also lead to undesired side reactions with acid-sensitive functional groups in your substrate.
Section 5: Summary of Best Practices
This table provides a quick-reference guide to the critical parameters for successfully using 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed container in a desiccator. Cool, dry location.[3] | Prevents ingress of atmospheric moisture. |
| Glassware | Oven-dried (>125°C, >4 hrs) or flame-dried under vacuum.[7] | Removes adsorbed water films from glass surfaces. |
| Atmosphere | Dry Nitrogen or Argon.[4][8] | Creates an inert environment, protecting the reagent from O₂ and H₂O. |
| Solvents | Anhydrous grade, preferably from a sealed bottle or freshly distilled. | Minimizes the primary source of water contamination in the reaction. |
| Reagent Transfer | Perform under positive inert gas pressure or inside a glovebox.[4][7] | Minimizes exposure of the solid reagent to the atmosphere. |
| Reaction Workup | Perform aqueous steps quickly and at low temperature (0-5 °C), or use a non-aqueous method.[2] | Reduces the rate of hydrolysis of any unreacted starting material or product. |
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Jong, G. (2008). Working with air and moisture sensitive compounds. University of Groningen, Molecular Inorganic Chemistry. Available at: [Link]
-
Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Available at: [Link]
-
Britton, R., et al. (2018). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. Available at: [Link]
-
Ambler, C. M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Preventing hydrolysis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride during reaction
Welcome to the technical support center for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this reactive intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this reagent in your synthetic endeavors, with a primary focus on mitigating unwanted hydrolysis.
Understanding the Challenge: The Susceptibility of Sulfonyl Chlorides to Hydrolysis
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a valuable reagent for the synthesis of a wide array of sulfonamides and sulfonate esters, many of which are of interest in medicinal chemistry.[1][2] However, its utility is intrinsically linked to its reactivity. The electrophilic sulfur atom in the sulfonyl chloride functional group is highly susceptible to nucleophilic attack. While this reactivity is desirable for forming bonds with amines and alcohols, it also makes the compound prone to a competing and often detrimental reaction: hydrolysis.
The mechanism of hydrolysis involves the nucleophilic attack of water on the sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid.[3] This side reaction not only consumes the starting material, reducing the yield of the desired product, but the resulting sulfonic acid can also complicate purification processes.[4] The stability of heteroaromatic sulfonyl chlorides can vary significantly, with some being particularly prone to decomposition through hydrolysis.[5][6]
dot graph "Hydrolysis_vs_Sulfonylation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes Reagent [label="1-(cyclopropylmethyl)-1H-\npyrazole-4-sulfonyl chloride", fillcolor="#4285F4"]; Nucleophile [label="Amine/Alcohol\n(R-NH2 / R-OH)", fillcolor="#34A853"]; Water [label="Water (H2O)\n(Moisture)", fillcolor="#EA4335"]; Desired_Product [label="Desired Product\n(Sulfonamide/Sulfonate Ester)", fillcolor="#34A853", shape=ellipse]; Hydrolysis_Product [label="Hydrolysis Byproduct\n(Sulfonic Acid)", fillcolor="#EA4335", shape=ellipse];
// Edges Reagent -> Desired_Product [label="Desired Reaction\n(Sulfonylation)", color="#34A853"]; Nucleophile -> Desired_Product [style=invis]; Reagent -> Hydrolysis_Product [label="Side Reaction\n(Hydrolysis)", color="#EA4335"]; Water -> Hydrolysis_Product [style=invis];
// Invisible edges for alignment {rank=same; Nucleophile; Water;} } caption: "Competitive reaction pathways for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride."
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: My reaction yield is low, and I suspect hydrolysis of the sulfonyl chloride. How can I confirm this?
Answer:
Confirming hydrolysis is a critical first step in troubleshooting. The primary byproduct of hydrolysis is 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonic acid. You can detect its presence using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): The sulfonic acid is significantly more polar than the sulfonyl chloride. It will have a much lower Rf value on a silica gel TLC plate. Spot a sample of your reaction mixture alongside the starting sulfonyl chloride. The appearance of a new, more polar spot is a strong indication of hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for detecting hydrolysis.[7][8] The sulfonic acid will have a different retention time than the sulfonyl chloride. By running a standard of the sulfonic acid (if available) or by observing the appearance of a new peak that grows over time in the presence of moisture, you can confirm and quantify the extent of hydrolysis.
-
Mass Spectrometry (MS): Analysis of the reaction mixture by mass spectrometry will show a peak corresponding to the molecular weight of the sulfonic acid, confirming its formation.[9]
Issue 2: I've confirmed hydrolysis is occurring. What are the most critical factors to control to prevent it?
Answer:
Preventing hydrolysis requires rigorous exclusion of water from your reaction system. Here are the key factors to control:
| Factor | Recommendation | Rationale |
| Solvents | Use anhydrous solvents. Solvents should be freshly dried over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone) or purchased in septum-sealed bottles. | Water in the solvent is a primary source of hydrolysis. Even trace amounts can significantly impact the reaction outcome. |
| Glassware | All glassware must be thoroughly dried before use. Flame-drying under vacuum or oven-drying at >120°C for several hours are effective methods.[10] | Adsorbed moisture on the surface of glassware is a common and often overlooked source of water contamination.[10] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using a Schlenk line or in a glove box. | An inert atmosphere prevents atmospheric moisture from entering the reaction vessel.[11][12] |
| Reagents | Ensure all other reagents, especially amines or alcohols and any bases used, are anhydrous. | Contamination of other reaction components with water will lead to hydrolysis of the sulfonyl chloride. |
| Temperature | Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) when adding the sulfonyl chloride. | The rate of hydrolysis, like most chemical reactions, is temperature-dependent. Lowering the temperature slows down the rate of the undesired hydrolysis reaction. |
Issue 3: My amine substrate is a hydrochloride salt. How can I perform the sulfonylation without introducing water?
Answer:
This is a common challenge. Using an amine hydrochloride salt requires an added base to liberate the free amine for the reaction. It's crucial to select a non-aqueous workup strategy.
Recommended Protocol:
-
Suspend the amine hydrochloride salt and a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine, which have been dried over KOH) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Stir the suspension at room temperature for 30-60 minutes to ensure the free amine is generated.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in the same anhydrous solvent to the cooled suspension.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
For the workup, instead of an aqueous wash, filter the reaction mixture to remove the ammonium salt byproduct. Wash the solid with a small amount of anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride?
A1: This reagent is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] For long-term storage, refrigeration in a desiccator is recommended to minimize degradation.
Q2: Can I use an aqueous workup for my reaction?
A2: While generally discouraged, if an aqueous workup is unavoidable, it should be performed as quickly as possible and at low temperatures (e.g., with ice-cold water) to minimize the hydrolysis of any unreacted sulfonyl chloride.[13] Some aryl sulfonyl chlorides are protected from extensive hydrolysis by their low solubility in water, which can cause them to precipitate out of the reaction mixture.[14]
Q3: What are the visual signs of sulfonyl chloride decomposition?
A3: Decomposition, often initiated by moisture, can be indicated by a change in the physical appearance of the solid from a crystalline powder to a waxy or oily solid. Discoloration, often to a yellow or brown hue, can also be a sign of degradation.[13]
Q4: Are there alternative reagents I can use if hydrolysis is a persistent issue?
A4: Yes, for particularly challenging substrates or if hydrolysis cannot be sufficiently suppressed, you might consider converting the sulfonyl chloride to a more stable but still reactive sulfonyl fluoride.[5][15] Alternatively, using sulfonyl chloride surrogates like 2,4,6-trichlorophenyl (TCP) sulfonates can be an effective strategy as they are bench-stable and can be prepared as alternatives to unstable sulfonyl chlorides.[16]
Q5: How should I handle spills of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride?
A5: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite). The resulting mixture should be treated with a solution of sodium carbonate to neutralize any hydrochloric acid that may form upon exposure to moisture. Dispose of the waste in accordance with local regulations. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this reagent.
Experimental Workflow for Minimizing Hydrolysis
dot digraph "Anhydrous_Reaction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Dry_Glassware [label="Oven/Flame-Dry Glassware"]; Dry_Solvents [label="Use Anhydrous Solvents"]; Inert_Atmosphere [label="Set up Inert Atmosphere\n(N2 or Ar)"]; }
subgraph "cluster_Reaction" { label="Reaction Setup"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Add_Reagents [label="Add Anhydrous Amine/Alcohol\n& Base to Solvent"]; Cool_Mixture [label="Cool to 0 °C"]; Add_Sulfonyl_Chloride [label="Slowly Add Sulfonyl Chloride\nSolution"]; Stir_React [label="Stir and Monitor Reaction\n(TLC/LC-MS)"]; }
subgraph "cluster_Workup" { label="Non-Aqueous Workup"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Filter_Salts [label="Filter Precipitated Salts"]; Wash_Solid [label="Wash Solid with\nAnhydrous Solvent"]; Concentrate [label="Concentrate Filtrate"]; Purify [label="Purify Product\n(e.g., Chromatography)"]; }
// Connections Dry_Glassware -> Add_Reagents; Dry_Solvents -> Add_Reagents; Inert_Atmosphere -> Add_Reagents; Add_Reagents -> Cool_Mixture; Cool_Mixture -> Add_Sulfonyl_Chloride; Add_Sulfonyl_Chloride -> Stir_React; Stir_React -> Filter_Salts; Filter_Salts -> Wash_Solid; Wash_Solid -> Concentrate; Concentrate -> Purify; } caption: "Recommended workflow for sulfonylation reactions to prevent hydrolysis."
References
- King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
- North, M., et al. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Sustainable Chemistry & Engineering.
-
King, J. F., & Lee, T. M. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation). Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- Unknown Author. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress.
- Nayak, S. K., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Indian Chemical Society.
-
Shevchuk, O. I., et al. (2020). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Available at: [Link]
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
-
Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Grygorenko, O. O., et al. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity. Available at: [Link]
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
Reddy, L. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Servin, R., & Knochel, P. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]
- Unknown Author. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap.
-
Von Nehring, E. S., & Dragojlovic, V. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. Available at: [Link]
-
Reddit User Discussion. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. Reddit. Available at: [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Chemistry Stack Exchange User Discussion. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
- Unknown Author. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Robertson, R. E., & Rossall, B. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
-
Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. The Journal of Organic Chemistry. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
-
Sharma, D. K., et al. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
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Barabe, F., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition in English. Available at: [Link]
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Quiroga-Varela, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
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Material Safety Data Sheet (MSDS) for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Technical Support Center: 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support guide for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 1016720-74-3). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its safe handling, application, and troubleshooting. The guidance herein is synthesized from established safety protocols for analogous sulfonyl chlorides and best practices in synthetic chemistry.
Section 1: Material Identification and Properties
This section provides fundamental data for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂S | [1] |
| Molecular Weight | 220.68 g/mol | [1] |
| CAS Number | 1016720-74-3 | |
| Appearance | Typically a solid (based on analogous compounds) | [2] |
| Synonyms | 1-(Cyclopropylmethyl)pyrazole-4-sulfonyl chloride | [3] |
Section 2: Hazard Identification & Safety (FAQs)
This substance should be handled as a hazardous compound. Safety data for structurally similar pyrazole sulfonyl chlorides consistently indicate significant hazards.[4][5][6]
Q: What are the primary hazards associated with 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride?
A: Based on data for analogous sulfonyl chlorides, this compound is expected to be corrosive and cause severe skin burns and eye damage .[4][5][7] It is also likely to be moisture-sensitive and may release irritating and toxic gases, such as hydrogen chloride (HCl) and sulfur oxides (SOx), upon contact with water or during thermal decomposition.[4][6] Inhalation of dust or vapors may cause respiratory irritation.[8]
Caption: Hazard identification and corresponding required PPE.
Q: What personal protective equipment (PPE) is mandatory when handling this compound?
A: Always handle 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride inside a certified chemical fume hood.[5] The following PPE is required:
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure full skin coverage.[5]
Section 3: Handling, Storage, and Stability (FAQs)
Proper handling and storage are critical to maintain the compound's integrity and ensure user safety.
Q: What are the optimal storage conditions?
A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][6] It is crucial to protect it from moisture.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation.[6]
Q: Why is moisture sensitivity a major concern?
A: Sulfonyl chlorides are highly reactive towards nucleophiles, including water. The sulfur atom is highly electrophilic and readily attacked by water, leading to hydrolysis. This reaction produces the corresponding 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonic acid and hydrogen chloride (HCl) gas. This degradation not only consumes your starting material, leading to lower yields in subsequent reactions, but the generation of corrosive HCl gas can also create a safety hazard.
Q: My reaction yield is consistently low. Could it be related to the stability of the sulfonyl chloride?
A: Yes, this is a common issue. Low yields can often be traced back to the degradation of the sulfonyl chloride starting material.[9]
-
Hydrolysis: As mentioned, exposure to atmospheric moisture or wet solvents will convert the sulfonyl chloride to the unreactive sulfonic acid. Always use anhydrous solvents and handle the reagent under inert gas.[4]
-
Thermal Decomposition: While generally stable at room temperature, elevated temperatures can cause decomposition, often indicated by a color change (darkening) or gas evolution.[10] Avoid excessive heating during storage or reaction setup.
-
Incompatibility: Avoid contact with strong bases, oxidizing agents, and alcohols (unless it is a reactant) during storage.[4]
Section 4: Emergency Procedures & First Aid (Troubleshooting Guide)
In case of accidental exposure or a spill, immediate and appropriate action is critical.
Caption: Emergency response workflow for accidental exposure.
Issue: Accidental Skin or Eye Contact
-
Immediate Action: Do not wait. Proceed immediately to the nearest safety shower or eyewash station.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. While rinsing, remove all contaminated clothing and shoes.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface.[4][5]
-
Medical Attention: In all cases of contact, seek immediate medical attention after the initial flushing.[5] Show the attending physician the safety data sheet for the compound or a similar one.
Issue: Accidental Inhalation
-
Immediate Action: Move the affected person to fresh air immediately.[8]
-
Breathing Difficulties: If the person is not breathing, perform artificial respiration (avoiding mouth-to-mouth if the substance was ingested). If breathing is difficult, provide oxygen.[4]
-
Medical Attention: Call a physician or poison control center immediately.[4]
Issue: Accidental Ingestion
-
Immediate Action: Rinse the mouth thoroughly with water.[8]
-
Critical Instruction: DO NOT induce vomiting. [5] The corrosive nature of the substance could cause further damage to the esophagus.
-
Medical Attention: Seek immediate medical attention.[5]
Issue: Small Laboratory Spill
-
Evacuation and Ventilation: Ensure the area is well-ventilated and restrict access.
-
Personal Protection: Wear the full PPE described in Section 2.
-
Containment: Do not use water. Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry earth.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, acetone) followed by soap and water, collecting all cleaning materials for disposal.
Section 5: Experimental & Synthetic Troubleshooting
Sulfonyl chlorides are valuable reagents, particularly for synthesizing sulfonamides, which are prevalent motifs in drug discovery.[12]
Q: I am reacting 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride with a primary amine to form a sulfonamide, but my yield is poor and the reaction mixture is messy. What's going wrong?
A: This is a classic challenge. The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl. If not neutralized, this HCl will protonate your starting amine, rendering it non-nucleophilic and effectively stopping the reaction. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for sulfonamide synthesis.
Troubleshooting Steps:
-
Inadequate Base: The most common cause is the lack of a suitable base to scavenge the HCl byproduct.[13]
-
Solution: Add at least one equivalent of a non-nucleophilic base like pyridine or triethylamine to the reaction. Pyridine can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[13]
-
-
Reagent Hydrolysis: The sulfonyl chloride may have degraded due to moisture.
-
Solution: Ensure all solvents are anhydrous, glassware is oven- or flame-dried, and the reaction is run under an inert atmosphere (N₂ or Ar).
-
-
Side Reactions: If the reaction is run at too high a temperature, or if the amine is sterically hindered, side reactions can occur.
-
Solution: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Section 6: Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations.
-
Action: Dispose of the compound and any contaminated materials in a designated hazardous waste container.[8] Do not dispose of it in standard laboratory trash or down the drain. Contact your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.
References
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Validation & Comparative
A Technical Guide to the 1H NMR Characterization of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The sulfonyl chloride functional group is a cornerstone in medicinal chemistry, serving as a versatile precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1][2] This guide provides an in-depth 1H NMR characterization of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a reagent that combines the desirable electronic properties of a pyrazole ring with the conformational rigidity and metabolic stability often associated with a cyclopropylmethyl group.[3] Through a detailed spectral analysis and objective comparison with alternative sulfonylating agents, this document aims to equip researchers with the necessary insights to effectively utilize this promising building block in their synthetic endeavors.
Deciphering the 1H NMR Spectrum of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride
The 1H NMR spectrum of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is predicted to exhibit a unique set of signals that are characteristic of its constituent fragments: the cyclopropylmethyl moiety and the substituted pyrazole ring. A thorough understanding of these signals is crucial for reaction monitoring and structural confirmation.
The protons on the cyclopropane ring are expected to appear in the highly shielded, upfield region of the spectrum, typically between 0.2 and 0.6 ppm.[4][5] This unusual upfield shift is a hallmark of the cyclopropyl group and is attributed to the anisotropic effects of the ring's sigma bonds, which generate a shielding cone.[5] The methylene protons of the cyclopropylmethyl group, being adjacent to both the cyclopropyl ring and the pyrazole nitrogen, will experience a deshielding effect, likely resonating as a doublet in the range of 3.8 to 4.2 ppm. The methine proton of the cyclopropylmethyl group will appear as a multiplet further upfield, likely between 1.2 and 1.6 ppm.
The pyrazole ring protons will be observed in the aromatic region of the spectrum. The C3-H and C5-H protons are expected to be singlets, with their chemical shifts influenced by the electron-withdrawing sulfonyl chloride group at the C4 position and the cyclopropylmethyl group at the N1 position. It is anticipated that the C5-H proton will be more deshielded than the C3-H proton due to the inductive effect of the adjacent sulfonyl chloride group.
Table 1: Predicted 1H NMR Spectral Data for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazole C3-H | 7.9 - 8.2 | Singlet | N/A |
| Pyrazole C5-H | 8.3 - 8.6 | Singlet | N/A |
| N-CH2 | 3.8 - 4.2 | Doublet | 7.0 - 8.0 |
| Cyclopropyl CH | 1.2 - 1.6 | Multiplet | N/A |
| Cyclopropyl CH2 | 0.4 - 0.6 | Multiplet | N/A |
| Cyclopropyl CH2' | 0.2 - 0.4 | Multiplet | N/A |
A Comparative Perspective: 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride vs. Alternative Sulfonylating Agents
The choice of a sulfonylating agent is a critical decision in the design of a synthetic route. Factors such as reactivity, stability, and the electronic properties of the resulting sulfonamide must be carefully considered.[6] Here, we compare 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride with two widely used alternatives: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).
The reactivity of a sulfonyl chloride is largely governed by the electrophilicity of the sulfur atom. The pyrazole ring, being an electron-deficient heterocycle, is expected to enhance the electrophilicity of the sulfonyl group in the target molecule, potentially leading to faster reaction rates compared to TsCl. The cyclopropylmethyl group is generally considered to be an electron-donating group, which might slightly attenuate this effect.
Table 2: Comparative Analysis of Sulfonylating Agents
| Feature | 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Reactivity | High (predicted) | Moderate | High |
| Stability | Moderate (predicted) | High | Moderate (moisture sensitive) |
| Resulting Sulfonamide Properties | Introduces a unique heterocyclic and a conformationally restricted aliphatic motif. May offer improved metabolic stability and unique vector for protein-ligand interactions. | Provides a simple aromatic group. Well-understood and widely used. | Introduces a small, non-aromatic methyl group. |
| Key Applications | Novel drug candidates requiring specific heterocyclic interactions and improved pharmacokinetic profiles. | General purpose sulfonamide synthesis, protecting group chemistry. | Synthesis of simple alkyl sulfonamides, mesylation of alcohols. |
The unique combination of a pyrazole core and a cyclopropylmethyl substituent in 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride offers medicinal chemists a valuable tool for introducing novel structural features into drug candidates.[7] The resulting sulfonamides may exhibit improved binding affinities, enhanced metabolic stability, and novel intellectual property positions.
Experimental Protocol for 1H NMR Characterization
The following is a generalized protocol for acquiring a 1H NMR spectrum of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
Materials and Equipment:
-
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
-
Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube (5 mm)
-
NMR spectrometer (300 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, acquisition time, and spectral width.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Caption: Experimental workflow for 1H NMR analysis.
Conclusion
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride represents a valuable and versatile building block for contemporary drug discovery. Its predicted 1H NMR spectrum is characterized by distinct signals for the cyclopropylmethyl and pyrazole moieties, allowing for straightforward structural verification. When compared to traditional sulfonylating agents, it offers the potential for increased reactivity and, more importantly, the ability to introduce novel and desirable structural features into lead compounds. By understanding its spectroscopic properties and considering its comparative advantages, researchers can strategically employ this reagent to accelerate the development of next-generation therapeutics.
References
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2018). Molecules, 23(10), 2465.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). RSC Advances, 6(10), 8345-8351.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2015). Journal of Molecular Structure, 1081, 143-150.
- Application of Sulfonyl in Drug Design. (2020). Current Drug Targets, 21(13), 1303-1317.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26265–26278.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2007). Organic Process Research & Development, 11(5), 879-882.
- Current development in sulfonamide derivatives to enable CNS-drug discovery. (2022). Expert Opinion on Drug Discovery, 17(10), 1125-1146.
- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2016). Current Medicinal Chemistry, 23(34), 3846-3881.
- Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. (2014).
- 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (2001). Journal of Sciences, Islamic Republic of Iran, 12(4), 329-332.
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- 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013). The Journal of Organic Chemistry, 78(4), 1504–1507.
-
Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. (2023). YouTube. Retrieved from [Link]
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). Molecules, 13(5), 1161–1178.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5440.
- Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. (2013). Organic Letters, 15(8), 1882–1885.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2 (pp. 289-312). The Royal Society of Chemistry.
- Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (2023). Chemical Biology & Drug Design, 101(6), e14234.
- Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. (2022). Organic & Biomolecular Chemistry, 20(2), 268-273.
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1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. (n.d.). ChemBK. Retrieved from [Link]
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2022). Journal of Medicinal Chemistry, 65(13), 9014–9038.
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A Comparative Guide to the Mass Spectrometry Analysis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reactive intermediates is paramount to ensuring the integrity and success of a synthetic pipeline. 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a key building block in the synthesis of various pharmacologically active compounds, presents unique analytical challenges due to its inherent reactivity. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical choices.
The Analytical Imperative: Why Mass Spectrometry?
The characterization of a reactive species like 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride demands a technique that offers both high sensitivity and rich structural information. Mass spectrometry (MS) is exceptionally well-suited for this purpose, providing definitive molecular weight information and, through fragmentation analysis, a veritable fingerprint of the molecule's structure.[1] However, the choice of ionization technique and analytical platform profoundly impacts the quality and nature of the data obtained. This guide will compare and contrast three common MS approaches: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), and Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS).
Understanding the Molecule: Structure and Predicted Mass
Before delving into the analytical techniques, it is crucial to understand the target molecule.
Structure:
Molecular Formula: C₇H₉ClN₂O₂S[2]
Monoisotopic Mass: 220.00732 Da[2][3]
This information is the bedrock upon which our mass spectrometry analysis will be built. The goal is to confirm this mass and to generate fragment ions that are consistent with the proposed structure.
Head-to-Head Comparison: Ionization Techniques
The choice of ionization method is the most critical variable in the mass spectrometric analysis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. The reactivity of the sulfonyl chloride group dictates the outcome of the ionization process.
| Ionization Technique | Principle | Suitability for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride | Pros | Cons |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing electron ejection and extensive fragmentation.[4][5][6] | Moderately suitable. The high energy will likely lead to the absence of a molecular ion peak, but will provide a rich, reproducible fragmentation pattern for structural confirmation. | Provides detailed structural information through fragmentation.[5][6] Reproducible spectra are excellent for library matching. | Molecular ion is often not observed.[5] Requires the analyte to be volatile and thermally stable, which can be a challenge for some sulfonyl chlorides.[6] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules ([M+H]^+) or other adducts.[7][8][9] | Highly suitable, especially when coupled with LC. As a "soft" ionization technique, it is likely to yield the protonated molecular ion, confirming the molecular weight. | Excellent for non-volatile and thermally labile compounds.[9] Produces simple spectra with minimal fragmentation, making molecular weight determination straightforward.[8] | Can be susceptible to ion suppression. Efficiency can be dependent on the polarity of the analyte and the solvent system. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through proton transfer or charge exchange.[10][11][12][13] | Very suitable. APCI is well-suited for less polar, thermally stable small molecules and is less prone to matrix effects than ESI.[10][11][13] | Efficiently ionizes a wide range of analytes, including those with moderate polarity.[12] Compatible with higher flow rates and a broader range of solvents than ESI.[10] | Requires the analyte to be thermally stable enough to be vaporized.[11] May produce more in-source fragmentation than ESI. |
Experimental Protocols and Expected Data
This section provides detailed, step-by-step protocols for the analysis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride using the three discussed mass spectrometry techniques.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is predicated on the thermal stability and volatility of the analyte. Given the potential for on-column degradation, a fast GC ramp and a deactivated liner are crucial.
Experimental Workflow:
Caption: Workflow for GC-EI-MS analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in 1 mL of anhydrous dichloromethane.
-
GC Conditions:
-
Injector: 250 °C, splitless mode.
-
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms).
-
Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Expected Fragmentation Pattern:
The major fragmentation pathways for sulfonyl chlorides typically involve the loss of a chlorine atom followed by the loss of sulfur dioxide.[14][15] For 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, the following fragments are anticipated:
Caption: Predicted EI fragmentation of the target molecule.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
This is the preferred method for confirming the molecular weight of the compound, particularly if it exhibits thermal lability.
Experimental Workflow:
Caption: Workflow for LC-ESI-MS analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Filter the solution through a 0.22 µm syringe filter.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: ESI, positive ion.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
Expected Data:
The primary ion expected is the protonated molecule, ([M+H]^+), at m/z 221.01460.[2] Other potential adducts include the sodium adduct, ([M+Na]^+), at m/z 242.99654, and the acetonitrile adduct, ([M+CH_3CN+H]^+), at m/z 262.0411. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[16]
Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS)
This technique is a robust alternative to ESI, especially for compounds of intermediate polarity.
Experimental Workflow:
Caption: Workflow for LC-APCI-MS analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
LC Conditions: Same as for LC-ESI-MS.
-
MS Conditions:
-
Ionization Mode: APCI, positive ion.
-
Corona Discharge Current: 5 µA.
-
Vaporizer Temperature: 400 °C.
-
Capillary Temperature: 250 °C.
-
Scan Range: m/z 100-500.
-
Expected Data:
Similar to ESI, the primary ion observed will be the protonated molecule, ([M+H]^+), at m/z 221.01. Due to the higher energy nature of the APCI source, some in-source fragmentation may be observed, potentially yielding the [M-Cl]⁺ ion at m/z 185.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-technique approach is often beneficial for comprehensive characterization.[1]
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom in the molecule.[1] | Unambiguous structural elucidation. | Lower sensitivity compared to MS. Requires a larger sample amount. |
| Infrared (IR) Spectroscopy | Confirms the presence of the sulfonyl chloride functional group through characteristic S=O and S-Cl stretching vibrations.[1] | Rapid and straightforward. | Provides limited structural information beyond functional groups. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Assesses purity and can be used for quantification.[1] | Robust and widely available. | Does not provide molecular weight or detailed structural information. |
Conclusion and Recommendations
For the comprehensive analysis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a combination of analytical techniques is recommended.
-
For definitive molecular weight confirmation: LC-ESI-MS is the method of choice due to its soft ionization, which will likely produce an abundant protonated molecular ion. High-resolution mass spectrometry is crucial for confirming the elemental composition.
-
For structural elucidation: GC-EI-MS provides a detailed fragmentation pattern that can be used to piece together the structure of the molecule. This is particularly useful for distinguishing between isomers.
-
For routine purity analysis: HPLC with UV detection is a cost-effective and robust method.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can make informed decisions to ensure the rigorous and accurate characterization of this important synthetic intermediate.
References
- BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Cai, S. S., et al. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of Chromatography B, 855(2), 159-165.
- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
- RSC Publishing. (n.d.). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides.
- ACS Publications. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- NIH. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- AWS. (n.d.). Ionization Methods for JEOL Mass Spectrometers.
- Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.
- Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
- (n.d.). Ionization Methods in Organic Mass Spectrometry.
- (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo.
- Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
- PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride.
- ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.
- PubMed. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
- SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PubChemLite. (n.d.). 3-cyclopropyl-1-methyl-1h-pyrazole-4-sulfonyl chloride.
- ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
- PubMed. (n.d.). HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides.
- Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
- (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column.
- National MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI).
- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
- LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
- (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.
- MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.
- Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
- PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonyl chloride AldrichCPR.
- PubChemLite. (n.d.). 3-cyclopropyl-1-methyl-1h-pyrazole-4-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). 1,3-dimethyl-1h-pyrazole-4-sulfonyl chloride reagent.
Sources
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- 3. PubChemLite - 3-cyclopropyl-1-methyl-1h-pyrazole-4-sulfonyl chloride (C7H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
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- 14. researchgate.net [researchgate.net]
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A Comparative Guide to the Reactivity of Pyrazole Sulfonyl Chloride Isomers for Drug Discovery and Development
Introduction: The Strategic Importance of Pyrazole Sulfonyl Chlorides
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic versatility. A key transformation in the functionalization of pyrazoles is the introduction of a sulfonamide moiety, often accomplished through the reaction of a pyrazole sulfonyl chloride with a suitable amine. The reactivity of the sulfonyl chloride group is paramount, dictating reaction conditions, yields, and the scope of accessible analogues in a drug discovery campaign.
This guide provides an in-depth comparison of the reactivity of the three principal isomers of pyrazole sulfonyl chloride: 1H-pyrazole-3-sulfonyl chloride, 1H-pyrazole-4-sulfonyl chloride, and 1H-pyrazole-5-sulfonyl chloride. While direct, side-by-side quantitative kinetic data for these specific isomers is not extensively documented in publicly available literature, this guide will leverage fundamental principles of organic chemistry, supported by analogous experimental data from related systems, to provide a robust framework for understanding and predicting their relative reactivity. We will delve into the electronic and steric factors that govern the electrophilicity of the sulfonyl group at each position, present detailed experimental protocols for both the synthesis of these key intermediates and a method for their comparative kinetic analysis, and provide visual aids to clarify the underlying chemical principles.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The reactivity of a sulfonyl chloride in nucleophilic substitution is primarily governed by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic properties of the pyrazole ring and the steric environment around the sulfonyl chloride group.
Electronic Effects: A Tale of Three Positions
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The distribution of electron density within the ring is not uniform, which has profound implications for the reactivity of a substituent at each of the three available carbon atoms.
-
C4-Position: The C4 position of the pyrazole ring is generally considered to be the most electron-rich. This is due to the resonance contribution from the lone pair of the N1 nitrogen atom, which increases the electron density at this position. Consequently, a sulfonyl chloride group at the C4 position will experience a slight deactivation due to this increased electron density on the adjacent carbon, making the sulfur atom less electrophilic.
-
C3 and C5-Positions: In contrast, the C3 and C5 positions are adjacent to the pyridine-like nitrogen (N2) and are considered electron-deficient. This is due to the inductive electron-withdrawing effect of the electronegative nitrogen atom. A sulfonyl chloride group at either of these positions will experience an enhancement of its electrophilicity, leading to a higher reactivity compared to the C4-isomer.
Steric Effects: The Influence of Proximity
Steric hindrance can play a significant role in the accessibility of the electrophilic sulfur atom to an incoming nucleophile. In the case of pyrazole sulfonyl chlorides, the proximity of the sulfonyl chloride group to the N-H and C-H bonds of the ring can influence reaction rates.
-
C3 and C5-Positions: The C3 and C5 positions are sterically more hindered than the C4 position due to their proximity to the N1 and N2 atoms of the pyrazole ring, respectively. This steric congestion can impede the approach of a bulky nucleophile, potentially slowing down the reaction rate compared to a less hindered sulfonyl chloride.
Predicted Reactivity Profile
Based on the interplay of these electronic and steric factors, we can predict a general trend in the reactivity of the three isomers.
Caption: Predicted reactivity based on electronic and steric factors.
Table 1: Predicted Relative Reactivity of Pyrazole Sulfonyl Chloride Isomers
| Isomer | Electronic Effect on Sulfur Electrophilicity | Steric Hindrance | Predicted Relative Reactivity |
| 1H-Pyrazole-4-sulfonyl chloride | Decreased (electron-rich C4) | Low | Moderate |
| 1H-Pyrazole-3-sulfonyl chloride | Increased (electron-deficient C3) | Moderate | High |
| 1H-Pyrazole-5-sulfonyl chloride | Increased (electron-deficient C5) | Moderate | High |
Note: This table represents a qualitative prediction based on established chemical principles. The actual relative rates will also depend on the specific nucleophile and reaction conditions.
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of the pyrazole sulfonyl chloride isomers, a comparative kinetic study can be performed. A common method is to monitor the rate of solvolysis (reaction with a solvent), such as hydrolysis, which can be conveniently followed by titration of the liberated hydrochloric acid.
Caption: Workflow for comparative kinetic analysis of pyrazole sulfonyl chloride isomers.
Detailed Protocol: Comparative Hydrolysis of Pyrazole Sulfonyl Chloride Isomers
Materials:
-
1H-Pyrazole-3-sulfonyl chloride
-
1H-Pyrazole-4-sulfonyl chloride
-
1H-Pyrazole-5-sulfonyl chloride
-
Acetone (ACS grade)
-
Deionized water
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Thermostated water bath
-
Stopwatch, pipettes, burette, conical flasks
Procedure:
-
Preparation of Stock Solutions: Prepare 0.1 M stock solutions of each pyrazole sulfonyl chloride isomer in acetone.
-
Reaction Setup: In a 100 mL conical flask, place 50 mL of a 1:1 (v/v) acetone-water mixture. Equilibrate the flask in a thermostated water bath at 25°C.
-
Reaction Initiation: At time t=0, add 1.0 mL of one of the pyrazole sulfonyl chloride stock solutions to the reaction flask with vigorous stirring. Start the stopwatch immediately.
-
Aliquoting and Quenching: At regular intervals (e.g., 2, 5, 10, 15, 20, and 30 minutes), withdraw a 5.0 mL aliquot from the reaction mixture and immediately add it to a conical flask containing 20 mL of ice-cold acetone to quench the reaction.
-
Titration: To each quenched aliquot, add 2-3 drops of phenolphthalein indicator and titrate with the standardized 0.01 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.
-
Data Analysis:
-
Calculate the moles of HCl produced at each time point using the titration data.
-
Plot the concentration of HCl versus time for each isomer.
-
The initial rate of reaction is proportional to the initial slope of this plot.
-
Compare the initial rates to determine the relative reactivity of the three isomers.
-
Synthesis of Pyrazole Sulfonyl Chloride Isomers
The successful execution of any comparative study first requires the synthesis of the requisite starting materials. The following are generalized protocols for the preparation of the pyrazole sulfonyl chloride isomers.
Protocol 1: Synthesis of 1H-Pyrazole-4-sulfonyl chloride
This isomer is typically synthesized by the chlorosulfonation of 1H-pyrazole.
Materials:
-
1H-Pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Ice bath, round-bottom flask, dropping funnel, reflux condenser
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, cool chlorosulfonic acid in an ice bath.
-
Slowly add a solution of 1H-pyrazole in chloroform to the cooled chlorosulfonic acid with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and then carefully add thionyl chloride.
-
Continue to heat the mixture at reflux for an additional period.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford 1H-pyrazole-4-sulfonyl chloride.
Protocol 2: Synthesis of 1H-Pyrazole-3(5)-sulfonyl chloride
The synthesis of the 3- and 5-isomers is more challenging due to the directing effects of the pyrazole ring. Often, a multi-step synthesis involving a pre-functionalized pyrazole is required. One common approach involves the Sandmeyer-type reaction of an aminopyrazole.
Materials:
-
3(5)-Aminopyrazole
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur dioxide
-
Copper(I) chloride
-
Ice bath, round-bottom flask
Procedure:
-
Dissolve 3(5)-aminopyrazole in dilute hydrochloric acid and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The reaction mixture is then poured into ice water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the pyrazole sulfonyl chloride.
Conclusion and Future Outlook
The reactivity of pyrazole sulfonyl chloride isomers is a nuanced interplay of electronic and steric effects. Based on fundamental principles, the 3- and 5-isomers are predicted to be more reactive than the 4-isomer due to the electron-deficient nature of the C3 and C5 positions. This guide provides a theoretical framework for understanding these differences and, crucially, a practical experimental protocol for their empirical validation.
For researchers in drug discovery, a thorough understanding of these reactivity trends is essential for the rational design of synthetic routes and the efficient exploration of chemical space around the pyrazole scaffold. The ability to selectively tune the reactivity of the sulfonyl chloride allows for greater control over the sulfonylation reaction, enabling the synthesis of diverse libraries of sulfonamides for biological screening. Further quantitative studies, such as those outlined in this guide, will be invaluable in building a more comprehensive and predictive model of pyrazole sulfonyl chloride reactivity.
References
- While specific research articles with direct comparative kinetic data for 1H-pyrazole-3-, 4-, and 5-sulfonyl chlorides are not readily available in the public domain, the principles and protocols described in this guide are based on well-established concepts in organic chemistry and are supported by numerous publications on the synthesis and reactivity of pyrazoles and sulfonyl chlorides. For further reading, researchers are encouraged to consult standard organic chemistry textbooks and databases such as SciFinder and Reaxys for specific examples and reaction conditions.
A Senior Application Scientist's Guide to Sulfonylating Agents: Unveiling the Potential of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride
For researchers, scientists, and professionals in the fast-paced world of drug development, the strategic selection of reagents is paramount to success. The introduction of a sulfonyl group into a molecule, a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties, hinges on the choice of the right sulfonylating agent.[1][2] This guide provides an in-depth comparison of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride with established sulfonylating agents such as tosyl chloride (TsCl), mesyl chloride (MsCl), and nosyl chloride (NsCl). By delving into their reactivity, steric profiles, and the unique attributes of the resulting sulfonamides, this document aims to empower you to make informed decisions in your synthetic endeavors.
The Ascendance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[3][4] Its prevalence in blockbuster drugs highlights the significant role this heterocycle plays in modern medicine.[5][6] The ability of the pyrazole ring to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a highly desirable motif for medicinal chemists. Consequently, reagents that allow for the facile derivatization of the pyrazole core, such as 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, are of considerable interest.
In Focus: 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride
While specific experimental data for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is not extensively documented in publicly available literature, we can infer its properties and performance based on the well-established chemistry of pyrazole-4-sulfonyl chlorides and the electronic effects of the N-substituent.
Structural Attributes and Predicted Reactivity:
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. The pyrazole ring, being an electron-deficient aromatic system, is expected to withdraw electron density from the sulfonyl group, thereby enhancing the electrophilicity of the sulfur atom. This would render pyrazole-4-sulfonyl chlorides, including our target compound, as reactive sulfonylating agents.
The N-substituent, a cyclopropylmethyl group, is known to possess unique electronic properties. The cyclopropyl group can act as an electron donor through hyperconjugation, which might slightly attenuate the electron-withdrawing effect of the pyrazole ring.[7] However, this effect is likely to be modest, and the overall reactivity is anticipated to be comparable to or slightly less than that of other arylsulfonyl chlorides with electron-withdrawing substituents.
The Established Alternatives: A Comparative Overview
A meaningful comparison requires a thorough understanding of the incumbent sulfonylating agents.
Tosyl Chloride (TsCl)
-
Structure and Reactivity: p-Toluenesulfonyl chloride is a widely used, crystalline solid that is relatively stable and easy to handle. The methyl group on the phenyl ring is weakly electron-donating, making TsCl less reactive than sulfonyl chlorides bearing electron-withdrawing groups.[8]
-
Applications: It is a workhorse in organic synthesis for the protection of alcohols and amines and for the conversion of alcohols into good leaving groups.[9]
Mesyl Chloride (MsCl)
-
Structure and Reactivity: Methanesulfonyl chloride is a liquid and a highly reactive alkanesulfonyl chloride. The absence of an aromatic ring and the presence of the small methyl group result in low steric hindrance and high electrophilicity of the sulfur atom.[10] Its reaction with nucleophiles is often rapid, even at low temperatures.
-
Applications: MsCl is frequently used to activate alcohols for substitution and elimination reactions, particularly when a highly reactive agent is required.[11]
Nosyl Chloride (NsCl)
-
Structure and Reactivity: p-Nitrobenzenesulfonyl chloride is a highly reactive arylsulfonyl chloride due to the strong electron-withdrawing nature of the nitro group. This significantly increases the electrophilicity of the sulfonyl sulfur.
-
Applications: Nosylates are excellent leaving groups, and nosyl amides have the distinct advantage of being readily cleaved under mild conditions, making NsCl a valuable reagent in protecting group strategies.
Head-to-Head Comparison: Performance at a Glance
| Feature | 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (Predicted) | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) | Nosyl Chloride (NsCl) |
| Reactivity | High | Moderate | Very High | Very High |
| Steric Hindrance | Moderate | Moderate | Low | Moderate |
| Stability | Good | Very Good | Moderate (moisture sensitive) | Good |
| Physical State | Solid (Predicted) | Solid | Liquid | Solid |
| Key Advantage of Resulting Sulfonamide | Introduces a privileged pyrazole scaffold with potential for biological activity and unique ADME properties. | Well-established, stable sulfonamides. | Small steric footprint. | Readily cleavable protecting group. |
| Typical Reaction Conditions | Mild to moderate | Moderate, often requires heating | Low temperature | Mild to moderate |
Experimental Protocols: A Practical Guide
The following are generalized protocols for the sulfonylation of a primary amine and a primary alcohol. These can serve as a starting point and should be optimized for specific substrates.
Protocol 1: Sulfonylation of a Primary Amine
This procedure describes the formation of a sulfonamide from a primary amine and a sulfonyl chloride.
Materials:
-
Primary Amine (1.0 eq)
-
Sulfonyl Chloride (e.g., 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, TsCl, MsCl, or NsCl) (1.05 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution.[12]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with 1M HCl (if an amine base was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization.
Protocol 2: Sulfonylation of a Primary Alcohol
This protocol outlines the formation of a sulfonate ester from a primary alcohol.
Materials:
-
Primary Alcohol (1.0 eq)
-
Sulfonyl Chloride (e.g., TsCl or MsCl) (1.2 eq)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1M Copper (II) Sulfate solution (for pyridine removal)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.[13]
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 eq) if DCM is the solvent.
-
Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution.[14]
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-12 hours. Monitor the reaction by TLC.[15]
-
Upon completion, dilute the reaction mixture with cold deionized water.
-
Separate the organic layer. If pyridine was used as the solvent, wash the organic layer repeatedly with a 1M copper (II) sulfate solution until the blue color in the aqueous layer persists.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by column chromatography on silica gel.
Visualizing the Process: Workflows and Decision Making
Conclusion: Expanding the Synthetic Chemist's Toolkit
While tosyl chloride and mesyl chloride remain indispensable tools in organic synthesis, the demand for novel molecular architectures in drug discovery necessitates the exploration of new reagents. 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride represents a promising, albeit less characterized, alternative that offers the unique advantage of directly incorporating a privileged pyrazole scaffold into a target molecule. Its predicted high reactivity and the potential for the resulting sulfonamides to exhibit favorable biological and pharmacokinetic properties make it a compelling choice for researchers aiming to accelerate their drug discovery programs. By understanding the comparative reactivity and properties of this and other sulfonylating agents, scientists can optimize their synthetic strategies, leading to enhanced efficiency and the successful development of new chemical entities.
References
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Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
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MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
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ResearchGate. (2024). review of pyrazole compounds' production, use, and pharmacological activity. [Link]
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National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]
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Chinese Journal of Organic Chemistry. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
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RSC Publishing. (n.d.). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]
-
ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
-
National Center for Biotechnology Information. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
ResearchGate. (n.d.). Sulfonylation of phenols. [Link]
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Wikipedia. (n.d.). Cyclopropyl group. [Link]
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ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. [Link]
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MIT Open Access Articles. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]
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Organic Syntheses. (n.d.). methanesulfonyl chloride. [Link]
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Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). [Link]
-
Chinese Journal of Organic Chemistry. (2024). Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfonates. [Link]
-
Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]
-
ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
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ResearchGate. (n.d.). Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective. [Link]
-
SpringerLink. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. [Link]
-
ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. [Link]
-
SciELO México. (2021). Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective. [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 203 Topics Discussed on Nov. 23. [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. [Link]
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PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
TCG Lifesciences. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
-
ResearchGate. (2025). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
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A Comparative Guide to the Spectral Analysis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Sulfonyl Chlorides in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] When functionalized with a sulfonyl chloride at the 4-position, these heterocyclic compounds become powerful intermediates for the synthesis of novel sulfonamide derivatives.[2] Sulfonamides are a well-established class of drugs with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride scaffold is of particular interest due to the unique conformational and electronic properties imparted by the cyclopropylmethyl group, which can influence binding affinity and metabolic stability.
Comparative Spectral Data
The accurate elucidation of molecular structure is paramount for the advancement of drug discovery programs. Spectroscopic techniques provide a detailed view into the chemical environment of a molecule. Below, we present a comparative analysis of the experimental spectral data for two key 1H-pyrazole-4-sulfonyl chloride derivatives, which will serve as our reference for understanding the spectral characteristics of the broader class of N-substituted analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[3] For pyrazole sulfonyl chlorides, NMR is indispensable for confirming the substitution pattern on the pyrazole ring and the nature of the N-substituent.
¹H NMR Spectroscopy
The proton NMR spectra of pyrazole derivatives are characterized by distinct chemical shifts for the ring protons and the substituents. The electron-withdrawing nature of the sulfonyl chloride group significantly influences the chemical shifts of the pyrazole ring protons, typically shifting them downfield.
In the case of our reference compounds, the ¹H NMR data reveals key structural differences.[1]
Table 1: Comparative ¹H NMR Data (in CDCl₃) of Pyrazole-4-sulfonyl Chloride Derivatives
| Compound | Pyrazole H-3 | Pyrazole H-5 | N-Substituent Protons (δ, ppm) | Pyrazole-CH₃ Protons (δ, ppm) |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | - | - | 15.16 (s, 1H, N-H) | 2.41 (s, 3H), 2.40 (s, 3H) |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | - | - | 3.79 (s, 3H, N-CH₃) | 2.55 (s, 3H), 2.47 (s, 3H) |
| Predicted 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride | ~8.0-8.2 (s, 1H) | ~7.8-8.0 (s, 1H) | ~4.0-4.2 (d, 2H, N-CH₂), ~1.2-1.4 (m, 1H, CH), ~0.4-0.6 (m, 2H, CH₂), ~0.2-0.4 (m, 2H, CH₂) | - |
Data for dimethyl and trimethyl derivatives sourced from Gundla et al., 2023.[1] Predicted values for the cyclopropylmethyl derivative are based on standard chemical shift increments and analysis of related structures.
Expertise & Experience Insight: The stark difference in the N-substituent proton signals is the most telling feature. The presence of a singlet at a very downfield position (15.16 ppm) for the 3,5-dimethyl derivative is indicative of the acidic N-H proton of the pyrazole ring.[1] In contrast, the 1,3,5-trimethyl derivative displays a sharp singlet around 3.79 ppm, characteristic of the N-methyl group.[1] For our target compound, 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, we would anticipate a doublet for the methylene protons adjacent to the nitrogen, coupled to the cyclopropyl methine proton, and a series of multiplets for the cyclopropyl protons at significantly upfield chemical shifts. The pyrazole ring protons (H-3 and H-5) in the cyclopropylmethyl derivative would appear as distinct singlets, with their exact chemical shifts influenced by the electronic effects of the N-substituent.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, detailing the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the substitution pattern.
Table 2: Comparative ¹³C NMR Data of Pyrazole-4-sulfonamide Derivatives
| Compound | Pyrazole C-3 (δ, ppm) | Pyrazole C-4 (δ, ppm) | Pyrazole C-5 (δ, ppm) | N-Substituent Carbons (δ, ppm) | Pyrazole-CH₃ Carbons (δ, ppm) |
| 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 144.51 | 114.89 | 144.51 | 43.48 (N-CH₂), 35.06 (CH₂) | 11.70 |
| 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 145.67 | 115.38 | 141.20 | 35.03 (N-CH₃), 43.44 (N-CH₂), 36.01 (CH₂) | 12.80, 10.05 |
Data for sulfonamide derivatives sourced from Gundla et al., 2023, in DMSO-d₆.[1] Data for the sulfonyl chlorides was not explicitly provided in the source.
Expertise & Experience Insight: While the provided ¹³C NMR data is for the corresponding sulfonamides, it offers valuable insights. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are in the expected aromatic region. The N-substituent carbons are clearly identifiable. For 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, we would predict signals for the N-CH₂ carbon around 50-55 ppm, the cyclopropyl methine (CH) around 10-15 ppm, and the cyclopropyl methylene (CH₂) carbons at approximately 5-10 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups. For pyrazole sulfonyl chlorides, the most characteristic absorptions are those of the sulfonyl chloride group.
Table 3: Key IR Absorption Bands (cm⁻¹) for Pyrazole Sulfonyl Chloride Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Observations |
| SO₂ Asymmetric Stretch | 1370 - 1410 | Strong, sharp band |
| SO₂ Symmetric Stretch | 1166 - 1204 | Strong, sharp band |
| C=N Stretch (Pyrazole Ring) | ~1530 - 1570 | Medium to strong band |
| C-H Stretch (Aromatic/Alkane) | ~2800 - 3100 | Medium to weak bands |
| N-H Stretch (for N-unsubstituted) | ~3100 - 3300 | Broad band |
General ranges sourced from established spectroscopic data.[1][4]
Expertise & Experience Insight: The two intense bands for the asymmetric and symmetric stretching of the S=O bonds are definitive for the sulfonyl chloride functionality.[4] Their presence provides strong evidence for the successful sulfonylation of the pyrazole ring. For the N-unsubstituted derivative, a broad N-H stretching band would be expected, which would be absent in the N-alkylated analogues like the 1,3,5-trimethyl and the 1-(cyclopropylmethyl) derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. For sulfonyl chlorides, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, resulting in a characteristic M+2 peak.[5]
Table 4: Mass Spectrometry Data for Pyrazole-4-sulfonyl Chloride Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | C₅H₇ClN₂O₂S | 194.64 | Loss of SO₂, loss of Cl, fragmentation of the pyrazole ring |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | C₆H₉ClN₂O₂S | 208.67 | Loss of SO₂, loss of Cl, fragmentation of the pyrazole ring and N-methyl group |
| 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride | C₇H₉ClN₂O₂S | 220.68[5] | Loss of SO₂, loss of Cl, fragmentation of the cyclopropylmethyl group (e.g., loss of C₃H₅) |
Expertise & Experience Insight: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For the sulfonamide derivatives of the dimethyl and trimethyl pyrazoles, the observed [M+H]⁺ ions correspond well with the calculated exact masses, validating their structures.[1] A similar approach would be essential for confirming the identity of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride and its derivatives.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and spectral characterization of pyrazole-4-sulfonyl chloride derivatives, based on established and validated procedures.[1]
Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride
This protocol is adapted from the work of Gundla et al., 2023.[1]
Step 1: N-Methylation of 3,5-Dimethyl-1H-pyrazole
-
To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.8 eq) in portions.
-
Allow the reaction mixture to stir at room temperature for 40 minutes.
-
Add a solution of methyl iodide (1.3 eq) in THF to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water, dry over sodium sulfate, and concentrate under reduced pressure to yield 1,3,5-trimethyl-1H-pyrazole.
Step 2: Sulfonylation
-
Prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in chloroform to the stirred chlorosulfonic acid solution.
-
Warm the reaction mixture to 60 °C and stir for 10 hours.
-
Add thionyl chloride (1.3 eq) to the reaction mixture over 20 minutes at 60 °C.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
Trustworthiness Insight: The use of a two-step procedure involving N-alkylation followed by sulfonylation ensures regioselective functionalization. Monitoring each step by TLC is crucial for determining reaction completion and ensuring high yields.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of pyrazole sulfonyl chloride derivatives.
Conclusion and Future Outlook
The spectral analysis of 1H-pyrazole-4-sulfonyl chloride derivatives is a critical step in the development of novel therapeutic agents. This guide has demonstrated that through a systematic comparison of ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently elucidate the structures of these important synthetic intermediates. The detailed experimental data for 3,5-dimethyl- and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride provide a solid foundation for understanding the spectral features of this class of compounds.
For the target molecule, 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, the predictive analysis based on established spectroscopic principles and data from close analogues offers a reliable roadmap for its characterization. Future work should focus on the synthesis and full spectral characterization of this specific derivative to validate the predictions made herein and to further expand the library of well-characterized pyrazole-based building blocks for drug discovery.
References
-
Gundla, A. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26033–26049. [Link]
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Jios, J. L. et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 735-740. [Link]
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Gundla, A. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]
-
ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose. [Link]
-
PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride. [Link]
-
PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonamide. [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Tumosienė, I. et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(19), 10592. [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride. [Link]
-
PubChemLite. (n.d.). 5-methyl-1-(pyridin-2-yl)-1h-pyrazole-4-sulfonyl chloride. [Link]
-
ResearchGate. (2018). Synthesis and cytotoxic evaluation of some substituted pyrazole zirconium (IV) complexes and their biological assay. [Link]
-
Perjési, P. et al. (2007). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. International Journal of Molecular Sciences, 8(5), 363-377. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Pyrazole Sulfonamides
Introduction: The Critical Role of Purity in Pyrazole Sulfonamide Drug Development
Pyrazole sulfonamides represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anti-inflammatory drugs like celecoxib, antibacterials, and potential treatments for a range of other conditions.[1][2] The efficacy and safety of these pharmaceuticals are inextricably linked to the purity of the active pharmaceutical ingredient (API). Undesired impurities, including starting materials, by-products, intermediates, and degradation products, can impact stability, reduce therapeutic effect, and pose significant safety risks to patients.[3]
Therefore, rigorous analytical characterization is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of pyrazole sulfonamides. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying rationale for methodological choices, ensuring the development of robust, reliable, and self-validating analytical systems in line with international regulatory standards.
Pillar 1: Chromatographic Techniques - The Workhorses of Purity Analysis
Chromatographic methods are fundamental to purity assessment, offering the high-resolution separation required to distinguish the API from closely related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the undisputed cornerstone for purity and impurity quantification in pharmaceutical analysis due to its versatility, precision, and sensitivity.
Expertise & Experience: The 'Why' Behind the Method
The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the general lipophilic nature of pyrazole sulfonamide scaffolds. A C18 (octadecylsilyl) stationary phase provides a nonpolar environment, allowing for effective separation based on the hydrophobicity of the API and its impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve resolution between peaks. A gradient elution, where the proportion of organic solvent is increased over time, is often necessary to elute more strongly retained, nonpolar impurities while ensuring the timely elution of more polar compounds.[4] The use of a photodiode array (PDA) detector is crucial as it allows for the simultaneous monitoring of absorbance at multiple wavelengths, which helps in peak purity assessment and can reveal co-eluting impurities.
Trustworthiness: A Self-Validating Protocol
A robust HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness.
This protocol outlines a typical approach for developing and validating an RP-HPLC method for a pyrazole sulfonamide derivative.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the pyrazole sulfonamide reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
-
Method Validation (Abbreviated):
-
Specificity: Perform forced degradation studies (see dedicated section below). Inject blank, placebo, and stressed samples to demonstrate that no interfering peaks appear at the retention time of the API and that degradation products are resolved.
-
Linearity: Prepare a series of solutions from 50% to 150% of the nominal concentration (e.g., 50, 80, 100, 120, 150 µg/mL).[4] Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with known amounts of API at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Perform six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Gas Chromatography (GC)
While less common for the primary analysis of the API itself, GC is invaluable for quantifying residual solvents and certain volatile or thermally stable impurities.
Expertise & Experience: The 'Why' Behind the Method
Many synthetic routes for pyrazole sulfonamides involve organic solvents. GC, particularly with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS), is the gold standard for detecting and quantifying these volatile organic compounds. The choice of a polar column (like a DB-WAX) or a nonpolar column (like a DB-5ms) depends on the target analytes.[7] For the analysis of pyrazole regioisomers, which can be a common process-related impurity, GC-MS provides both separation and mass spectral data for unambiguous identification.[7][8]
-
Instrumentation: GC system with a headspace autosampler and FID.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the pyrazole sulfonamide sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO, DMF) that dissolves the sample but does not co-elute with the target residual solvents.
-
Seal the vial and incubate at a set temperature (e.g., 80 °C) before injection of the headspace gas.
-
Pillar 2: Spectroscopic and Spectrometric Techniques - Elucidating Structure and Identity
While chromatography separates components, spectroscopy and spectrometry provide the structural information necessary to identify them.
Mass Spectrometry (MS)
Coupled with HPLC (LC-MS), MS is the most powerful technique for identifying unknown impurities and confirming the molecular weight of the API.
Expertise & Experience: The 'Why' Behind the Method
Electrospray ionization (ESI) is a soft ionization technique well-suited for the moderately polar pyrazole sulfonamide molecules, typically generating a protonated molecular ion [M+H]⁺.[1] This allows for the unambiguous determination of the molecular weight of the API and any impurities present. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity, greatly aiding in its structural elucidation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to provide detailed structural information. For purity assessment, its quantitative application (qNMR) is a primary method that does not require a reference standard for the impurity itself.
Expertise & Experience: The 'Why' Behind the Method
¹H and ¹³C NMR are routinely used to confirm the chemical structure of the synthesized pyrazole sulfonamide API.[10][11] For purity determination, quantitative ¹H NMR (qNMR) is a powerful tool.[12] By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration (e.g., maleic acid), the purity of the sample can be calculated directly.[13] This is orthogonal to HPLC and provides an independent measure of purity. It is particularly valuable as it can detect non-chromophoric impurities that might be invisible to a UV detector in HPLC.[12]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., ~5 mg of maleic acid) into a vial.
-
Accurately weigh the pyrazole sulfonamide sample (~20 mg) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete signal recovery, which is critical for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and weights of the sample and standard.
-
Elemental Analysis
This technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. It serves as a fundamental check of the empirical formula.[14] While not a tool for detecting impurities, a significant deviation from the theoretical elemental composition can indicate the presence of a major impurity or that the sample is not the expected compound.
Workflow for Comprehensive Purity Assessment
A multi-faceted approach is essential for a complete and reliable assessment of purity. The following workflow illustrates how these techniques are integrated.
Caption: Integrated workflow for pyrazole sulfonamide purity analysis.
Method Validation and Forced Degradation: Ensuring Specificity
The specificity of an analytical method is its ability to measure the analyte unequivocally in the presence of other components.[6] To prove this, particularly for an impurity-detecting HPLC method, forced degradation studies are indispensable.
Expertise & Experience: The 'Why' Behind the Studies
Forced degradation (or stress testing) intentionally degrades the API under more severe conditions than those encountered during stability testing.[15][16] The goal is to generate the likely degradation products that could form during the product's shelf life. By analyzing these stressed samples, we can ensure that the primary analytical method (HPLC) can separate these degradation products from the API and from each other. This demonstrates that the method is "stability-indicating."[3][17] The ICH Q1A guideline mandates stress testing to establish the inherent stability characteristics of the drug substance.
Common Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: Exposing the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Caption: Workflow for forced degradation studies.
Comparison of Analytical Methods
The choice of analytical technique depends on the specific question being asked—whether it's routine quality control, identification of an unknown impurity, or primary purity assignment.
| Method | Primary Use | Sensitivity | Selectivity | Information Provided | Throughput |
| HPLC-PDA | Quantification of API and known/unknown impurities. | High | High | Retention time, UV spectrum, concentration. | High |
| GC-FID/MS | Residual solvents, volatile impurities, regioisomers. | Very High | Very High | Retention time, mass spectrum (for MS). | Medium |
| LC-MS | Identification of unknown impurities. | Very High | High | Molecular weight, structural fragments. | Medium |
| qNMR | Absolute purity determination, structural confirmation. | Low-Medium | Very High | Absolute quantity, detailed chemical structure. | Low |
| Elemental Analysis | Confirmation of empirical formula. | N/A | Low | Elemental composition (%C, H, N, S). | Low |
Conclusion and Recommendations
A comprehensive strategy for assessing the purity of pyrazole sulfonamides relies on the synergistic use of orthogonal analytical techniques.
-
For routine QC and stability testing: A validated, stability-indicating RP-HPLC method is the primary tool of choice.
-
For impurity identification: LC-MS is essential for determining the molecular weight and formula of unknown peaks observed in the HPLC chromatogram.
-
For structural elucidation: Isolation of the impurity followed by NMR spectroscopy is required for definitive structural confirmation.
-
For reference standard characterization: Quantitative NMR provides an absolute measure of purity, which is orthogonal to chromatographic methods, and should be complemented by elemental analysis .
-
For process development: GC-MS is critical for monitoring regioisomeric impurities and residual solvents that can arise from the synthetic process.
By integrating these methods within a robust validation framework, guided by the principles of the ICH, scientists can ensure the quality, safety, and efficacy of pyrazole sulfonamide-based medicines. This multi-modal analytical approach provides a self-validating system that is trustworthy and scientifically sound, meeting the rigorous standards of modern drug development.
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Al-Deeb, O. A., Al-Hadiya, B. M., & El-Anwar, F. M. (2009). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 818-824. [Link][13]
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ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link][10]
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A Comparative Guide to N-Alkylation and N-Arylation of Pyrazole Sulfonamides
Introduction: The Significance of N-Functionalization in Pyrazole Sulfonamide Scaffolds
Pyrazole sulfonamides represent a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The biological activity of these molecules can be profoundly modulated by the substituent attached to the pyrazole nitrogen atom. N-functionalization, whether through the introduction of an alkyl group (N-alkylation) or an aryl group (N-arylation), directly influences key pharmacological parameters such as potency, selectivity, solubility, and metabolic stability.
This guide provides a comparative analysis of N-alkylation and N-arylation strategies for pyrazole sulfonamides. We will delve into the mechanistic underpinnings of these transformations, compare their reaction parameters, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the optimal functionalization method for their specific molecular target.
Mechanistic Overview: Two Divergent Pathways
The substitution at the pyrazole nitrogen proceeds through fundamentally different mechanisms for alkyl and aryl groups. This divergence dictates the choice of reagents, catalysts, and reaction conditions.
N-Alkylation: A Classic Nucleophilic Substitution
N-alkylation of pyrazoles typically proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3] The process involves two primary steps:
-
Deprotonation: The acidic N-H proton of the pyrazole ring is removed by a suitable base to generate a nucleophilic pyrazolate anion. The choice of base is critical; it must be strong enough to deprotonate the pyrazole but should ideally be non-nucleophilic to avoid competing with the pyrazolate anion. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[4]
-
Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic alkylating agent (e.g., an alkyl halide or sulfonate), displacing the leaving group to form the N-alkylated product.
The regioselectivity of alkylation on unsymmetrical pyrazoles is primarily governed by sterics; the alkyl group is generally directed to the less sterically hindered nitrogen atom.[3][5]
Caption: Simplified workflow for N-alkylation of pyrazoles.
N-Arylation: The Realm of Transition-Metal Catalysis
In contrast to N-alkylation, the N-arylation of pyrazoles requires the activation of the typically unreactive aryl halide. This is achieved through transition-metal catalysis, with two predominant methods: the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classical method utilizes a copper catalyst (often CuI) to couple the pyrazole with an aryl halide.[6][7] While effective, traditional Ullmann conditions often require high temperatures. Modern protocols have been developed that use ligands, such as diamines or L-proline, to facilitate the reaction under milder conditions, improving yields and functional group tolerance.[8][9][10][11] The catalytic cycle is generally believed to proceed through a Cu(I)/Cu(III) mechanism involving oxidative addition and reductive elimination.
-
Buchwald-Hartwig Amination: A more contemporary and versatile approach is the palladium-catalyzed Buchwald-Hartwig amination.[12][13] This reaction employs a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand (e.g., tBuDavePhos, BrettPhos).[12][14][15] The ligand is crucial for facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond.[12] This method is renowned for its broad substrate scope and high functional group tolerance, often proceeding under relatively mild conditions.[13]
Caption: Key stages in Ullmann vs. Buchwald-Hartwig catalytic cycles.
Comparative Analysis of Reaction Parameters
The choice between N-alkylation and N-arylation depends heavily on the desired product and the chemical tolerances of the starting material. The following table summarizes the key differences.
| Parameter | N-Alkylation | N-Arylation (Buchwald-Hartwig/Ullmann) |
| Electrophile | Alkyl halides (I, Br, Cl), sulfonates (OTs, OMs), or triflates. Trichloroacetimidates can also be used.[3] | Aryl/heteroaryl halides (I, Br, Cl) or triflates.[8][12] |
| Catalyst | Typically catalyst-free. Phase-transfer catalysts may be used. | Required. Palladium(0) precatalysts (e.g., Pd₂(dba)₃) or Copper(I) salts (e.g., CuI).[10][15] |
| Ligand | Not required. | Required. Bulky, electron-rich phosphines for Pd; diamines or amino acids for Cu.[9][12] |
| Base | Moderate to strong inorganic bases (K₂CO₃, Cs₂CO₃) or strong non-nucleophilic bases (NaH).[16] | Strong, non-nucleophilic bases (NaOtBu, K₃PO₄, Cs₂CO₃).[8][12] |
| Solvent | Polar aprotic solvents (DMF, DMSO, Acetonitrile). | Aprotic solvents (Toluene, Dioxane, DMF).[8][12] |
| Temperature | 25 °C to 100 °C. | 80 °C to 120 °C. Microwave irradiation can accelerate the reaction.[17] |
| Atmosphere | Generally air-tolerant, though inert atmosphere is good practice. | Strictly inert atmosphere (N₂ or Ar) to prevent catalyst degradation.[12] |
| Yields | Generally good to excellent (>70%).[3] | Variable, but often good to excellent (60-95%) with proper optimization.[8][14] |
| Key Challenge | Controlling regioselectivity in unsymmetrical pyrazoles; potential for over-alkylation. | Catalyst sensitivity, cost of palladium and ligands, requirement for inert conditions. |
Experimental Protocols
The following protocols are provided as validated starting points for the N-alkylation and N-arylation of a generic pyrazole sulfonamide.
Protocol 1: General Procedure for N-Alkylation
This protocol is adapted from standard alkylation procedures and is suitable for reacting a pyrazole sulfonamide with an alkyl bromide.[3][18]
Workflow Diagram
Caption: Step-by-step workflow for a typical N-alkylation reaction.
Step-by-Step Methodology
-
To a round-bottom flask, add the pyrazole sulfonamide (1.0 equiv).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 equiv) dropwise to the stirring suspension.
-
Heat the reaction mixture to 70 °C and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkyl pyrazole sulfonamide.
Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig)
This protocol is based on established Buchwald-Hartwig amination conditions for heterocyclic compounds.[12][13] Note: All steps must be performed under a strict inert atmosphere (e.g., Nitrogen or Argon).
Workflow Diagram
Caption: Step-by-step workflow for a Buchwald-Hartwig N-arylation.
Step-by-Step Methodology
-
To an oven-dried Schlenk flask, add the pyrazole sulfonamide (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), tBuDavePhos (0.05 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe to create a solution with a concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl pyrazole sulfonamide.
Spectroscopic Characterization of Products
Confirmation of N-alkylation versus N-arylation can be readily achieved using standard spectroscopic techniques. The key differences in ¹H NMR and ¹³C NMR are particularly diagnostic.
| Spectroscopic Data | N-Alkyl Product | N-Aryl Product |
| ¹H NMR | Appearance of new aliphatic signals (e.g., -CH₂-, -CH₃) with characteristic multiplicities and integrations. The N-H proton signal (often broad, >10 ppm) disappears.[19] | Appearance of new aromatic signals in the ~7.0-8.5 ppm region. The N-H proton signal disappears.[20][21] |
| ¹³C NMR | Appearance of new signals in the aliphatic region (~10-60 ppm).[19] | Appearance of new signals in the aromatic region (~110-150 ppm).[20] |
| HRMS | Mass corresponds to the addition of the alkyl group.[19] | Mass corresponds to the addition of the aryl group.[20] |
Conclusion and Strategic Recommendations
The N-functionalization of pyrazole sulfonamides is a critical step in tuning their pharmacological profile. The choice between N-alkylation and N-arylation is a strategic one, guided by the desired properties of the final compound.
-
Choose N-Alkylation for introducing flexible, saturated fragments. The reactions are operationally simple, cost-effective, and generally high-yielding, making them ideal for initial library synthesis and structure-activity relationship (SAR) studies.
-
Choose N-Arylation when seeking to introduce rigid, aromatic moieties to explore specific binding interactions or modulate electronic properties. While more demanding in terms of setup (requiring inert conditions and specialized reagents), methods like the Buchwald-Hartwig amination offer unparalleled scope and access to complex architectures that are often inaccessible through other means.
By understanding the distinct mechanisms, reaction requirements, and potential outcomes of each method, researchers can confidently and efficiently navigate the chemical space of N-substituted pyrazole sulfonamides to accelerate their drug discovery programs.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 21. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to FT-IR Analysis of Sulfonamide Formation from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Introduction: The Critical Role of Reaction Monitoring in Sulfonamide Drug Development
In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, from antibacterials to diuretics and anticonvulsants. The synthesis of these vital compounds, often involving the reaction of a sulfonyl chloride with an amine, requires precise control and monitoring to ensure optimal yield, purity, and safety. The subject of this guide, the formation of a sulfonamide from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, represents a reaction of significant interest, yielding a scaffold with potential applications in various therapeutic areas.
As researchers and drug development professionals, our ability to interrogate a chemical reaction in real-time is paramount. It allows for the elucidation of reaction kinetics, the identification of transient intermediates, and the precise determination of reaction endpoints, all of which are critical for process optimization and scale-up. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy has emerged as a powerful tool for in-situ reaction monitoring, offering a unique window into the dynamic chemical transformations occurring within the reaction vessel.
This guide provides an in-depth technical comparison of FT-IR analysis with other common analytical techniques for monitoring the formation of sulfonamides from pyrazole sulfonyl chlorides. We will delve into the theoretical underpinnings of FT-IR for this application, present practical experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate analytical strategy for your research needs.
FT-IR Spectroscopy: A Real-Time Window into Sulfonamide Formation
The power of FT-IR spectroscopy in monitoring the conversion of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride to its corresponding sulfonamide lies in its ability to detect changes in the vibrational frequencies of specific chemical bonds. The transformation of the sulfonyl chloride group (-SO₂Cl) to a sulfonamide group (-SO₂NHR) is accompanied by distinct and measurable changes in the infrared spectrum.
The key to successful FT-IR reaction monitoring is the identification of characteristic absorption bands for both the reactant and the product that are well-resolved from other vibrational modes in the reaction mixture. By tracking the disappearance of the reactant's signature peaks and the simultaneous appearance of the product's peaks, we can quantitatively follow the progress of the reaction over time.
Characteristic FT-IR Vibrational Frequencies
The following table summarizes the key vibrational frequencies that are critical for monitoring the sulfonylation reaction.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| Sulfonyl Chloride (-SO₂Cl) | Asymmetric SO₂ Stretch | 1375 - 1410 | Disappearance of this strong band indicates consumption of the starting material. |
| Symmetric SO₂ Stretch | 1185 - 1204 | Disappearance of this strong band provides a secondary confirmation of reactant consumption. | |
| S-Cl Stretch | 550 - 650 | While present, this band can be weaker and may overlap with other vibrations in the fingerprint region. | |
| Sulfonamide (-SO₂NHR) | N-H Stretch (Primary/Secondary) | 3200 - 3400 | Appearance of this band (often broad) is a clear indicator of sulfonamide formation. |
| Asymmetric SO₂ Stretch | 1310 - 1350 | Appearance of this strong band, shifted from the sulfonyl chloride, is a primary marker for the product. | |
| Symmetric SO₂ Stretch | 1140 - 1180 | Appearance of this strong band provides further confirmation of product formation. | |
| Pyrazole Ring | C-N Stretch | ~1290 | This band can serve as an internal standard as the pyrazole ring itself is not directly involved in the reaction.[1] |
Visualizing the Reaction and Analysis Workflow
To provide a clear conceptual framework, the following diagram illustrates the chemical transformation and the strategic application of in-situ FT-IR analysis.
Caption: Workflow for in-situ FT-IR monitoring of sulfonamide synthesis.
Experimental Protocol: In-Situ FT-IR Monitoring of Sulfonamide Formation
This protocol provides a detailed, step-by-step methodology for the synthesis of a sulfonamide from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride and a primary amine, with real-time monitoring using an in-situ FT-IR probe.
Materials and Equipment:
-
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
-
Primary amine (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
In-situ FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware and syringes
Procedure:
-
System Setup and Background Spectrum:
-
Assemble the jacketed reactor under an inert atmosphere.
-
Insert the in-situ FT-IR ATR probe into the reactor, ensuring the ATR crystal is fully immersed in the reaction solvent.
-
Charge the reactor with the anhydrous solvent and the tertiary amine base.
-
Stir the mixture and allow it to reach the desired reaction temperature (e.g., 0 °C or room temperature).
-
Collect a background FT-IR spectrum of the solvent and base mixture. This is a critical step to ensure that the subsequent spectra only show the changes related to the reactants and products.
-
-
Initiation of the Reaction and Data Acquisition:
-
Dissolve a known quantity of the primary amine in the reaction solvent and add it to the reactor.
-
Begin continuous FT-IR data acquisition, collecting a spectrum every 1-5 minutes.
-
In a separate flask, dissolve a known quantity of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in the reaction solvent.
-
Slowly add the sulfonyl chloride solution to the stirred reaction mixture via a syringe pump over a defined period. This controlled addition is crucial for managing any exotherm and for accurate kinetic analysis.
-
-
Reaction Monitoring and Endpoint Determination:
-
Monitor the reaction progress in real-time by observing the changes in the FT-IR spectrum.
-
Specifically, track the decrease in the absorbance of the asymmetric SO₂ stretching band of the sulfonyl chloride (around 1380 cm⁻¹) and the concurrent increase in the absorbance of the asymmetric SO₂ stretching band of the sulfonamide product (around 1330 cm⁻¹).
-
The reaction is considered complete when the sulfonyl chloride peak has disappeared and the sulfonamide peak has reached a stable maximum.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Comparative Analysis: FT-IR vs. Alternative Analytical Techniques
While in-situ FT-IR offers significant advantages for reaction monitoring, it is essential to understand its performance in the context of other widely used analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | In-situ FT-IR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Analysis Time | Real-time (seconds to minutes per spectrum) | Minutes to tens of minutes per sample (offline) | Minutes to tens of minutes per sample (offline) |
| Sampling | In-situ (no sampling required) | Offline (requires quenching and sample preparation) | Offline (requires quenching and sample preparation) |
| Information Provided | Functional group changes, qualitative and semi-quantitative concentration profiles | Separation and quantification of components, purity assessment | Detailed structural information, quantification |
| Ease of Use | Relatively straightforward with modern instrumentation and software | Requires method development and skilled operators | Requires specialized equipment and expertise in spectral interpretation |
| Cost | Moderate initial investment for the probe and spectrometer | High initial investment and ongoing solvent costs | High initial investment and maintenance costs |
| Ideal Application | Reaction kinetics, mechanism elucidation, endpoint determination | Purity analysis, quantification of final product and byproducts | Structural confirmation of starting materials, intermediates, and final product |
Causality Behind Method Selection:
-
For Rapid Process Understanding and Optimization: In-situ FT-IR is the superior choice. Its real-time data acquisition allows for immediate feedback on the impact of changing reaction parameters such as temperature, reagent concentration, or catalyst loading. This rapid feedback loop significantly accelerates process development and optimization.
-
For Definitive Quantification and Purity Assessment: HPLC is the gold standard. Its ability to separate all components of a reaction mixture provides unparalleled accuracy in determining the final product's purity and quantifying any impurities or byproducts.
-
For Unambiguous Structural Elucidation: NMR is indispensable. It provides detailed information about the molecular structure of the reactants, intermediates, and products, which is crucial for confirming the identity of the desired sulfonamide and identifying any unexpected side products.
Decision-Making Framework for Analytical Technique Selection
The choice of analytical technique is not mutually exclusive; in fact, a multi-faceted approach often yields the most comprehensive understanding of a chemical process. The following diagram illustrates a logical decision-making process for selecting the appropriate analytical tool(s).
Caption: Decision-making flowchart for selecting an analytical technique.
Conclusion: An Integrated Approach for Robust Sulfonamide Synthesis
The synthesis of sulfonamides, particularly those with complex heterocyclic moieties like 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, demands a sophisticated analytical approach to ensure process robustness and product quality. In-situ FT-IR spectroscopy stands out as an invaluable tool for real-time reaction monitoring, providing immediate insights into reaction kinetics and endpoints. Its non-invasive nature and rapid data acquisition make it ideally suited for process development and optimization in a research and development setting.
However, a comprehensive understanding of the reaction requires a synergistic application of multiple analytical techniques. While FT-IR excels at providing a dynamic view of the reaction, HPLC remains the benchmark for accurate quantification and purity assessment of the final product, and NMR is unparalleled for definitive structural elucidation. By judiciously selecting and integrating these techniques, researchers and drug development professionals can gain a holistic understanding of the sulfonamide formation process, leading to more efficient, reliable, and scalable synthetic routes.
References
-
Gundla, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals, 16(7), 1013. [Link]
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Nacsa, E. D., & Lambert, T. H. (2014). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Angewandte Chemie International Edition, 53(3), 823-826. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. J. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(10). [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
S.T.Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases. Retrieved from [Link]
-
Infrared & Raman Users Group (IRUG). (n.d.). Spectral Database Index. Retrieved from [Link]
-
NIST. (n.d.). Quantitative Infrared Database. In NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole derivatives are a cornerstone, demonstrating a vast array of pharmacological activities.[1] The introduction of a sulfonyl chloride moiety onto the pyrazole scaffold, specifically creating 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, generates a highly reactive intermediate pivotal for the synthesis of novel sulfonamide-based therapeutic candidates.[2][3] The subsequent reaction of this intermediate, typically with a primary or secondary amine, yields the desired sulfonamide. However, the seemingly straightforward nature of this reaction belies the potential for isomeric and side-product formation. Therefore, rigorous and unequivocal structural validation of the final product is not merely a procedural formality but a critical necessity to ensure the integrity of downstream biological data and the advancement of a drug discovery program.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confidently validate the structure of reaction products derived from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to provide unambiguous structural elucidation.
The Synthetic Landscape: Understanding Potential Outcomes
The primary reaction of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride with an amine is expected to yield the corresponding N-substituted sulfonamide. The general synthetic route involves the initial formation of the pyrazole sulfonyl chloride, which is then coupled with an amine.[2][3]
However, potential side reactions or incorrect starting material synthesis could lead to alternative structures. A critical understanding of these possibilities informs the analytical strategy. For instance, the regiochemistry of the sulfonyl chloride group on the pyrazole ring is paramount. While the 4-position is the target, synthesis could potentially yield isomers.
Core Analytical Pillars for Structural Validation
A multi-faceted analytical approach is indispensable for the unambiguous structural elucidation of sulfonyl chlorides and their derivatives.[4] While each technique provides a piece of the puzzle, their combined power offers a comprehensive and validated structural picture. The core techniques for validating the products of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride reactions are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structural elucidation, providing detailed information about the chemical environment of each atom in the molecule.[4]
-
Mass Spectrometry (MS): A highly sensitive technique that reveals the molecular weight and fragmentation pattern, confirming the elemental composition and offering clues to the structure.[4]
-
Infrared (IR) Spectroscopy: A rapid method for identifying the presence of key functional groups, particularly the sulfonyl chloride and sulfonamide moieties.[4][5]
-
X-ray Crystallography: The gold standard for unambiguous, three-dimensional structural determination, especially valuable for resolving any residual ambiguity.[1][6]
Below, we compare these techniques and provide detailed protocols for their application in this specific context.
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environment, stereochemistry. | Provides a detailed map of the molecule's carbon-hydrogen framework.[7][8] | Can be complex to interpret for molecules with many similar protons or carbons. Tautomerism can broaden signals.[7] |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, excellent for confirming molecular formula and identifying impurities.[4] | Isomers often cannot be distinguished. Fragmentation can be complex. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and highly characteristic for S=O and S-Cl stretches.[4][5] | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal. | Unambiguous structural determination.[1][6] | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be performed sequentially, with the data from each step informing the next. This creates a logical and self-validating workflow for structural confirmation.
Diagram: Analytical Workflow for Structural Validation
Caption: A sequential workflow for validating reaction product structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
The initial and most rapid check is to confirm the presence of the key functional groups.
-
Causality: The sulfonyl chloride starting material and the sulfonamide product have distinct and strong absorption bands.[5] A successful reaction will show the disappearance of the S-Cl stretch and the appearance of N-H and S-N stretches.
Protocol:
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR-FTIR spectrometer.[4] For liquid samples, a thin film between NaCl plates is suitable.[4] Ensure the sample is dry, as sulfonyl chlorides are moisture-sensitive.[4]
-
Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.
-
Data Interpretation:
-
Starting Material (Sulfonyl Chloride): Look for strong characteristic bands for the asymmetric S=O stretch (1375-1410 cm⁻¹) and the symmetric S=O stretch (1185-1204 cm⁻¹).[4]
-
Product (Sulfonamide): Confirm the presence of the S=O stretches. For primary or secondary sulfonamides, look for N-H stretching bands (typically in the 3300-3400 cm⁻¹ region).
-
Mass Spectrometry: Confirming the Molecular Weight
MS provides the molecular weight of the product, which is a critical piece of evidence for a successful reaction.
-
Causality: A successful reaction will result in a product with a predictable molecular weight based on the starting materials. The isotopic pattern of chlorine in the starting material will be absent in the product.[4]
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: Use a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass.
-
Data Interpretation:
-
Molecular Ion Peak (M+): The observed mass of the molecular ion should match the calculated molecular weight of the expected sulfonamide product.
-
Isotopic Pattern: The characteristic 3:1 isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) present in the starting material's mass spectrum should be absent in the product's spectrum.[4]
-
NMR Spectroscopy: The Definitive Structural Map
¹H and ¹³C NMR are the most powerful tools for determining the precise connectivity of the atoms in the product.
-
Causality: The chemical shifts and coupling patterns of the protons and carbons are unique to a specific molecular structure. Comparing the spectra of the product to the starting materials will reveal key changes that confirm the formation of the sulfonamide.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4][8]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum.
-
If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation).[7]
-
-
Data Interpretation:
-
¹H NMR:
-
Pyrazole Protons: Identify the signals for the two protons on the pyrazole ring. Their chemical shifts will be influenced by the electron-withdrawing sulfonyl group.
-
Cyclopropylmethyl Protons: Look for the characteristic signals of the cyclopropyl group (typically upfield) and the methylene bridge.
-
Amine Moiety Protons: The signals corresponding to the protons of the added amine will be present.
-
N-H Proton: For primary or secondary sulfonamides, a broad signal for the N-H proton may be observed, which can exchange with D₂O.[7]
-
-
¹³C NMR:
-
Identify the signals for the carbons of the pyrazole ring, the cyclopropylmethyl group, and the amine moiety. The carbon attached to the sulfonyl group will be significantly downfield.
-
-
2D NMR: Use COSY, HSQC, and HMBC to confirm the connectivity between protons and carbons, definitively establishing the structure.
-
Expected ¹H NMR Chemical Shift Ranges (Illustrative):
| Protons | Approximate Chemical Shift (ppm) |
| Pyrazole H-3, H-5 | 7.5 - 8.5 |
| CH₂ (cyclopropylmethyl) | ~4.0 |
| CH (cyclopropylmethyl) | ~1.2 |
| CH₂ (cyclopropyl) | 0.4 - 0.7 |
| N-H (sulfonamide) | Variable, often broad |
X-ray Crystallography: Unambiguous 3D Structure
For novel compounds or in cases of ambiguity, single-crystal X-ray crystallography provides the ultimate proof of structure.[1][6]
-
Causality: By diffracting X-rays, a crystal of the compound produces a pattern that can be used to calculate the precise three-dimensional arrangement of every atom in the molecule.[1]
Protocol:
-
Crystal Growth: Grow a suitable single crystal of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount the crystal on a diffractometer and collect the diffraction data.[1]
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates and molecular geometry.[6]
Diagram: Key Structural Features to Validate
Caption: Mapping analytical techniques to key molecular features.
Conclusion: Ensuring Scientific Integrity
The validation of reaction products from 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a critical process that underpins the reliability of all subsequent research. By employing a logical, multi-technique approach as outlined in this guide, researchers can confidently and unequivocally determine the structure of their synthesized compounds. This rigorous validation is not just good practice; it is the foundation of scientific integrity and the bedrock upon which successful drug discovery programs are built.
References
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available at: [Link]
- Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Prepar
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [No Source Found]
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Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
-
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
Analysis of sulfonamides. Slideshare. Available at: [Link]
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. Available at: [Link]
-
Modular Two-Step Route to Sulfondiimidamides. National Institutes of Health. Available at: [Link]
-
spectrophotometric method for determination of sulfonamides in water. ResearchGate. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Available at: [Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Available at: [Link]
- Mass Spectra of Some Sulfinate Esters and Sulfones. [No Source Found]
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Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [No Source Found]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Institutes of Health. Available at: [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health. Available at: [Link]
-
1H-Pyrazole-4-sulfonylchloride,1,3-dimethyl-(9CI). Chemsrc. Available at: [Link]
-
1H-pyrazole-4-sulfonyl chloride. PubChem. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]
-
1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonyl chloride. PubChemLite. Available at: [Link]
-
C7H9ClN2O3 - Explore. PubChemLite. Available at: [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. National Institutes of Health. Available at: [Link]
- 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. [No Source Found]
-
3-cyclopropyl-1-methyl-1h-pyrazole-4-sulfonyl chloride. PubChemLite. Available at: [Link]
- CAS#:1555477-75-2 | 1-(cyclopropylmethyl)-3,5-diethyl-1H-pyrazole-4-sulfonyl chloride. [No Source Found]
-
1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. Available at: [Link]
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- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Alternatives for 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. The pyrazole-4-sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1][2] A key reagent for the introduction of this pharmacophore is 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride. This guide provides an in-depth technical comparison of this reagent with viable alternatives, supported by experimental data and protocols to inform your synthetic strategies.
The choice of the N-substituent on the pyrazole ring can significantly influence the physicochemical properties and biological activity of the final sulfonamide.[3] The cyclopropylmethyl group is often incorporated to enhance metabolic stability, improve potency, or modulate lipophilicity.[4] However, exploring alternatives is crucial for structure-activity relationship (SAR) studies, navigating intellectual property landscapes, and potentially discovering compounds with superior profiles.
This guide will explore two main categories of alternatives:
-
Direct Analogues: Pyrazole-4-sulfonyl chlorides with different N-alkyl substituents.
-
Bioisosteric Replacements: Reagents that replace the cyclopropylmethyl group with moieties that have similar steric and electronic properties.
Comparative Performance in Sulfonamide Synthesis
The primary application of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is the synthesis of sulfonamides via reaction with primary or secondary amines. The efficiency of this reaction is a critical performance metric. Below, we compare the performance of the target compound with its alternatives in a representative reaction with 2-phenylethylamine.
| Sulfonyl Chloride | N-Substituent | Amine | Product | Yield (%) | Reference |
| 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride | Cyclopropylmethyl | 2-Phenylethylamine | N-(2-phenylethyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide | Not directly reported, but expected to be in the range of 50-70% based on similar reactions. | N/A |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | Methyl | 2-Phenylethylamine | 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 55 | [2][5] |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | H | 2-Phenylethylamine | 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 41-71 (depending on conditions) | [2][5] |
| 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | Ethyl | 2-Phenylethylamine | N-(2-phenylethyl)-1-ethyl-1H-pyrazole-4-sulfonamide | Not directly reported, but expected to be comparable to the methyl analogue. | N/A |
| 1-Isopropyl-1H-pyrazole-4-sulfonyl chloride | Isopropyl | 2-Phenylethylamine | N-(2-phenylethyl)-1-isopropyl-1H-pyrazole-4-sulfonamide | Not directly reported, but expected to be comparable to the methyl analogue. | N/A |
Analysis of Performance Data:
Synthetic Accessibility of Sulfonyl Chlorides
The ease of synthesis of the sulfonyl chloride reagent itself is a crucial factor in its utility. The general route to N-substituted pyrazole-4-sulfonyl chlorides involves a two-step process: N-alkylation of a pyrazole precursor followed by sulfonation.
Figure 2: Direct N-Alkyl Analogues as Alternatives.
Bioisosteric Replacements for the Cyclopropylmethyl Group
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties, leading to comparable biological activity. Exploring bioisosteres of the cyclopropylmethyl group can lead to novel compounds with improved properties.
-
Cyclobutyl or Isobutyl Groups: These groups offer a similar steric bulk to the cyclopropylmethyl moiety but with different conformational flexibility and electronic properties.
-
Oxetanylmethyl Group: The introduction of an oxetane ring can improve aqueous solubility and metabolic stability while mimicking the steric profile of the cyclopropylmethyl group.
-
Small Saturated Heterocycles: Replacing the cyclopropane with other small rings like azetidine or tetrahydrofuran can introduce heteroatoms that may act as hydrogen bond acceptors, potentially improving target engagement.
Figure 3: Bioisosteric Replacements for the Cyclopropylmethyl Group.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride
This protocol is adapted from a literature procedure for the synthesis of a similar compound. [2][5] Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
-
To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in THF at 0 °C, add potassium tert-butoxide (1.8 eq) in portions under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 40 minutes.
-
Add methyl iodide (1.3 eq) in THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 16 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water, dry over sodium sulfate, and concentrate under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole. Typical Yield: 78% . [2] Step 2: Sulfonylation to 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride
-
To a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere, slowly add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in chloroform.
-
Raise the temperature to 60 °C and stir for 10 hours.
-
Add thionyl chloride (1.32 eq) at 60 °C over 20 minutes.
-
Stir for an additional 2 hours at 60 °C.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0-10 °C and pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry over sodium sulfate, and evaporate under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. Typical Yield: 90% . [2]
Protocol 2: Representative Synthesis of a Pyrazole-4-sulfonamide
This protocol describes the general procedure for the reaction of a pyrazole-4-sulfonyl chloride with an amine. [2][5]
-
Dissolve the amine (e.g., 2-phenylethylamine, 1.05 eq) and a base (e.g., diisopropylethylamine, 1.5 eq) in dichloromethane.
-
Add a solution of the pyrazole-4-sulfonyl chloride (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, 1.0 eq) in dichloromethane at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add cold water and stir for 10 minutes.
-
Separate the organic layer, dry over sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography to obtain the desired pyrazole-4-sulfonamide. Typical Yields: 41-71% . [2][5]
Conclusion and Future Perspectives
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a valuable reagent for accessing a wide range of pyrazole-4-sulfonamides. However, a thorough exploration of a compound's SAR necessitates the investigation of analogues. This guide has presented a comparative analysis of readily accessible alternatives, including direct N-alkyl analogues and bioisosteric replacements for the cyclopropylmethyl group.
The choice of an alternative will depend on the specific goals of the research program. For initial SAR exploration, simpler N-alkyl analogues provide a straightforward means to probe the effects of steric bulk and lipophilicity. For lead optimization, bioisosteric replacements can offer a more nuanced approach to improving physicochemical and pharmacokinetic properties.
The provided experimental protocols offer a solid foundation for the synthesis of these alternative reagents and their subsequent use in sulfonamide formation. By systematically evaluating these alternatives, researchers can expand their chemical space and increase the probability of discovering novel drug candidates with superior efficacy and safety profiles.
References
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem.
- Journal of Medicinal Chemistry. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists.
- ACS Omega. (2023).
- Angewandte Chemie International Edition. (2020).
- Frontiers in Chemistry. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.
- ACS Omega. (2023).
- Indian Journal of Microbiology. (2018).
- Journal of Medicinal Chemistry. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists.
- Molecules. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings.
- ACS Omega. (2023).
- International Journal of Molecular Sciences. (2021). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII.
- Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins.
- ResearchGate. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity.
- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- Semantic Scholar. (2024).
- RSC Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: a review.
- Journal of Medicinal Chemistry. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- ResearchGate. (2023).
- Worldwide Journals. (2021). AN OVERVIEW ON THE BIOLOGICAL ACTIVITIES OF PYRAZOLE.
- Sigma-Aldrich. (n.d.). 1-Ethyl-1H-pyrazole-4-sulfonyl chloride.
- PubChem. (n.d.). 1-ethyl-1h-pyrazole-4-sulfonyl chloride.
- Oakwood Chemical. (n.d.). 1-Ethyl-1H-pyrazole-4-sulfonyl chloride.
- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.). 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride.
- BLD Pharm. (n.d.). 1-Ethyl-1H-pyrazole-4-sulfonyl chloride.
- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
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Safety Operating Guide
Personal protective equipment for handling 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
An Expert Guide to the Safe Handling of 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl Chloride
A Comprehensive Protocol for Researchers and Drug Development Professionals
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only scientific rigor but also an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 1178919-63-5). By moving beyond a simple checklist and delving into the chemical principles behind the required precautions, this document aims to empower laboratory professionals to work with confidence and security.
The Core Hazard: Understanding Sulfonyl Chloride Reactivity
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride belongs to the sulfonyl chloride class of reagents. The significant hazard associated with this and similar compounds stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) functional group. This group is a potent electrophile, making it highly susceptible to reaction with nucleophiles.
The most critical and common nucleophile in a laboratory environment is water. Sulfonyl chlorides react vigorously, and often exothermically, with water—including ambient moisture in the air—in a hydrolysis reaction.[1] This process generates the corresponding sulfonic acid and, most dangerously, corrosive hydrogen chloride (HCl) gas.[1][2] The production of HCl gas presents a severe inhalation hazard that can cause chemical burns to the respiratory tract and damage to the eyes and skin.[3]
General Hydrolysis Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl (gas)
Therefore, all handling procedures are fundamentally designed to operate within a moisture-free environment to prevent this hazardous reaction.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A comprehensive PPE strategy is essential. The following table outlines the minimum required equipment, grounded in the chemical's corrosive and reactive nature.
| PPE Component | Specification & Standard | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical piece of safety equipment. It is mandatory for all operations to contain and exhaust the highly toxic and corrosive HCl gas that can be generated upon exposure to moisture.[4][5] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) | Protects against splashes of the corrosive liquid and exposure to HCl gas, which can cause severe eye damage or blindness.[6][7][8] A face shield should be worn over goggles during procedures with a higher splash risk.[8] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene) | Prevents direct skin contact. Sulfonyl chlorides cause severe skin burns.[3][9] Gloves should be inspected before use and changed immediately if contamination is suspected.[10] |
| Body Protection | Flame-resistant laboratory coat | Must be worn fully buttoned over full-length clothing to protect skin from accidental splashes.[6][10] |
| Respiratory Protection | NIOSH-approved respirator with an acid gas cartridge | While the fume hood is the primary control, a respirator must be available for immediate use in the event of a significant spill or ventilation failure. |
Standard Operating Protocol: From Preparation to Disposal
Adherence to a meticulous, step-by-step workflow is the key to mitigating the risks associated with 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
Figure 1. Procedural workflow for the safe handling of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
Detailed Step-by-Step Methodology
-
Preparation Phase (Moisture is the Enemy):
-
Verify Fume Hood: Confirm the chemical fume hood has a valid certification and that the airflow monitor indicates proper function before bringing the chemical into the hood.
-
Don PPE: Wear all PPE as specified in the table above.
-
Prepare Dry Apparatus: All glassware must be scrupulously dried (e.g., oven-dried >120°C for several hours) and allowed to cool in a desiccator or assembled hot and purged with an inert gas like nitrogen or argon.[4]
-
Prepare Spill Kit: Ensure a spill kit containing an inert absorbent (e.g., dry sand, vermiculite) and a neutralizing agent (e.g., sodium bicarbonate, soda ash) is immediately accessible.[2][3] Do not use combustible absorbents like paper towels for the initial cleanup. [11]
-
-
Handling and Reaction Phase:
-
Reagent Transfer: Conduct all transfers of the sulfonyl chloride inside the fume hood.
-
Controlled Addition: Add the reagent to the reaction vessel slowly and in a controlled manner. If adding to a solution, ensure the solvent is anhydrous. Monitor for any signs of an exothermic reaction or gas evolution.
-
-
Quenching, Cleanup, and Disposal Phase:
-
Reaction Quenching: NEVER QUENCH A REACTION CONTAINING RESIDUAL SULFONYL CHLORIDE BY ADDING WATER OR AQUEOUS SOLUTIONS DIRECTLY. This will cause a violent reaction and release a large volume of HCl gas.[1][7] The reaction should be quenched by slowly transferring the reaction mixture to a separate, stirred vessel containing a suitable nucleophile (e.g., a cold solution of an amine or a non-aqueous base).
-
Waste Disposal: All materials contaminated with the sulfonyl chloride are considered hazardous waste. Dispose of liquid waste in a clearly labeled, sealed container for halogenated organic waste.[2] Solid waste (gloves, absorbent material) should be double-bagged and placed in a solid hazardous waste container.[12]
-
Glassware Decontamination: Carefully rinse all glassware with an appropriate organic solvent inside the fume hood. The rinsate should be collected as hazardous waste. Subsequently, the glassware can be carefully washed with a basic solution (e.g., dilute sodium carbonate) to neutralize any remaining acidic residue before normal washing.
-
Emergency Procedures: Rapid and Correct Response
-
Alert Personnel: Immediately notify others in the lab.
-
Evacuate (If Necessary): For large spills or any spill outside of a fume hood, evacuate the area and call your institution's emergency response or EHS department.
-
Contain & Neutralize (Small spills in a fume hood ONLY):
In Case of Personnel Exposure: [13][14]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]
By integrating this detailed knowledge of the chemical's properties with strict adherence to these operational and emergency plans, researchers can ensure a safe environment for themselves and their colleagues, allowing for the confident pursuit of scientific discovery.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZENE SULFONYL CHLORIDE. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: SULFURYL CHLORIDE. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Safety First. (n.d.). Handling Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
ServiceMaster. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

